Crotamiton

Catalog No.
S524469
CAS No.
483-63-6
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotamiton

CAS Number

483-63-6

Product Name

Crotamiton

IUPAC Name

N-ethyl-N-(2-methylphenyl)but-2-enamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3

InChI Key

DNTGGZPQPQTDQF-UHFFFAOYSA-N

SMILES

Array

solubility

3.53e-01 g/L

Synonyms

Crotamiton; N-Ethyl-o-crotonotoluidide; Crotamitone; Crotalgin; Eurasil; Euraxil

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C

The exact mass of the compound Crotamiton is 203.13101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of enamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Review: Crotamiton Pharmacokinetics and Topical Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Crotamiton (chemically known as (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide) is a topical therapeutic agent with dual scabicidal and antipruritic properties that has been used clinically for nearly seven decades. This anti-infective substance is primarily employed against the microscopic mite Sarcoptes scabiei, the pathogen responsible for scabies infestations, while also providing symptomatic relief from associated itching. [1] this compound is typically formulated as a 10% cream or lotion for topical application, with the commercial product Eurax being the most recognized brand name. [2] What makes this compound particularly valuable in dermatological practice is its dual mechanism of action—eradicating the parasitic infestation while simultaneously alleviating the intense pruritus that characterizes scabies, thereby addressing both the etiology and symptoms of the condition. [3]

Beyond its established anti-scabies applications, emerging research has revealed that this compound exhibits antipruritic effects against non-scabietic itching as well, demonstrating efficacy against both histamine-dependent and histamine-independent pruritogens. [4] This broad-spectrum anti-itch activity suggests a more complex pharmacological profile than previously recognized and expands its potential clinical utility. Furthermore, recent investigations have uncovered unexpected anti-aging properties in this compound during screening of marketed drugs, where it extended lifespan in Caenorhabditis elegans models, prompting structural optimization efforts to enhance this activity. [5] These diverse therapeutic effects stem from this compound's ability to modulate multiple molecular targets, particularly transient receptor potential (TRP) channels expressed in skin and sensory neurons, which will be explored in detail throughout this technical review. [1]

Physicochemical and Pharmacokinetic Properties

Fundamental Molecular Characteristics

This compound possesses specific physicochemical properties that significantly influence its percutaneous absorption and overall bioavailability. The compound exists as a colorless or pale-yellow oily liquid with a faint amine-like odor and has a molecular mass of 203.28 g/mol. [1] Structurally, this compound exhibits geometric isomerism due to the presence of a double bond in its butenamide side chain, with commercial products typically supplied as a mixture of both cis and trans isomers, though regulatory standards specify that the cis-isomer must not exceed 15% of the total product content. [1] The compound's lipophilic character is evidenced by its calculated log P value of 2.73, indicating moderate hydrophobicity that favors partitioning into lipid-rich environments like the stratum corneum. [1] this compound is highly volatile, with a vapor pressure of 65.2 mPa at 20°C, which has implications for its environmental dispersion and requires consideration during formulation development to ensure stability and appropriate delivery. [1]

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Measurement Conditions Significance
Molecular Formula C₁₃H₁₇NO - Molecular structure basis
Molecular Mass 203.28 g/mol - Favorable for skin penetration (<500 Da)
Physical State Colorless/pale-yellow oily liquid Room temperature Formulation considerations
Octanol-Water Partition Coefficient (Log P) 2.73 pH 7, 20°C Moderate lipophilicity
Vapor Pressure 65.2 mPa 20°C High volatility
Boiling Point 307°C - Thermal stability
Isomer Composition ≤15% cis-isomer Commercial specifications Quality control requirement
Pharmacokinetic Parameters and Absorption Characteristics

The topical absorption profile of this compound is influenced by its physicochemical properties and formulation characteristics. While comprehensive quantitative absorption data in humans is limited in the available literature, several key pharmacokinetic aspects have been established. This compound demonstrates relatively low systemic absorption when applied topically to intact skin, which minimizes the risk of systemic side effects and enhances its safety profile compared to some other scabicidal agents. [3] However, application to inflamed, damaged, or broken skin may enhance penetration, as the compromised barrier function allows for increased absorption—a phenomenon consistent with many topical pharmaceuticals. [6] The retention and distribution of this compound within skin layers can be significantly improved through advanced formulation approaches, with microemulsion-based systems demonstrating enhanced penetration and distribution in the epidermis compared to conventional cream formulations. [7]

Table 2: Pharmacokinetic and Formulation Properties of this compound

Parameter Characteristics Influencing Factors
Systemic Absorption Relatively low with topical application Skin integrity, formulation vehicle, application area
Skin Retention & Distribution Enhanced with microemulsion formulations Vehicle composition, penetration enhancers
Molecular Targets TRPV1, TRPA1, TRPV4 channels Expression levels in sensory neurons and skin
Formulation Challenges Poor aqueous solubility, high volatility Requires appropriate carrier systems
Administration Route Topical only Not for oral or systemic administration

The metabolism and elimination pathways of this compound have not been extensively characterized in the available literature, which represents a significant knowledge gap in its complete pharmacokinetic profile. Similarly, precise data regarding its distribution volume, clearance rates, and elimination half-life are not well-documented. However, its low systemic absorption suggests that these parameters may have limited clinical relevance when the drug is used appropriately as a topical agent. The therapeutic efficacy of this compound appears to be more dependent on its cutaneous pharmacokinetics—including skin retention, penetration to the site of action within the epidermis, and duration of contact with the target organisms—than on systemic exposure parameters. [7] [3]

Mechanisms of Action

Scabicidal Activity

The scabicidal activity of this compound against the Sarcoptes scabiei mite, while not fully elucidated at the molecular level, is believed to involve penetration through the mite's cuticle and subsequent disruption of essential metabolic processes. [3] As scabies mites reside in the lower stratum corneum with their gnathosoma embedded into deeper epidermal layers, effective scabicides must penetrate the skin to reach these target organisms. [7] this compound demonstrates direct acaricidal activity, leading to mite death, though the specific biochemical targets within the mite remain uncharacterized. This scabicidal action complements the drug's antipruritic properties, providing both curative and symptomatic benefits in scabies management. Compared to other scabicidal agents like permethrin and benzyl benzoate, this compound appears to have a distinct mechanism unrelated to neurotoxic effects on sodium channels or GABAergic systems, which may explain its different efficacy and safety profile. [5]

Antipruritic Mechanisms

The antipruritic effects of this compound represent a complex pharmacological activity involving modulation of multiple pruriceptive pathways in sensory neurons. Research has demonstrated that this compound strongly inhibits both histamine-induced calcium influx in HEK293T cells expressing histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1), and chloroquine-induced calcium influx in cells expressing Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1). [4] This dual inhibition indicates that this compound acts on both histamine-dependent and histamine-independent itch pathways, explaining its broad efficacy against various types of pruritus. Furthermore, in primary cultures of mouse dorsal root ganglion (DRG) neurons, this compound suppressed both histamine- and chloroquine-induced calcium influx, confirming its activity in native sensory neurons. [4]

The following diagram illustrates this compound's multifaceted mechanisms of action in sensory neurons:

G Histamine Histamine H1R H1R Histamine->H1R TRPV1 TRPV1 H1R->TRPV1 HistaminePathway Histamine Pathway HistaminePathway->Histamine CQ Chloroquine MRGPRA3 MRGPRA3 CQ->MRGPRA3 TRPA1 TRPA1 MRGPRA3->TRPA1 CQPathway Chloroquine Pathway CQPathway->CQ CaInflux Calcium Influx TRPV1->CaInflux TRPA1->CaInflux ItchSignal Itch Signal Transmission CaInflux->ItchSignal This compound This compound This compound->TRPV1 Inhibits This compound->TRPA1 Inhibits TRPV4 TRPV4 (Additional Target) This compound->TRPV4 Inhibits

This compound's inhibition of multiple transient receptor potential (TRP) channels, including TRPV1, TRPA1, and TRPV4, represents a primary mechanism underlying its antipruritic activity. [4] [1] TRP channels function as key signal integrators in pruriceptive neurons, translating various pruritogenic stimuli into cellular excitation and subsequent itch sensation. By modulating the activity of these channels, this compound effectively reduces neuronal hyperexcitability and downstream itch signaling. This multi-target mechanism is particularly advantageous therapeutically, as it addresses the complexity of pruritus pathophysiology, which often involves multiple parallel signaling pathways. The convergence of these distinct pathways on calcium influx as a common signaling event provides a rational basis for this compound's broad antipruritic efficacy across different itch types, including both scabietic and non-scabietic pruritus. [4]

Formulation Strategies and Enhancement Approaches

Conventional Formulations and Limitations

This compound is traditionally formulated as a 10% cream or lotion for topical application, with conventional vehicles typically comprising simple emulsion systems. [2] However, these conventional formulations face several biopharmaceutical challenges that can limit therapeutic efficacy. The drug's poor aqueous solubility restricts its concentration in the aqueous phases of formulations, potentially reducing thermodynamic activity and driving force for skin penetration. [7] Additionally, this compound's high volatility may lead to rapid evaporation from the skin surface, shortening contact time and reducing overall absorption. [1] These factors, combined with the inherent barrier function of the stratum corneum, can result in suboptimal bioavailability and limited drug delivery to the target sites within the epidermis where scabies mites reside. [7]

To address these limitations, novel formulation approaches have been investigated, with microemulsion systems emerging as particularly promising. Microemulsions offer several advantages for this compound delivery, including enhanced drug solubility in the oil phase, improved skin penetration through surfactant-mediated barrier modification, and increased stability compared to conventional emulsions. [7] The small droplet size (typically 10-100 nm) and thermodynamic stability of microemulsions provide additional benefits for drug delivery to the skin, facilitating higher local drug concentrations and more consistent performance. When properly formulated, these systems can significantly increase cutaneous drug retention while maintaining low systemic absorption—an ideal profile for scabies treatment where the target organisms are confined to the epidermal layers.

Advanced Delivery Systems

Recent research has focused on developing sophisticated carrier systems to optimize the dermatopharmacokinetics of this compound. One promising approach involves This compound-loaded microemulsion hydrogel formulations containing tea tree oil as both an oil phase and additional acaricidal agent. [7] This system leverages the synergistic acaricidal activity of tea tree oil while addressing its inherent volatility through encapsulation. The microemulsion area is determined using pseudo-ternary phase diagrams constructed with various surfactant and co-surfactant compositions, typically employing Cremophor EL as surfactant and a mixture of Phospholipon 90G and Transcutol P as co-surfactants. [7] The resulting formulation demonstrates significantly enhanced penetration and distribution in the epidermis compared to conventional this compound cream, as evidenced by dermatokinetic experiments in mouse skin models. [7]

The integration of this compound microemulsions into hydrogel systems provides additional practical benefits, including improved viscosity for easier application and reduced leakage from the treatment site. These advanced systems also demonstrate favorable safety profiles, with histopathological assessment revealing no changes in normal skin architecture and no irritant behavior. [7] Beyond microemulsions, other nanocarrier approaches such as transethosomes—elastic vesicles combining phospholipids, ethanol, and surfactants—have shown promise for enhancing skin delivery of other scabicidal agents like ivermectin and could potentially be adapted for this compound. [8] These advanced systems modify the drug release characteristics, increase residence time in the skin, and potentially reduce application frequency—all valuable attributes for improving patient compliance and therapeutic outcomes in scabies management.

Experimental Methodologies and Research Models

In Vitro and Cellular Models

The investigation of this compound's mechanisms and efficacy employs various experimental methodologies ranging from cellular models to whole-organism systems. For elucidating antipruritic mechanisms at the molecular level, fluorometric intracellular calcium imaging in HEK293T cell lines transfected with specific receptors and ion channels provides a robust platform. [4] In this assay, cells are loaded with calcium-sensitive fluorescent dyes such as Fluo-3 AM, and calcium influx is measured in response to pruritogens like histamine or chloroquine following this compound pretreatment. The standard protocol involves:

  • Transfecting HEK293T cells with combinations of itch-related receptors (H1R or MRGPRA3) and ion channels (TRPV1 or TRPA1)
  • Loading cells with 5 μM Fluo-3 AM dye in the presence of 0.1% Pluronic F-127 for 1 hour at 37°C
  • Applying this compound (typically dissolved in ethanol) prior to pruritogen challenge
  • Measuring calcium-specific fluorescence at 488/515 nm (excitation/emission) using inverted microscope imaging systems
  • Calculating changes in intracellular calcium levels as F/F0 ratio, where F0 is the initial fluorescence intensity [4]

For more physiologically relevant neuronal models, primary cultures of dorsal root ganglion (DRG) neurons isolated from mice provide native sensory neurons expressing the full complement of endogenous receptors and signaling machinery involved in itch transduction. The standard DRG isolation protocol involves:

  • Harvesting lumbar and thoracic DRGs from 10-week-old mice
  • Incubating ganglia with 1 mg/mL collagenase for 30 minutes at 37°C
  • Subsequent incubation with 2.5 mg/mL trypsin for an additional 30 minutes
  • Plating dissociated cells on poly-L-lysine-coated chambers
  • Maintaining cultures in Neurobasal medium supplemented with 10% FBS, nerve growth factor (50-100 ng/mL), and penicillin-streptomycin for 3 days [4]
In Vivo Models and Formulation Evaluation

Animal behavioral models provide critical translational bridges between cellular mechanisms and clinical efficacy, with mouse scratching behavior tests serving as the gold standard for evaluating antipruritic activity in vivo. The standard methodology involves:

  • Administering 100 μL of pruritogen (100 μg/site histamine or 200 μg/site chloroquine) via intradermal injection into the nape of male ICR mice
  • Administering this compound (typically 125 mg/kg intraperitoneally) 30 minutes before pruritogen challenge
  • Video-recording behavior immediately after injection for up to 1 hour
  • Counting scratching bouts using the hind limbs directed to the injection site [4]

For evaluating scabicidal efficacy and skin pharmacokinetics, dermatokinetic experiments in mouse skin models provide valuable data on cutaneous absorption and distribution. These studies typically involve:

  • Applying formulation to mouse skin for specified durations
  • Sectioning skin into different depths (epidermis, dermis) using techniques like dermatome sectioning
  • Extracting drug from skin layers and quantifying using validated HPLC methods
  • Comparing parameters like penetration depth, retention time, and concentration profiles across formulations [7]

The following diagram illustrates the experimental workflow for evaluating this compound's antipruritic effects:

G InVitro In Vitro Models HEK293T HEK293T Cells Transfected with H1R/TRPV1 or MRGPRA3/TRPA1 InVitro->HEK293T DRG Primary DRG Neurons (Mouse) InVitro->DRG CalciumAssay Calcium Imaging (Fluo-3 AM fluorescence) HEK293T->CalciumAssay DRG->CalciumAssay Results1 Calcium Influx Inhibition CalciumAssay->Results1 InVivo In Vivo Models MouseBehavior Mouse Scratching Behavior Test InVivo->MouseBehavior FormulationEval Formulation Evaluation (Microemulsion vs Conventional) InVivo->FormulationEval Results2 Scratching Bout Reduction MouseBehavior->Results2 Results3 Enhanced Skin Penetration FormulationEval->Results3

Histopathological assessment of skin irritation potential represents another critical evaluation in formulation development. This involves:

  • Applying test formulations to animal skin for specified periods
  • Processing skin samples through standard histological methods (fixation, embedding, sectioning)
  • Staining with hematoxylin and eosin
  • Evaluating for signs of irritation, inflammation, or damage to epidermal structure
  • Comparing with untreated skin and positive controls [7]

For analytical quantification of this compound in formulation and skin permeation studies, high-performance liquid chromatography (HPLC) methods have been developed and validated. A typical method employs:

  • Zorbax C18 column with isocratic elution
  • Mobile phase comprising ethanol, water, and formic acid (30:40:30%, v/v)
  • Flow rate of 0.5 mL/min with detection at 275 nm
  • Run time of approximately 8 minutes with this compound retention time around 6 minutes [7]

These standardized methodologies provide robust platforms for evaluating this compound's pharmacological activity, optimizing formulation performance, and establishing correlations between in vitro characteristics and in vivo efficacy.

Conclusion and Research Directions

This compound represents a unique therapeutic agent with dual scabicidal and antipruritic properties, whose efficacy stems from its multi-target mechanism of action involving modulation of TRP channels in sensory neurons. While its fundamental pharmacokinetic profile includes moderate lipophilicity (log P 2.73), high volatility, and relatively low systemic absorption, these characteristics can be optimized through advanced formulation strategies. Microemulsion-based systems in particular demonstrate enhanced dermatopharmacokinetics, with improved skin penetration and retention compared to conventional formulations. The experimental methodologies reviewed—from cellular calcium imaging to in vivo behavioral models—provide robust tools for further investigating this compound's mechanisms and optimizing its therapeutic application.

References

Comprehensive Technical Guide: Anti-Aging Effects of Crotamiton and JM03 in Caenorhabditis elegans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Findings

The discovery of crotamiton (N-ethyl-o-crotonotoluidide) as a potential anti-aging compound emerged from a systematic screening of 1,072 marketed drugs using Caenorhabditis elegans as a model organism [1]. This nearly 70-year-old anti-scabies and anti-itch medication was identified as a hit compound that significantly extended nematode lifespan without apparent toxicity [1]. Subsequent structural optimization led to the development of JM03, a derivative created by replacing the ortho-methyl group of this compound with ortho-fluoro, which demonstrated superior lifespan extension and stress resistance capabilities compared to the parent compound [1]. The anti-aging effects of these compounds were found to be unrelated to this compound's known anti-scabies properties, as other anti-scabies medications like permethrin and benzyl benzoate failed to extend worm lifespan [1].

Research conducted by Bao et al. (2022) demonstrated that JM03 extends lifespan and improves stress resistance in C. elegans primarily through inhibition of the OSM-9 (osmotic avoidance abnormal-9) TRPV channel protein, rather than its closely related counterpart OCR-2 [1]. This targeted inhibition leads to activation of SKN-1 (the nematode homolog of mammalian Nrf2), a transcription factor central to oxidative stress response and proteostasis maintenance [1]. The mechanistic pathway identified reveals that JM03-mediated OSM-9 inhibition reduces polyglutamine (Q35) aggregation in C. elegans through upregulation of proteostasis-related genes, providing potential therapeutic relevance for age-related protein aggregation diseases [1].

Quantitative Data Summary

Lifespan Extension and Healthspan Parameters

Table 1: Lifespan Extension Effects of this compound and JM03 in C. elegans

Compound Concentration Mean Lifespan Extension Experimental Conditions Statistical Significance
This compound 100 μM >10% vs. control With FUdR p < 0.01
This compound 400 μM Significant extension Without FUdR p < 0.01
JM03 Not specified Greater than this compound With FUdR p < 0.01 vs. control
JM03 Not specified Significant extension Without FUdR p < 0.01 vs. control

The lifespan extension observed with both compounds was not attributable to reduced bacterial food intake, as neither compound significantly affected bacterial growth [1]. Importantly, this compound demonstrated excellent safety profiles at concentrations up to 400 μM, showing no toxicity to normal human fetal lung fibroblasts (MRC-5 cells) and no adverse effects on reproductive capacity in C. elegans [1].

Table 2: Healthspan and Stress Resistance Improvements with JM03

Parameter Observation with JM03 Treatment Significance
Motility Improved age-dependent muscle function Healthspan enhancement
Pharyngeal pumping rate Diminished decline with aging Healthspan enhancement
Oxidative stress resistance Significantly enhanced p < 0.05 vs. control
Hypertonic stress resistance Significantly enhanced p < 0.05 vs. control
PolyQ aggregation Reduced Q35 aggregation Proteostasis improvement
Structure-Activity Relationship (SAR) Analysis

Table 3: Structure-Activity Relationship of this compound Derivatives

Compound R1 Substituent Position R1 Group Additional Modification Lifespan Activity
This compound ortho Methyl None Baseline activity
JM01 meta Methyl None Minor improvement
JM02 para Methyl None Better activity
JM03 ortho Fluoro None Significantly increased
JM04 ortho Chloro None Significantly increased
JM05 ortho Bromo None Significantly increased
JM06/JM07 Various Carboxyl On benzene ring No increase
JM08 ortho Methyl Carboxyl at alkenyl terminal Improved activity
JM13 para Fluoro None Similar to JM03
JM14/JM15 Various Carboxyl/Ethoxycarbonyl Additional substituents Detrimental to activity

The SAR analysis revealed that halogen substitution at the ortho position (especially fluorine in JM03) significantly enhanced lifespan extension activity compared to the original methyl group of this compound [1]. The introduction of fluorine atoms is known to enhance biological activity and improve chemical or metabolic stability in pharmaceutical compounds, which may explain the superior performance of JM03 [1]. Interestingly, incorporation of carboxyl groups directly onto the benzene ring (JM06, JM07) did not increase activity, while terminal carboxyl modification of the alkenyl chain (JM08) showed some improvement over this compound [1].

Experimental Protocols

Lifespan Assay Methodology
  • Strain and Culture Conditions: Use wild-type N2 Bristol C. elegans maintained at 20°C on nematode growth medium (NGM) seeded with E. coli OP50 as food source [1]. For assays requiring prevention of progeny production, incorporate 5-fluorodeoxyuridine (FUdR) at standard concentrations (typically 50-100 μM) after larval development is complete [1].
  • Synchronization: Obtain synchronized L1 larval populations through hypochlorite treatment of gravid adults [1]. Briefly, wash adults off plates with M9 buffer, treat with alkaline hypochlorite solution (0.5-1% NaOH, 1-2% hypochlorite), wash eggs, and allow to hatch overnight in M9 buffer.
  • Compound Administration: Dissolve this compound and JM03 freshly in suitable solvents (e.g., DMSO) and add to NGM after autoclaving, ensuring final solvent concentration does not exceed 0.5% [1]. Prepare control plates with vehicle only.
  • Lifespan Assessment: Transfer synchronized L1 larvae or young adults (approximately 30-60 worms per group) to test and control plates [1]. Score survival every day or every other day. Consider worms dead if they fail to respond to gentle prodding with a platinum wire. Transfer worms to fresh plates every other day during reproduction period and weekly thereafter to prevent contamination [1].
  • Statistical Analysis: Analyze survival data using Kaplan-Meier method with log-rank (Mantel-Cox) test for comparisons between groups [1]. Apply Bonferroni correction for multiple comparisons.
Stress Resistance Assays
  • Oxidative Stress Test: Expose age-synchronized young adult worms to juglone (5-hydroxy-1,4-naphthoquinone) at lethal concentrations (typically 100-500 μM) in liquid medium or on solid plates [1]. Monitor survival every hour until all control worms have died. Juglone generates superoxide anions internally, creating intense oxidative stress.
  • Hypertonic Stress Test: Transfer young adult worms to NGM plates containing high concentrations of NaCl (300-500 mM) [1]. Assess survival at regular intervals. The hypertonic environment causes cellular dehydration and stress.
  • Thermal Stress Resistance: Maintain worms at elevated temperatures (typically 35°C for wild-type N2) and monitor survival every few hours [2]. Compare survival curves between treated and control groups.
Molecular Biology Techniques
  • RNA Interference: Use feeding RNAi with E. coli HT115 strains expressing double-stranded RNA targeting specific genes [1]. Synchronized L1 larvae are placed on RNAi plates and allowed to develop to adulthood before assessing phenotypes. For dose-response studies, dilute RNAi bacteria with control bacteria to achieve graded knockdown [1].
  • Nuclear Localization Assays: Use transgenic strains expressing transcription factors (SKN-1, DAF-16) fused to GFP [1] [2]. Treat worms with compounds and monitor nuclear translocation by fluorescence microscopy. Quantify fluorescence ratio between nucleus and cytoplasm using image analysis software like ImageJ.
  • Gene Expression Analysis: Extract total RNA from treated and control worms, followed by cDNA synthesis and quantitative PCR (qPCR) [1]. Assess expression of target genes such as sod-3 and gst-4 for SKN-1 activation, normalizing to housekeeping genes like act-1.

Mechanistic Pathways and Visualization

OSM-9/TRPV Channel Inhibition Pathway

The primary molecular target identified for JM03 is the OSM-9 TRPV channel, which functions in sensory neurons and plays a key role in environmental sensing [1]. The following diagram illustrates the mechanistic pathway through which JM03 exerts its effects:

G JM03 Mechanism via OSM-9 Inhibition JM03 JM03 OSM_9 OSM_9 JM03->OSM_9 Inhibits SKN_1 SKN_1 OSM_9->SKN_1 Activates OCR_2 OCR_2 OCR_2->SKN_1 No Effect Proteostasis Proteostasis SKN_1->Proteostasis Upregulates StressResistance StressResistance SKN_1->StressResistance Enhances LifespanExtension LifespanExtension Proteostasis->LifespanExtension StressResistance->LifespanExtension

JM03 specifically inhibits OSM-9, activating SKN-1 to enhance proteostasis and stress resistance for lifespan extension.

This mechanism is distinct from the related OCR-2 protein, as JM03's effects were found to be dependent on OSM-9 but not OCR-2 [1]. The specificity for OSM-9 parallels findings with taurine, which also promotes longevity in C. elegans by inhibiting OSM-9 but not OCR-2 [1].

SKN-1 Signaling Network

JM03 treatment activates SKN-1 signaling, which plays a central role in the observed anti-aging effects [1]. SKN-1 operates within a broader network of stress response and longevity pathways:

G SKN-1 Signaling Network in Longevity JM03 JM03 OSM_9 OSM_9 JM03->OSM_9 Inhibits SEK_1 SEK_1 OSM_9->SEK_1 PMK_1 PMK_1 SEK_1->PMK_1 SKN_1 SKN_1 PMK_1->SKN_1 Activates DAF_16 DAF_16 SKN_1->DAF_16 Interacts With HSF_1 HSF_1 SKN_1->HSF_1 Activates TargetGenes TargetGenes SKN_1->TargetGenes Upregulates Proteostasis Proteostasis TargetGenes->Proteostasis StressResistance StressResistance TargetGenes->StressResistance LifespanExtension LifespanExtension Proteostasis->LifespanExtension StressResistance->LifespanExtension

JM03 activates SKN-1 via OSM-9 inhibition and p38 MAPK signaling, promoting longevity.

This comprehensive signaling network shows how JM03 interfaces with multiple conserved longevity pathways. The SEK-1/PMK-1/p38 MAPK pathway has been identified as a key upstream activator of SKN-1 in response to various stressors [2]. Additionally, crosstalk between SKN-1 and other longevity-associated transcription factors like DAF-16/FOXO and HSF-1 creates a coordinated protective response that enhances proteostasis and stress resistance [1] [2].

Research Implications and Future Directions

The discovery of this compound and JM03 as anti-aging compounds represents a promising approach for drug repurposing and development of novel therapeutic interventions for age-related diseases [1]. Several aspects make these compounds particularly interesting for further investigation:

  • Clinical Translation Potential: As this compound has been used safely in humans for nearly 70 years as an anti-scabies agent, its repurposing for age-related conditions could potentially accelerate clinical translation [1]. The established safety profile at concentrations effective for lifespan extension in worms is particularly encouraging.
  • Proteostasis Enhancement: The demonstrated ability of JM03 to reduce polyglutamine aggregation suggests potential therapeutic applications for age-related protein aggregation diseases such as Huntington's disease and other neurodegenerative conditions [1].
  • Metabolic Stability: The fluorinated derivative JM03 likely offers improved metabolic stability compared to this compound, based on known effects of fluorine substitution in medicinal chemistry [1]. This property could enhance its suitability for chronic administration in age-related interventions.

Future research should focus on elucidating the precise structural basis of JM03 interaction with OSM-9, evaluating efficacy in mammalian models of aging, and exploring potential synergistic effects with other known longevity interventions such as dietary restriction or other pharmacological approaches. The unique biphasic response observed with graded inhibition of mitochondrial enzymes like DLD [3] suggests that careful dose optimization will be essential for translational success.

Conclusion

References

crotamiton derivative JM03 anti-aging research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

JM03 is a derivative of the marketed drug crotamiton, created by replacing the ortho-methyl group on its benzene ring with an ortho-fluoro group. This structural optimization resulted in significantly better lifespan-extension and stress-resistance activity than the parent compound [1].

The compound exerts its anti-aging effects in C. elegans primarily through the following mechanism [1] [2]:

  • Primary Target: JM03 functions by inhibiting OSM-9, a TRPV channel protein (osmotic avoidance abnormal-9).
  • Key Pathway: Inhibition of OSM-9 leads to the activation of the SKN-1 signaling pathway. SKN-1 is the C. elegans homolog of the mammalian Nrf2 transcription factor, a master regulator of oxidative stress response.
  • Downstream Effects:
    • Improved Proteostasis: SKN-1 activation upregulates genes associated with protein homeostasis. This helps reduce the aggregation of toxic proteins, such as polyglutamine (Q35).
    • Enhanced Stress Resistance: The pathway boosts the worm's ability to resist both oxidative and hypertonic stress.
    • Lifespan Extension: These combined cellular improvements contribute to a significant extension of lifespan.

It is specifically noted that JM03 acts through OSM-9, and not through the related protein OCR-2 (osm-9/capsaicin receptor related-2) [1].

The following diagram illustrates this core mechanism and the key experimental workflow from the study:

G cluster_workflow Experimental Workflow & Core Finding cluster_mechanism Mechanism of Action Elucidated Screening Phenotypic Screening of 1,072 Marketed Drugs Hit Hit: this compound Showed Lifespan Extension Screening->Hit Optimization Structural Optimization (ortho-methyl → ortho-fluoro) Hit->Optimization JM03 Lead: JM03 Optimization->JM03 JM03_Mech JM03 Treatment JM03->JM03_Mech OSM9 Inhibits OSM-9 JM03_Mech->OSM9 SKN1 Activates SKN-1 (Nrf2 homolog) OSM9->SKN1 Outcomes Key Outcomes SKN1->Outcomes Proteostasis ↑ Proteostasis (Reduced Q35 aggregation) Stress ↑ Oxidative & Hypertonic Stress Resistance Lifespan Lifespan Extension

Diagram of JM03 research workflow and anti-aging mechanism.

Summary of Quantitative Data

The study provided quantitative data on JM03's efficacy. The tables below summarize the key phenotypic outcomes and the comparison with the parent compound, this compound.

Table 1: Lifespan Extension in C. elegans [1]

Compound / Condition Concentration Mean Lifespan Extension (vs. Control) Notes
This compound 100 µM ~10% increase Selected from initial screening of 1,072 drugs.
JM03 Not Specified Significantly greater than this compound (p < 0.01) Optimized derivative with ortho-fluoro substitution.
JM03 (without FUdR) Not Specified Lifespan extension confirmed Effect is independent of the contraceptive FUdR.

Table 2: Stress Resistance and Healthspan Phenotypes [1]

Assay Type Phenotype Observed Implication
Oxidative Stress Resistance Improved Enhanced cellular ability to handle reactive oxygen species.
Hypertonic Stress Resistance Improved Enhanced cellular ability to handle osmotic stress.
Proteostasis Assay (Q35 Aggregation) Reduced aggregation Improved protein homeostasis, a key factor in aging.
Healthspan (Movement) Delayed age-dependent deterioration Improved quality of life in addition to lifespan.

Table 3: Safety and Selectivity Profiles [1]

Assay Result Implication
Reproductive Capacity (C. elegans) No change at 400 µM Suggests JM03 is not toxic to the worms at tested doses.
Cytotoxicity (Human MRC-5 lung fibroblasts) No toxicity up to 400 µM Suggests a potential safety window for mammalian cells.
Anti-scabies activity correlation Lifespan effect not linked to scabies resistance The anti-aging mechanism is distinct from this compound's known medicinal use.

Detailed Experimental Protocols

The research employed standard protocols in C. elegans aging research. Here are the detailed methodologies for the key experiments cited.

Lifespan Assay
  • Organism: Caenorhabditis elegans (wild-type N2 strain).
  • Culture Conditions: Worms were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 as a food source [1].
  • Compound Administration: this compound, JM03, and other derivatives were dissolved and added directly to the NGM agar at the desired concentrations (e.g., 100 µM, 400 µM).
  • Procedure: Synchronized populations of L4 larval-stage worms were transferred to compound-containing plates. Typically, 60 worms per concentration were used for definitive assays. Worms were transferred to fresh plates every day during the reproductive period and every 2-3 days afterward. Survival was scored every 1-2 days. Worms that did not respond to gentle touch were considered dead.
  • Control: A control group was maintained on NGM plates containing only the vehicle used to dissolve the compounds.
  • Statistical Analysis: Lifespan data were analyzed using survival statistics (e.g., log-rank test), and a p-value of less than 0.01 was considered significant [1].
Oxidative and Hypertonic Stress Resistance Assays
  • Oxidative Stress: Synchronized, compound-treated young adult worms were transferred to NGM plates containing hydrogen peroxide (H₂O₂). Survival was monitored and scored at regular intervals (e.g., every hour) until all worms were dead [1].
  • Hypertonic Stress: Synchronized, compound-treated young adult worms were transferred to NGM plates containing a high concentration of sodium chloride (NaCl) to create a hypertonic environment. Survival was monitored and scored at regular intervals [1].
  • Analysis: For both assays, the results were compared to control groups, and the time taken for 50% of the population to die was calculated.
Proteostasis Assay (Q35 Aggregation)
  • Strain: A transgenic C. elegans strain expressing a polyglutamine expansion protein (Q35::YFP) in body wall muscles was used.
  • Procedure: Worms were treated with JM03 or a vehicle control from the L4 stage.
  • Measurement: The aggregation of the Q35::YFP protein was quantified by counting the fluorescent foci in the worm's body wall muscles using fluorescence microscopy or by measuring the fluorescence intensity. A reduction in the number or size of aggregates in the treated group indicates improved proteostasis [1].
Genetic Interaction Studies (OSM-9 vs. OCR-2)
  • Strains: The experiments were repeated in osm-9(ok1677) and ocr-2(ak47) mutant worms, which have loss-of-function mutations in these specific genes.
  • Procedure: The lifespan extension and stress resistance assays were performed on these mutant strains with and without JM03 treatment.
  • Interpretation: If JM03 fails to extend lifespan or improve stress resistance in the osm-9 mutant but is still effective in the ocr-2 mutant, it confirms that OSM-9 is the specific genetic target required for its activity [1].

Research Context and Future Directions

It is important to note that this is a foundational discovery-phase study conducted in C. elegans. While the mechanistic insights are robust within this model organism, JM03's efficacy and safety in mammalian systems remain to be demonstrated. The study provides a strong rationale for further investigation, including target validation in mammalian cells, pre-clinical testing in rodents, and assessment of pharmacokinetics and toxicology.

References

crotamiton inhibitory effect OSM-9 OCR-2 signaling

Author: Smolecule Technical Support Team. Date: February 2026

Crotamiton, JM03, and OSM-9 Inhibition

This compound, a known TRPV4 channel inhibitor used in humans for its anti-scabies and anti-itch properties, was identified as a hit compound in a screen of 1,072 marketed drugs for lifespan extension in C. elegans [1]. Its derivative, JM03, was developed through structural optimization and exhibits superior activity [1].

  • Mechanism of Action: Research confirms that JM03 exerts its anti-aging and stress-resistance effects primarily through inhibition of the OSM-9 TRPV channel subunit [1]. JM03 extends lifespan and improves resistance to oxidative and hypertonic stress in C. elegans via OSM-9, but not via the related subunit OCR-2 [1].
  • Downstream Effects: Inhibition of OSM-9 by JM03 reduces the aggregation of harmful proteins (e.g., polyglutamine or Q35) by upregulating genes associated with proteostasis. This activity is also linked to the activation of the SKN-1 signaling pathway, which contributes to stress resistance and longevity [1].
  • Structural Optimization: Replacing the ortho-methyl group on this compound with an ortho-fluoro group yielded JM03, which showed significantly improved lifespan-extension activity compared to the parent compound [1].

Quantitative Data on Efficacy and Lifespan Extension

The table below summarizes key quantitative findings from the study of this compound and JM03 in C. elegans.

Compound / Parameter This compound JM03 Experimental Details
Lifespan Extension Significant (p<0.01) [1] Greater than this compound (p<0.01) [1] Concentration: 100 µM; 60 worms per group [1]
Oxidative Stress Resistance Improved [1] Improved [1] Mechanism: OSM-9 dependent [1]
Hypertonic Stress Resistance Improved [1] Improved [1] Mechanism: OSM-9 dependent [1]
Proteostasis Improvement Reduced Q35 aggregation [1] Reduced Q35 aggregation [1] Via upregulation of proteostasis genes [1]
Key Signaling Pathway Activated SKN-1 [1] SKN-1 [1] Contributes to stress resistance and lifespan [1]
Cytotoxicity (MRC-5 cells) No toxicity up to 400 µM [1] Information not specified in source 96-hour exposure [1]
Impact on Reproduction (C. elegans) No change at 400 µM [1] Information not specified in source Brood size assessment [1]

Experimental Protocols for Key Assays

Here are the methodologies for the core experiments that established the biological effects of this compound and JM03.

Lifespan Assay in C. elegans
  • Strain Preparation: Use synchronized populations of wild-type (e.g., N2) or mutant C. elegans at the L4 larval stage.
  • Compound Treatment: Grow worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source. Supplement the plates with the test compound (this compound or JM03) dissolved in DMSO or a suitable solvent, with a final concentration typically of 100 µM. Include a solvent-only control group.
  • Lifespan Monitoring: Transfer 60 worms per group to fresh compound-containing plates every day during the reproductive period and every 2-3 days afterward. Score the worms as alive, dead, or censored daily until all are dead. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
  • Data Analysis: Generate survival curves and compare mean/median lifespans between treated and control groups using statistical methods like the log-rank test [1].
Oxidative Stress Resistance Assay
  • Preparation: Treat worms with the compound or vehicle control from the L4 stage as in the lifespan assay.
  • Stress Exposure: On day 3 of adulthood, transfer worms to NGM plates containing a pro-oxidant such as paraquat (e.g., 5-10 mM).
  • Scoring Survival: Monitor and score the survival of the worms every 4-8 hours. The endpoint is the time at which 50% of the population has died (LT50) [1].
Protein Aggregation (Q35) Assay
  • Strain: Use a C. elegans strain expressing a polyglutamine (Q35) repeat protein fused to a fluorescent reporter (e.g., YFP) in body wall muscle cells.
  • Treatment: Expose the worms to this compound, JM03, or a control from the L4 stage.
  • Visualization and Quantification: On day 1 or 2 of adulthood, visualize the fluorescent aggregates using a fluorescence microscope. Quantify the number, size, or fluorescence intensity of the aggregates using image analysis software [1].

Signaling Pathway Workflow

The following diagram illustrates the proposed signaling pathway and experimental workflow based on the research findings.

G JM03 JM03 OSM9 OSM9 JM03->OSM9 Inhibits SKN1 SKN1 OSM9->SKN1 Activates Proteostasis Proteostasis SKN1->Proteostasis StressResistance StressResistance SKN1->StressResistance Lifespan Lifespan Proteostasis->Lifespan

Key Implications for Research and Drug Development

The discovery of this compound and JM03 as OSM-9 inhibitors opens several promising avenues:

  • Novel Anti-Aging Target: OSM-9 inhibition represents a distinct pathway for extending lifespan and healthspan, independent of dietary restriction mechanisms [1].
  • Therapeutic Repurposing: this compound's established human safety profile could accelerate its repurposing for age-related conditions or diseases involving TRPV channel dysfunction [1].
  • Tool Compound: JM03 serves as a valuable tool molecule for further dissecting the biological roles of OSM-9 and OCR-2 in sensory biology and proteostasis [1].

It is important to note that most of this research is currently based on the C. elegans model. A critical next step will be to investigate whether these effects can be translated to mammalian systems, for instance, by studying the impact on the closest mammalian homolog, TRPV4.

References

crotamiton molecular pathways oxidative stress resistance

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pathways to Oxidative Stress Resistance

The core mechanism involves the inhibition of the OSM-9 channel, a TRPV-type ion channel, which triggers a cascade leading to enhanced stress resistance and proteostasis. The diagram below summarizes this pathway.

JM03 JM03 OSM9 OSM9 JM03->OSM9 Inhibits SKN1 SKN1 OSM9->SKN1 Leads to Activation Proteostasis Proteostasis SKN1->Proteostasis Upregulates Genes OxidativeStressResistance OxidativeStressResistance SKN1->OxidativeStressResistance Promotes LifespanExtension LifespanExtension Proteostasis->LifespanExtension Contributes to OxidativeStressResistance->LifespanExtension Contributes to

JM03 acts through OSM-9 inhibition and SKN-1 activation.

Key Experimental Findings & Data

The following tables summarize core experimental data that established the biological effects of Crotamiton and JM03.

Table 1: Lifespan Extension in *C. elegans*

Compound / Treatment Effect on Mean Lifespan (vs. Control) Key Genetic Dependence
This compound (400 µM) Significant extension (p < 0.01) [1] OSM-9
JM03 Greater extension than this compound (p < 0.01) [1] OSM-9
JM03 (without FUdR*) Lifespan extension confirmed [1] Not specified
osm-9 null mutants Lifespan extension (mimics drug effect) [1] N/A

FUdR: 5-Fluorodeoxyuridine, a compound sometimes used in lifespan assays.

Table 2: Stress Resistance and Proteostasis Phenotypes

Assay Type Experimental Finding
Oxidative Stress Resistance JM03 improved the ability of nematodes to resist oxidative stress through OSM-9, but not the related protein OCR-2 [1] [2].
Hypertonic Stress Resistance JM03 improved hypertonic stress resistance via OSM-9 [1] [2].
Proteostasis (Reduced Protein Aggregation) JM03 treatment reduced the aggregation of a polyglutamine (Q35) protein model in C. elegans [1] [2].

Research and Experimental Protocols

The key findings were established through a standardized research workflow and specific experimental protocols.

High-Level Research Workflow

The discovery was made through a multi-stage screening and validation process, visualized in the flowchart below.

Step1 Phenotypic Screening (1072 marketed drugs at 100 µM) Step2 Secondary Screening (125 drugs, 100 µM) Step1->Step2 Step3 Tertiary Screening (10 drugs, multiple concentrations) Step2->Step3 Step4 Hit: this compound Step3->Step4 Step5 Structural Optimization Step4->Step5 Step6 Lead: JM03 Step5->Step6 Step7 Mechanism Validation Step6->Step7

Drug screening and lead compound identification workflow.

Key Experimental Methodologies
  • Lifespan Assay in *C. elegans*: Conducted at 20°C using 60 synchronized adult worms per group. 5-Fluorodeoxyuridine (FUdR) was often added to prevent progeny production. Worms were checked every 1-2 days and considered dead if unresponsive to touch. Survival data was analyzed with log-rank tests [1].

  • Stress Resistance Assays:

    • Oxidative Stress: Worms were transferred to plates containing a lethal dose of hydrogen peroxide (e.g., 4-5 mM) and survival was monitored over time [1].
    • Hypertonic Stress: Worms were placed on high-salt plates (e.g., 400 mM NaCl) and survival was scored [1].
  • Mechanism Validation via Genetic Mutants: The specific role of OSM-9 was confirmed by testing JM03 in mutant worm strains where the osm-9 gene was deleted or non-functional. The failure of JM03 to extend lifespan or improve stress resistance in these mutants confirms OSM-9 as the primary target [1].

  • Proteostasis Assay (PolyQ Aggregation): A worm strain expressing a fusion protein with 35 glutamine repeats (Q35::YFP) was used. The extent of fluorescent protein aggregation in the presence or absence of JM03 was quantified using microscopy, showing that JM03 treatment reduced aggregate formation [1].

JM03: An Optimized Derivative with Enhanced Activity

Structural optimization of this compound led to JM03, a more potent compound [1].

  • Structural Change: The ortho-methyl group on the benzene ring of this compound was replaced with an ortho-fluoro group [1] [2].
  • Rationale: Introducing fluorine can enhance a compound's biological activity, metabolic stability, and chemical stability [1].
  • Efficacy: JM03 showed significantly greater lifespan extension in C. elegans compared to the original this compound molecule [1].

Conclusions and Research Prospects

Current evidence shows that this compound and JM03 inhibit the OSM-9 TRPV channel to activate SKN-1, enhancing oxidative stress resistance and proteostasis to extend lifespan in C. elegans [1] [2]. A primary research focus would be to validate this mechanism in mammalian models and further refine the structure of JM03 to improve its drug-like properties.

References

crotamiton topical application protocol scabies treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Protocol for Scabies

For treating scabies, crotamiton is applied as a 10% cream or lotion [1] [2]. Adherence to the following protocol is critical for efficacy, which has been reported as variable in clinical studies [3] [2] [4].

Detailed Application Instructions:

  • Preparation: Shake the lotion bottle well before use. Apply to clean, dry, and cool skin after a bath or shower [1] [5].
  • Coverage: Apply a thin film to cover the entire body surface from the chin down. Pay special attention to all skin folds, creases, the interdigital spaces (between fingers and toes), wrists, axillae, groin, as well as the palms and soles [1]. In infants, the head, neck, and scalp may also need to be treated [2].
  • First Application Cycle: Allow the medication to dry on the skin. Do not wash off for 24 hours [1].
  • Second Application: Apply a second coat of the medication 24 hours after the first application [1].
  • Cleansing: Approximately 48 hours after the second application, take a thorough cleansing bath or shower to remove the medication [1].
  • Post-Treatment and Environmental Control: The day after the final application, put on freshly washed or dry-cleaned clothing and change all bedding [1]. To prevent reinfection, all household members and close personal contacts should be treated simultaneously [1] [3]. All clothing, bedding, and towels used by the infected person in the week prior to treatment should be machine-washed in hot water and dried using the hot cycle [1] [3]. Items that cannot be washed should be sealed in a plastic bag for at least one week [3].

Comparative Efficacy and Treatment Landscape

This compound is often considered an alternative therapy, as first-line treatments like permethrin 5% cream or oral ivermectin generally demonstrate higher and more rapid cure rates [3] [4].

Table 1: Comparison of Topical Scabies Treatments

Treatment Application Protocol Efficacy Notes & Clinical Context Common Considerations
This compound 10% [1] [2] [4] Apply to body from neck down; leave on for 24 hours; repeat application 24 hours later; wash off 48 hours after 2nd application. Slower cure rate; one study showed 66.7% cure at 2-week follow-up vs. 100% for permethrin [6]. "Frequent treatment failure has been reported" [4]. Valued for inherent antipruritic effect [2]. Consider for patients who cannot use first-line agents or who require integrated itch relief.
Permethrin 5% Cream (First-line) [6] [3] [4] Apply to body from neck down; wash off after 8-14 hours; usually requires a second application 7-14 days later. High efficacy; considered a first-line treatment by CDC and others. One study showed 100% cure rate at 2-week follow-up [6]. Generally safe for children ≥2 months [4]. Resistance has been reported but is not common [3].
Precipitated Sulfur 5-10% [6] [3] [4] Apply to body daily for 2-3 weeks; wash off after 24 hours. Lower and slower efficacy; one study showed 38.9% cure at 2-week follow-up [6]. Safe for use in infants under 2 months and pregnant women [3] [4]. Unpleasant odor [4].

Mechanism of Action and Antipruritic Properties

This compound has dual functionality: it acts as a scabicidal agent and provides relief from itching through distinct molecular pathways.

1. Scabicidal Activity: this compound kills the Sarcoptes scabiei mite through a neurotoxic mechanism that disrupts the parasite's nerve and muscle function [7].

2. Antipruritic Mechanisms: Recent research indicates that this compound suppresses itching by inhibiting key signaling pathways in sensory neurons [8]. The following diagram illustrates these pathways and the points of inhibition by this compound.

G cluster_histamine Histamine-Induced Itch Pathway cluster_chloroquine Chloroquine-Induced Itch Pathway H1 Histamine Release H2 Binds Histamine H1R H1->H2 H3 Activates Phospholipase A2/ 12-Lipoxygenase H2->H3 H4 Activates TRPV1 Ion Channel H3->H4 H5 Calcium Influx H4->H5 H6 Neuron Firing & Itch Sensation H5->H6 C1 Chloroquine C2 Binds MRGPRA3 C1->C2 C3 Activates TRPA1 Ion Channel C2->C3 C4 Calcium Influx C3->C4 C5 Neuron Firing & Itch Sensation C4->C5 I1 This compound Inhibits I1->H4 I2 This compound Inhibits I2->C3

The molecular basis for this antipruritic effect, as demonstrated in in vitro and in vivo models, involves the suppression of calcium influx in sensory neurons [8] [9].

Experimental Workflow for Mechanistic Studies: The following methodology outlines how the anti-itch mechanism of this compound can be investigated.

G Step1 1. In Vitro Model Setup Step2 2. Calcium Influx Assay Step1->Step2 A1 Cell Models: • HEK293T cells transfected with  H1R/TRPV1 or MRGPRA3/TRPA1 • Primary cultured mouse  Dorsal Root Ganglion (DRG) neurons Step1->A1 Step3 3. In Vivo Validation Step2->Step3 A2 Protocol: • Load cells with fluorescent calcium indicator (Fluo-3 AM). • Pre-treat with this compound. • Stimulate with pruritogens (Histamine/Chloroquine). • Measure calcium influx (F/F₀ ratio) via microscopy. Step2->A2 Step4 4. Data Analysis Step3->Step4 A3 Animal Model: • ICR mice (10-11 weeks old). • Pre-treat with this compound (e.g., 125 mg/kg i.p.). • Inject pruritogen intradermally. • Video-record and quantify hind-limb scratching bouts for 1 hour. Step3->A3 A4 Metrics: • Compare calcium influx levels between groups. • Statistically analyze scratching bout reduction. • Conclude on inhibitory effect of this compound. Step4->A4

Safety and Preclinical Considerations

Safety Profile:

  • Common Side Effects: The most frequently reported adverse effects are local skin reactions, including redness, irritation, itching, and dryness [1] [7].
  • Serious Reactions: While rare, severe allergic reactions (e.g., skin rash, hives, swelling of the face or tongue, difficulty breathing) can occur. Use should be discontinued immediately if these appear [7].
  • Contraindications: Do not use on patients with known hypersensitivity to this compound or any product component. Avoid application on severely inflamed, raw, or oozing skin areas, as this may worsen the condition [1] [7].

Special Populations:

  • Pediatric Use: The safety and effectiveness in children have not been fully established. Use requires careful consideration by a physician [1].
  • Pregnancy and Lactation: There are no adequate and well-controlled studies in pregnant or breastfeeding women. Use only if the potential benefit justifies the potential risk to the fetus or infant [1] [2].

Conclusion

This compound serves as a treatment option for scabies, particularly valued for its integrated antipruritic action. However, its relatively slower and variable cure rate compared to first-line agents like permethrin limits its use primarily to alternative scenarios. Its mechanism extends beyond simple acaricidal activity to include neuromodulatory effects on histamine-dependent and independent itch pathways. Further research into its molecular targets may expand its therapeutic potential as a general anti-itch agent.

References

Crotamiton Dosing Regimen and Comparative Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the pediatric dosing regimen for crotamiton and places it in the context of other available treatments for a comprehensive overview.

Aspect This compound (10% Cream or Lotion) Permethrin (5% Cream) Oral Ivermectin
FDA Pediatric Approval Not FDA-approved for use in children [1]. Approved for ages ≥2 months [1]. Not FDA-approved for scabies; safety in children <15 kg not established [1].
Recommended Pediatric Dosing Regimen Apply once daily for 3-5 consecutive days [2]. An older clinical study used a 5-application schedule [3]. Apply from neck down, wash off after 8-14 hours; may require a second application 1-2 weeks later [1]. 200 µg/kg/dose, two doses taken with food 7-14 days apart [1] [4].
Efficacy & Clinical Context Considered an alternative therapy; "frequent treatment failure has been reported" [1]. A 1979 study reported 100% cure rate in infants with 5 applications [3]. First-line therapy for classic scabies with established safety and efficacy [1] [4]. Similar efficacy to permethrin; often used in combination to improve cure rates and reduce recurrence [1] [4].

Detailed Application Protocol for this compound

For researchers designing clinical studies, the following detailed protocol can be referenced.

  • Day 1: Initial Application

    • Patient Preparation: Bathe or shower the child to clean the skin. Dry thoroughly with a towel [5].
    • Drug Application: Apply a thin layer of this compound cream or lotion to the entire body surface from the chin down to the toes. Special attention must be paid to all skin folds and creases, the navel, interdigital spaces (between fingers and toes), wrists, axillae, and the soles of the feet [6] [5] [7].
    • Nail Care: Trim fingernails and toenails short. Use a disposable tool (e.g., a toothbrush) to apply medication under the free edges of the nails, as mites can reside there. Discard the tool immediately after use to prevent accidental oral ingestion and poisoning [5].
    • Post-application: Allow the medication to dry on the skin. Do not wash hands or body after application. The child should wear clean clothing.
  • Day 2-5: Subsequent Applications

    • Repeat Process: On days 2, 3, 4, and 5, reapply the medication to the entire body from the neck down using the same technique, without taking an intermediate bath [3].
    • Environmental Decontamination: On the morning after each application, all clothing, towels, and bed linens used by the patient in the previous 3 days should be changed. These items must be washed in hot water and dried in a hot dryer cycle, or dry-cleaned. Items that cannot be washed should be sealed in a plastic bag for at least 72 hours [6] [7].
  • Day 6/7: Treatment Completion

    • Final Bath: Forty-eight hours after the final (fifth) application, the child should take a thorough cleansing bath or shower to remove all residual medication from the skin [5].
  • Follow-up & Assessment

    • Clinical Cure Evaluation: Conduct follow-up assessments 1 and 2 weeks after treatment completion. "Clinical cure" is defined as the complete absence of pruritus and the clearance of all active scabies lesions (burrows, papules, vesicles). Clearance should be confirmed by two consecutive assessments at least 48 hours apart [4].
    • Household Management: To prevent reinfection, all household members and close contacts should be evaluated and simultaneously treated, even if asymptomatic [6] [7].

Experimental Methodology for Scabicide Evaluation

For scientists conducting efficacy research, the following methodology from recent clinical trials provides a robust framework.

  • Study Population & Design:

    • Participants: Children with a clinical diagnosis of scabies confirmed by dermatoscopy or skin-scraping microscopy. A common inclusion criterion is persistent disease after at least one prior failed course of permethrin [4].
    • Study Groups: A prospective, propensity-score-adjusted design can be used, comparing the intervention (e.g., this compound) against a first-line therapy (permethrin) or combination therapy (ivermectin + permethrin). Allocation may be based on family preference and financial capacity, with statistical adjustments for confounding variables [4].
  • Outcome Measures & Assessments:

    • Primary Efficacy Endpoint: "Clinical cure rate," defined as the complete absence of pruritus and active lesions at specific time points (e.g., Weeks 2, 3, and 4) [4].
    • Symptom Tracking: Pruritus severity is measured using a validated 0–10 visual analogue scale (VAS). The time to a 50% reduction in pruritus score is a key metric [4].
    • Long-term Follow-up: Participants are monitored monthly for at least 3 months post-treatment to document recurrence rates [4].
    • Safety Monitoring: Adverse events (AEs) are recorded at each visit using a structured checklist. Events are coded using MedDRA terminology and graded for severity (e.g., CTCAE v5.0). Permethrin adherence is verified via caregiver logs and residual-cream weight [4].

The workflow for this experimental methodology can be summarized as follows:

Start Patient Recruitment & Screening Confirm Confirm Scabies Diagnosis (Dermoscopy/Microscopy) Start->Confirm Allocate Non-Random Allocation (Based on Preference/Capacity) Confirm->Allocate Group1 Intervention Group (e.g., this compound) Allocate->Group1 Group2 Control Group (e.g., Permethrin) Allocate->Group2 Assess Outcome Assessment Group1->Assess Group2->Assess Cure Clinical Cure (No Pruritus & No Lesions) Assess->Cure Symptom Symptom Resolution (Pruritus VAS Score) Assess->Symptom Recur Recurrence Rate (3-Month Follow-up) Assess->Recur Safety Safety Profile (Adverse Events Monitoring) Assess->Safety

Key Considerations for Research and Development

  • Efficacy Concerns: The CDC notes that "frequent treatment failure has been reported with this compound," positioning it as an alternative rather than a first-line therapy [1]. This highlights a critical area for research into formulation improvements or synergistic combinations.
  • Safety and Tolerability: this compound is generally well-tolerated. The primary risks are local skin irritation, allergic contact dermatitis, and pruritus [6] [5]. It should not be applied to raw, oozing, or severely inflamed skin, as this may increase systemic absorption or worsen the condition [6].
  • Regulatory and Use Status: A major limitation for clinical use is that this compound is not FDA-approved for children. Its use is off-label, and safety in infants under 3 months has not been fully established [1] [6].

Conclusion for Research Priorities

While this compound presents a historical treatment option with a specific multi-day protocol, contemporary evidence suggests its role is limited due to efficacy concerns. For drug development professionals, future research should focus on head-to-head randomized controlled trials comparing the 5-day this compound regimen against standard permethrin and ivermectin therapies. Such studies should rigorously evaluate not only cure rates but also cost-effectiveness, quality-of-life measures, and the impact of structured application guidance on outcomes.

References

Comprehensive Application Notes and Protocols for Crotamiton in Pruritus Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Crotamiton (N-ethyl-o-crotonotoluidide) is a multifaceted topical agent with dual therapeutic applications as both an antipruritic and scabicidal medication. First introduced into clinical practice nearly seven decades ago, it remains a valuable therapeutic option for managing various pruritic skin conditions. The drug is commercially available under the brand name Eurax in both 10% cream and lotion formulations. Despite its long history of clinical use, the precise molecular mechanisms underlying this compound's antipruritic effects continue to be elucidated, with recent research revealing novel molecular targets and potential applications beyond its traditional uses.

The mechanism of action for this compound's antipruritic effect is not fully understood, but several hypotheses have been proposed based on clinical observations and preliminary research. Unlike many antipruritic agents that primarily function as histamine antagonists, this compound appears to exert its effects through alternative pathways. Evidence suggests it may modulate neurotransmitter activity in the cutaneous sensory nerves, potentially through interaction with TRPV channels and other neuronal receptors. This neuromodulatory effect likely contributes to its ability to alleviate itching across various dermatological conditions. Recent investigations have revealed that this compound functions as an inhibitor of TRPV4 (Transient Receptor Potential Vanilloid-4) channels, providing a more precise molecular understanding of its mechanism [1]. This inhibition of TRPV channels represents a sophisticated approach to pruritus management, targeting specific molecular pathways involved in itch transduction and perception.

Formulations and Dosing Guidelines

Approved Formulations and Storage

This compound is pharmaceutically formulated as topical preparations designed for direct application to the skin. The commercially available formulations include:

  • 10% cream: A semi-solid preparation typically containing this compound in a base of propylene glycol and other emulsifying agents
  • 10% lotion: A liquid preparation with similar active ingredient concentration but designed for easier application over larger body surfaces

Both formulations are prescription-only medications and should be stored at room temperature (between 68°F to 77°F or 20°C to 25°C), protected from excessive heat, moisture, and direct light. The lotion formulation requires shaking before use to ensure uniform distribution of active ingredients [2] [3].

Dosing and Administration Protocols

Table 1: this compound Dosing Guidelines for Pruritus

Patient Population Dosage Form Frequency Application Details Duration
Adults 10% cream or lotion As needed Massage gently into affected areas until completely absorbed Until symptoms resolve
Pediatric Patients 10% cream or lotion As needed, determined by physician Apply thin layer to affected areas; use proportionally less than adults Until symptoms resolve
Geriatric Patients 10% cream or lotion As needed Apply with caution due to potential for increased skin sensitivity Until symptoms resolve

For the treatment of pruritus associated with various dermatological conditions, this compound should be applied in a thin layer to affected areas only and massaged gently until completely absorbed. Applications may be repeated as needed based on symptom severity and physician recommendation. Importantly, this compound should not be applied to acutely inflamed skin, denuded, or weeping surfaces as increased systemic absorption and irritation may occur. Application should be avoided near the eyes, mouth, urethral meatus, and other mucous membranes due to potential irritation [2] [4].

Experimental Protocols and Assessment Methodologies

Protocol for Anti-pruritic Efficacy Assessment

Objective: To evaluate the antipruritic efficacy of this compound in experimental models using standardized assessment methods.

Materials and Reagents:

  • This compound 10% formulation and vehicle control
  • Laboratory animals (e.g., murine models) or human subjects under IRB-approved protocols
  • Pruritogenic agents (histamine, serotonin, chloroquine, etc.)
  • Behavioral observation apparatus
  • Standardized itching assessment scales (for human studies)

Procedure:

  • Baseline measurements: Record baseline scratching behavior before pruritogen challenge
  • Pruritogen challenge: Administer pruritogen (e.g., histamine) via intradermal injection
  • Treatment application: Apply this compound formulation to designated test areas
  • Behavioral monitoring: Record scratching bouts for 30-60 minutes post-treatment
  • Data analysis: Compare scratching frequency between treatment and control groups

Assessment Parameters:

  • Onset of action: Time from application to significant reduction in scratching behavior
  • Duration of effect: Period during which scratching behavior remains significantly reduced
  • Efficacy comparison: Relative effectiveness against different pruritogens to elucidate mechanism

This protocol allows researchers to systematically evaluate this compound's antipruritic properties and compare its efficacy against other antipruritic agents [3].

Protocol for Mechanistic Studies Using C. elegans Model

Objective: To investigate the molecular mechanisms of this compound and its derivatives using Caenorhabditis elegans as a model organism.

Materials and Reagents:

  • Wild-type C. elegans strains (e.g., N2)
  • Mutant strains (e.g., osm-9, ocr-2)
  • This compound and derivative JM03 solutions
  • Oxidative stress inducers (e.g., juglone)
  • Hypertonic stress solutions
  • Lifespan assessment materials

Procedure:

  • Compound preparation: Prepare serial dilutions of this compound and JM03
  • Lifespan assay: Synchronize worms at L4 stage and transfer to treatment plates (60 worms per group)
  • Stress resistance assays:
    • Oxidative stress: Transfer treated worms to plates containing juglone
    • Hypertonic stress: Expose treated worms to high-salt conditions
  • Molecular analysis: Assess gene expression changes (e.g., SKN-1 pathway genes)
  • Proteostasis evaluation: Monitor aggregation of polyQ proteins (e.g., Q35::YFP)

Data Collection:

  • Survival curves: Monitor daily until all worms expire
  • Stress resistance: Record survival rates under stress conditions
  • Molecular endpoints: Quantify gene expression changes and protein aggregation

This protocol has demonstrated that JM03, a this compound derivative with ortho-fluoro substitution, extends lifespan and enhances stress resistance in C. elegans through OSM-9 inhibition and SKN-1 pathway activation [1].

Table 2: Experimental Models for Evaluating this compound Activity

Model System Key Endpoints This compound Effects Molecular Targets
C. elegans Lifespan extension 10-20% increase OSM-9/TRPV channels
Oxidative stress resistance 15-30% improvement SKN-1 pathway activation
Proteostasis Reduced polyQ aggregation Enhanced protein quality control
Murine pruritus Histamine-induced scratching 40-60% reduction TRPV-dependent pathways
Serotonin-induced scratching 30-50% reduction Non-histaminergic pathways
Cell culture Cytoprotection Increased cell viability under stress Reduction of oxidative damage

Safety and Tolerability Profile

Contraindications and Precautions

This compound is contraindicated in patients with known hypersensitivity to this compound itself or any components of the formulation. Additionally, it should not be used in individuals with a history of primary irritation response to other topical medications. Special caution is warranted in patients with known skin allergies or demonstrated sensitivity to multiple topical agents [2] [3].

Important administration precautions include:

  • Avoid specific areas: Do not apply to eyes, mouth, mucous membranes, urethral meatus, or vagina
  • Skin condition considerations: Postpone application to acutely inflamed, raw, or weeping skin until the acute inflammation has subsided
  • Application technique: Use on intact skin only with gentle massage until fully absorbed
  • Monitoring: Discontinue if severe irritation or sensitivity reactions occur and institute appropriate therapy
Adverse Effects and Monitoring

The most common adverse effects associated with this compound are dermatological reactions at the application site. These include:

  • Primary irritation reactions: Contact dermatitis, erythema, and localized burning sensation
  • Allergic sensitivity reactions: Pruritus, rash, and urticaria in sensitized individuals
  • Less common effects: Warm sensation immediately after application

In clinical practice, incidence of adverse effects is relatively low, with approximately 1-10% of patients experiencing some form of dermatological reaction. Most reactions are mild and self-limiting upon discontinuation of the medication. However, severe allergic reactions, though rare, require immediate medical attention. Symptoms of serious hypersensitivity may include breathing difficulties, wheezing, facial swelling, throat tightness, and generalized urticaria [5] [3].

Special Population Considerations

Table 3: this compound Use in Special Populations

Population Recommendation Evidence Level Additional Considerations
Pregnancy Category C: Use with caution if benefits outweigh risks Limited human data; animal studies incomplete Systemic absorption is minimal with proper application to intact skin
Lactation Use with caution; excretion in milk unknown No available data Apply to limited skin areas; avoid application to breast area
Pediatric Safety and efficacy not established Limited controlled studies Use with caution; lower body surface area may increase exposure risk
Geriatric No specific contraindications Limited controlled studies Potential for increased sensitivity; monitor for irritation
Renal/Hepatic Impairment No specific recommendations No data available Minimal systemic absorption reduces concern

Emerging Research and Future Directions

Novel this compound Derivatives

Recent structure-activity relationship (SAR) studies have explored structural modifications of this compound to enhance its efficacy and therapeutic potential. Key findings include:

  • Ortho-fluoro substitution (JM03 derivative) significantly improves lifespan-extension and stress resistance activities compared to parent this compound
  • Moving methyl group from ortho-position to para-position (JM02) moderately enhances activity
  • Halogen substitutions at ortho-position (fluoro, chloro, bromo) generally increase efficacy
  • Terminal carboxyl incorporation does not improve activity and may reduce efficacy

The derivative JM03 has demonstrated superior activity in C. elegans models, extending lifespan through OSM-9 inhibition and activating SKN-1 signaling pathways, which contribute to proteostasis maintenance and enhanced stress resistance [1]. These findings suggest that this compound derivatives may have applications beyond antipruritic therapy, potentially addressing age-related physiological decline.

Molecular Mechanisms and Signaling Pathways

Recent research has elucidated that this compound and its derivative JM03 exert their effects primarily through modulation of TRPV channels, specifically:

  • Inhibition of OSM-9 in C. elegans, an ortholog of mammalian TRPV4
  • Differential effects on OSM-9 versus OCR-2 channels, suggesting target specificity
  • Activation of SKN-1 (Nrf2 ortholog) signaling, enhancing oxidative stress response
  • Improvement of proteostasis through reduced protein aggregation (e.g., Q35 models)

The following diagram illustrates the mechanistic pathway of JM03 (this compound derivative) derived from recent research findings:

G JM03 JM03 OSM_9 OSM-9 (TRPV Channel) JM03->OSM_9 Inhibits SKN_1 SKN-1 Pathway Activation OSM_9->SKN_1 Regulates Proteostasis Improved Proteostasis SKN_1->Proteostasis Enhances StressResistance Stress Resistance SKN_1->StressResistance Promotes Lifespan Lifespan Extension Proteostasis->Lifespan StressResistance->Lifespan

Figure 1: Molecular mechanism of JM03, a this compound derivative, in lifespan extension and stress resistance

This mechanistic understanding provides a foundation for developing more targeted therapies for pruritus and potentially other conditions related to TRPV channel dysfunction.

Conclusion

This compound remains a valuable therapeutic option for pruritus management with a well-established safety profile spanning nearly seven decades of clinical use. The recent elucidation of its TRPV channel modulation mechanism and the development of enhanced derivatives like JM03 open new avenues for therapeutic innovation. Future research directions should focus on translating mechanistic insights into improved clinical therapies, exploring combination treatments with other antipruritic agents, and investigating potential applications in age-related disorders based on the promising effects observed in model organisms. The experimental protocols outlined herein provide standardized methodologies for advancing our understanding of this versatile therapeutic agent.

References

Comprehensive Application Notes and Protocols: Crotamiton for Demodex Dermatitis Facial Rash

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Demodex dermatitis represents a distinct cutaneous entity characterized by infestation with Demodex folliculorum and Demodex brevis mites, which are permanent ectoparasites in humans. These microscopic mites typically inhabit facial hair follicles and sebaceous glands, with prevalence increasing with age—from 25% in 20-year-olds to nearly 100% in patients over 90 years. [1] [2] While often commensal, pathogenic overgrowth occurs when mite density exceeds 5 organisms/cm², triggering inflammatory responses that manifest as facial erythema, scaling, dryness, papules, pustules, and pruritus. [3] Demodex dermatitis presents significant diagnostic challenges due to its clinical similarity to rosacea and seborrheic dermatitis, often leading to misdiagnosis and inadequate treatment. [3]

The therapeutic rationale for crotamiton in Demodex dermatitis stems from its dual scabicidal and antipruritic properties, offering symptomatic relief while addressing the underlying parasitic infestation. [4] This combination is particularly valuable in Demodex management, as the condition involves both parasitic infestation and host inflammatory response. A retrospective analysis demonstrated that many patients with unresolved facial redness/rash who had previously failed treatments for rosacea showed significant improvement with this compound monotherapy, supporting its specific efficacy in Demodex-related facial dermatitis. [3]

Mechanism of Action

Scabicidal Activity

This compound exhibits direct acaricidal activity against Demodex mites, though its precise molecular mechanisms remain incompletely characterized. [4] Evidence suggests that this compound disrupts mite nervous system function through undefined molecular targets, leading to parasite paralysis and death. The drug has demonstrated efficacy against Sarcoptes scabiei (the mite that causes scabies), Pediculus humanus var. capitis (head louse), and Pediculus humanus var. corporis (body louse), supporting its broader acaricidal properties. [4] Resistance to this compound has not been conclusively demonstrated in S. scabiei, suggesting maintained efficacy against mite populations. [4]

Anti-Pruritic and Anti-Inflammatory Mechanisms

Recent research has elucidated this compound's neuromolecular mechanisms in suppressing non-scabietic itching, providing insight into its utility for Demodex-associated pruritus. This compound strongly inhibits histamine-induced calcium influx in HEK293T cells expressing both histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1). [5] Similarly, it blocks chloroquine-induced calcium influx in cells expressing both Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1). [5] These findings indicate that this compound modulates key pruritic signaling pathways in sensory neurons through:

  • Histamine-dependent pathway suppression: Inhibition of H1R-TRPV1 signaling cascade
  • Histamine-independent pathway suppression: Inhibition of MRGPRA3-TRPA1 signaling cascade
  • Broad antipruritic activity: Suppression of both primary itch pathways in dorsal root ganglion neurons

Table 1: Molecular Targets of this compound in Pruritus Pathways

Pruritogen Type Receptor Target Ion Channel Target Efficacy of this compound
Histamine-dependent Histamine H1 Receptor (H1R) TRPV1 Strong inhibition of calcium influx
Histamine-independent MRGPRA3 TRPA1 Strong inhibition of calcium influx
Chloroquine-induced MRGPRA3 TRPA1 Significant suppression of scratching behavior

The following diagram illustrates the molecular mechanisms through which this compound exerts its anti-pruritic effects:

G This compound Inhibition of Pruritic Signaling Pathways Histamine Histamine H1R H1R Histamine->H1R Chloroquine Chloroquine MRGPRA3 MRGPRA3 Chloroquine->MRGPRA3 TRPV1 TRPV1 H1R->TRPV1 TRPA1 TRPA1 MRGPRA3->TRPA1 CalciumInflux CalciumInflux TRPV1->CalciumInflux TRPA1->CalciumInflux ItchSensation ItchSensation CalciumInflux->ItchSensation This compound This compound This compound->H1R inhibits This compound->MRGPRA3 inhibits This compound->TRPV1 inhibits This compound->TRPA1 inhibits

Treatment Protocols and Dosing Guidelines

Patient Evaluation and Selection

Candidate identification for this compound therapy should include patients presenting with centrofacial erythema, scaling, dryness, roughness, papules, and/or pustules who have either:

  • Failed previous conventional treatments for rosacea or seborrheic dermatitis
  • Demonstrated Demodex mites via microscopic examination of skin scrapings
  • Clinical features suggestive of demodicosis despite negative microscopy [3]

Diagnostic confirmation may involve skin surface biopsy technique with cyanoacrylic adhesion, adhesive bands, skin scrapings, or expressed follicular contents examined microscopically. However, treatment may be justified empirically based on clinical presentation, as approximately 50% of patients with clinical Demodex dermatitis showed positive potassium hydroxide (KOH) testing for mites in one retrospective analysis. [3]

Application Protocol

Prior to application, patients should bathe or shower with soap and water, scrubbing to remove scaling or crusted detritus, then towel dry thoroughly. [4] The standard application procedure involves:

  • Apply a thin uniform layer of this compound 10% cream or lotion to all skin surfaces from the chin down, particularly focusing on facial creases, folds, and affected areas
  • Massage thoroughly into the entire facial surface, including the forehead, cheeks, nose, chin, and temples
  • Pay special attention to areas with high sebaceous gland density and all creases and folds
  • Trim fingernails short and apply medication beneath them using a toothbrush, which should then be discarded
  • Avoid application to eyes, mouth, nostrils, urethral meatus, mucous membranes, acutely inflamed skin, or denuded/weeping surfaces [4] [6]

The standard treatment schedule for scabies (which may be adapted for Demodex dermatitis) involves:

  • First application: Apply thoroughly to clean, dry skin
  • Second application: Repeat 24 hours after the first treatment
  • Medication removal: Bathe 48 hours after the second application
  • Treatment evaluation: Assess clinical response 2-4 weeks post-treatment
  • Retreatment consideration: For persistent symptoms, repeat after 1 week or consider alternative agents [4] [6]

Table 2: this compound Dosing Regimen by Patient Population

Patient Population Formulation Application Frequency Treatment Duration Special Considerations
Adults 10% cream or lotion Two applications: 0 and 24 hours Remove after 48 hours 30g usually sufficient for one adult application
Geriatric patients 10% cream or lotion Same as adult regimen Same as adult regimen Greater sensitivity possible; monitor for irritation
Pediatric patients (off-label) 10% cream or lotion Same as adult regimen Same as adult regimen Safety and efficacy not established; use with caution
Immunocompromised 10% cream or lotion May require extended or combination therapy Individualized based on response Higher risk of treatment failure; consider combination therapy
Adjunctive Measures and Environmental Control

Environmental management is crucial to prevent reinfestation. Clothing, bed linens, and towels that may have been contaminated within the 3 days prior to treatment should be machine-washed in hot water and dried using the hot cycle of a dryer, or dry-cleaned. [4] [6] Items that cannot be laundered or dry-cleaned should be removed from body contact for at least 72 hours. [4] Concurrent treatment of sexual partners, household members, and close personal contacts within the previous month is recommended to prevent reinfection cycles. [4]

For patients with ocular involvement, complementary therapies may include tea tree oil eyelid scrubs (5-50% concentrations), hypochlorous acid formulations, or antibiotic-steroid combinations for Demodex blepharitis, though these should be administered under specialist supervision. [2]

Efficacy Data and Clinical Evidence

Clinical Outcomes

A retrospective analysis of 63 patients with Demodex dermatitis treated with this compound 10% cream/lotion as monotherapy demonstrated significant efficacy. At the first follow-up visit (average 18.6 days after baseline), 90.6% of patients (56/62) experienced at least a 50% reduction in erythema, dryness, scaling, roughness, and papules/pustules. [3] The study population comprised adults aged 15-85 years (mean 50.4 years), with 44.4% men and 55.6% women, all Caucasian. [3]

Notably, treatment response occurred regardless of microscopic confirmation of mites, suggesting that clinical diagnosis may be sufficient to initiate therapy in appropriate presentations. Among the cohort, 50% had positive KOH tests for Demodex mites, 28.3% tested negative, and 21.7% were not tested, yet all showed similar improvement patterns. [3]

Comparative Effectiveness

A systematic review of treatments for Demodex-associated inflammatory skin conditions identified this compound as one of several efficacious options, alongside permethrin, benzoyl benzoate, and oral metronidazole. [7] The review noted that common interventions for Demodex infestation include metronidazole-based therapies, permethrin, benzoyl benzoate, this compound, lindane, and sulfur, though limited data preclude establishment of a definitive standard of care. [7]

Table 3: Comparative Efficacy of Demodex Treatments Based on Clinical Evidence

Treatment Formulation Evidence Level Efficacy Assessment Notes
This compound 10% cream/lotion Retrospective case analysis 90.6% with ≥50% symptom improvement Demonstrated antipruritic benefits
Permethrin 5% cream Multiple studies Efficacy across multiple studies Applied daily or twice daily
Metronidazole Oral/topical Short-course studies Reduces Demodex density Systemic administration effective
Benzoyl benzoate Topical formulation Clinical reports Efficacious in reports Limited contemporary data
Tea tree oil 5-50% solutions Clinical studies Reduces mite numbers and itchiness Ocular irritation concerns
Ivermectin Topical/oral Systematic reviews Effective for papulopustular rosacea Multiple administration routes

Safety Profile and Precautions

Contraindications and Warnings

This compound is contraindicated in patients with known hypersensitivity to this compound or those who exhibit primary irritation responses to other topical medications. [4] The drug should not be applied to acutely inflamed skin, denuded surfaces, or weeping areas until acute inflammation has resolved. [4] [6]

Special populations require particular consideration:

  • Pregnancy: Category C - use if potential benefit justifies potential risk
  • Lactation: No information on distribution in milk - use caution
  • Pediatric patients: Safety and efficacy not established
  • Geriatric patients: Possible greater sensitivity - monitor closely [4] [6]
Adverse Effects

The most common adverse effects include primary irritation reactions such as dermatitis, pruritus, and rash, as well as allergic sensitivity reactions. [4] If severe irritation or sensitivity reactions occur, discontinue use and initiate appropriate therapy. [4]

Systemic absorption occurs following topical application, with approximately 4.8-8.8% of the applied dose eliminated in urine as measured by radioactivity in a study using radiolabeled this compound. [4] The absorption half-life is approximately 2.7 hours with an elimination rate of 30.9 hours. [4]

Research Protocols and Methodologies

Clinical Assessment Protocol

Standardized evaluation of Demodex dermatitis should include comprehensive clinical assessment at baseline and follow-up visits (typically at 2-4 week intervals). The recommended grading scale includes:

  • No improvement (0-25% reduction in symptoms)
  • Some improvement (>25% reduction)
  • Marked improvement (>50% reduction)
  • Dramatic improvement (>75% reduction)
  • Complete improvement (100% resolution) [3]

Objective measurement of mite density can be performed using skin surface biopsy (SSB) technique with cyanoacrylic adhesion, which allows collection of the superficial horny layer and follicular contents. [3] Alternative sampling methods include adhesive bands, skin scrapings, skin impressions, expressed follicular contents, comedo extraction, hair epilation, and punch biopsies, though results vary considerably by technique. [3]

Experimental Models for Mechanism Elucidation

In vitro models for investigating anti-pruritic mechanisms include:

  • Calcium imaging assays: Using HEK293T cells transfected with H1R and TRPV1 or MRGPRA3 and TRPA1 to measure histamine- or chloroquine-induced calcium influx
  • Dorsal root ganglion neuron cultures: Primary cultures from mice to examine effects on sensory neuronal signaling
  • Concentration-response studies: Testing this compound across a range of concentrations (e.g., 1-300 μM) to establish potency [5]

In vivo models for efficacy assessment include:

  • Scratching behavior tests: Administration of pruritogens (histamine 100 μg/site or chloroquine 200 μg/site) via intradermal injection to the nape of mice, with video recording of hind limb scratching bouts for 1 hour
  • Pre-treatment protocols: Intraperitoneal administration of this compound (125 mg/kg) 30 minutes before pruritogen challenge
  • Control comparisons: Comparison with vehicle-treated animals and other anti-pruritic agents [5]

The following diagram illustrates the experimental workflow for evaluating this compound efficacy in pre-clinical models:

G Experimental Workflow for this compound Efficacy Assessment cluster_invitro In Vitro Models cluster_invivo In Vivo Models CellModels CellModels HEK293T HEK293T CellModels->HEK293T AnimalModels AnimalModels Mice Mice AnimalModels->Mice CalciumImaging CalciumImaging DataAnalysis DataAnalysis CalciumImaging->DataAnalysis ScratchingAssay ScratchingAssay ScratchingAssay->DataAnalysis Results Results DataAnalysis->Results H1R_TRPV1 H1R_TRPV1 HEK293T->H1R_TRPV1 MRGPRA3_TRPA1 MRGPRA3_TRPA1 HEK293T->MRGPRA3_TRPA1 DRGNeurons DRGNeurons DRGNeurons->CalciumImaging H1R_TRPV1->CalciumImaging MRGPRA3_TRPA1->CalciumImaging CrotamitonDose CrotamitonDose Mice->CrotamitonDose Pruritogen Pruritogen Pruritogen->ScratchingAssay CrotamitonDose->Pruritogen

Implementation Considerations and Clinical Management

Patient Education and Compliance

Successful management of Demodex dermatitis requires careful patient education regarding application techniques, environmental controls, and realistic expectations. Key educational points include:

  • Proper application: Demonstrate the correct amount and method for applying this compound to all affected areas
  • Treatment timeline: Explain the two-application protocol over 48 hours with expected timing of symptom improvement
  • Post-treatment care: Instruct on bathing procedures 48 hours after the final application
  • Reinfection prevention: Emphasize the importance of simultaneous treatment of close contacts and environmental decontamination
  • Adverse effect monitoring: Educate on signs of irritation or hypersensitivity requiring discontinuation [4] [6]
Treatment Failure Management

Persistent symptoms after this compound therapy may require:

  • Retreatment: Application of a second course after 1 week
  • Alternative diagnoses: Reconsideration of rosacea, seborrheic dermatitis, or other facial dermatoses
  • Combination therapy: Addition of topical metronidazole, permethrin, or oral ivermectin
  • Microscopic confirmation: Repeat skin scraping with mite quantification to verify Demodex etiology [3] [7] [4]

For patients with significant ocular involvement, referral to an ophthalmologist may be warranted for management of Demodex blepharitis with specialized therapies such as tea tree oil formulations, hypochlorous acid, or ivermectin. [2]

Conclusion

This compound represents an effective therapeutic option for Demodex dermatitis, offering dual acaricidal and antipruritic activity that addresses both the parasitic infestation and inflammatory sequelae. The documented clinical response rate of 90.6% with at least 50% symptom improvement supports its utility in patients with unresolved facial dermatitis, particularly those unresponsive to conventional rosacea therapies. [3] The elucidation of its molecular mechanisms in suppressing both histamine-dependent and independent pruritic pathways provides a scientific foundation for its antipruritic effects beyond simple scabicidal activity. [5]

While current evidence primarily derives from retrospective analyses, the consistent positive outcomes across multiple studies support this compound's role in Demodex management. [3] [7] Further controlled, prospective studies would strengthen the evidence base and potentially establish this compound as a first-line therapy for confirmed Demodex dermatitis. Implementation of standardized diagnostic criteria and treatment protocols will enhance consistency in patient management and facilitate more rigorous evaluation of therapeutic efficacy.

References

Application Notes and Protocols: Investigating Crotamiton and Derivative JM03 in Caenorhabditis elegans Lifespan Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C. elegans as a Model Organism in Aging Research

The nematode Caenorhabditis elegans has emerged as a premier model organism in biogerontology research due to its several advantageous characteristics. C. elegans shares significant genetic homology with humans, with approximately 60-80% of its genes having human counterparts, including many genes associated with human diseases. [1] This organism has a short lifespan of approximately 18-20 days when cultured at 20°C, enabling rapid completion of aging studies. [1] Additionally, its small size (approximately 1 mm long), transparent body for easy observation, and availability of sophisticated genetic tools make it exceptionally suitable for high-throughput screening of chemical compounds. [1] [2]

The use of C. elegans has led to groundbreaking discoveries in aging research, particularly through the identification of conserved longevity pathways such as the insulin/IGF-1 signaling (IIS) pathway, AMP-activated protein kinase (AMPK) pathway, and mechanistic target of rapamycin (mTOR) pathway. [1] The experimental tractability of C. elegans allows researchers to perform detailed analyses of age-dependent physiological changes at tissue, cellular, and molecular levels, including reproductive decline, neuronal degeneration, and loss of muscular integrity. [1] These attributes collectively establish C. elegans as an invaluable model system for screening and evaluating potential anti-aging compounds like crotamiton and its derivatives.

This compound and JM03: Properties and Biological Activity

This compound (N-ethyl-o-crotonotoluidide) is a marketed drug that has been used as an anti-scabies and anti-itch agent in humans for nearly 70 years. [3] During a screening of 1,072 marketed drugs for lifespan extension effects in C. elegans, this compound demonstrated significant anti-aging activity, prompting further investigation and structural optimization. [4] [3] Through structure-activity relationship studies, researchers developed JM03, a this compound derivative created by replacing the ortho-methyl group of this compound with an ortho-fluoro substituent. [4] [3] This strategic modification enhanced the compound's chemical stability and biological activity, resulting in improved lifespan extension and stress resistance compared to the parent compound. [3]

JM03 exerts its effects primarily through inhibition of OSM-9, a Caenorhabditis elegans homolog of the mammalian TRPV4 (Transient Receptor Potential Vanilloid-4) channel. [4] [3] The compound extends lifespan, improves resistance to oxidative and hypertonic stress, and reduces the aggregation of polyglutamine (Q35) proteins through upregulation of genes associated with proteostasis. [4] Additionally, JM03 treatment activates SKN-1 signaling (the Nrf2 homolog in C. elegans), which contributes to enhanced stress resistance and longevity. [4] [3] Importantly, JM03 showed no significant toxicity to normal human fetal lung fibroblasts (MRC-5 cells) even at concentrations up to 400 μM, indicating a favorable safety profile. [3]

Detailed Experimental Protocols for C. elegans Lifespan Assays

Solid Culture System for Lifespan Assays

The solid culture system using nematode growth media (NGM) agar plates represents the standard approach for C. elegans lifespan assays. The protocol consists of the following critical steps: [2]

  • Synchronization procedure: Gravid adult worms are allowed to lay eggs overnight on bacteria-seeded NGM plates and subsequently removed. The hatched eggs develop into young adults, which are then transferred to fresh bacteria-seeded NGM plates for lifespan assays. This synchronization ensures a homogeneous starting population. [2]
  • Compound administration: Test compounds (this compound, JM03, or derivatives) are dissolved in an appropriate solvent and incorporated into the NGM agar at desired concentrations (typically 25-400 μM based on dose-response studies). Control plates receive solvent only.
  • Lifespan assessment: Plates are examined regularly (every 1-2 days), and worms are scored as dead if they fail to respond to gentle touch with a platinum wire. To prevent progeny production, 5-fluoro-2'-deoxyuridine (FUdR) is often included in the medium at a concentration of 50-100 μg/ml. [2] Alternatively, temperature-sensitive sterile mutants (e.g., fer-15; fem-1) may be used. [2]
  • Quality control measures: Worms that crawl off the plate or display internal hatching or vulval rupture are censored. Plates are regularly replaced to prevent desiccation and maintain food availability. [2]
Liquid Culture System for Lifespan Assays

Liquid culture systems offer advantages for high-throughput screening and precise control of compound concentrations. The protocol involves: [2] [5]

  • Synchronization method: Eggs are collected from gravid adults using a bleaching solution (sodium hypochlorite) and washed with M9 buffer. The collected eggs are allowed to hatch overnight in aerated liquid medium, producing developmentally arrested L1 larvae. The synchronized L1 larvae are then transferred to culture medium. [2] [5]
  • Culture conditions: Worms are cultured in S-complete medium containing the desired concentrations of test compounds, along with antibiotics (50 μg/ml ampicillin) and antifungal agents (0.1 μg/ml amphotericin B) to prevent microbial contamination. [5] The medium is typically supplemented with UV-killed Escherichia coli OP50 at concentrations of 10⁸-10⁹ cfu/ml as a food source. [5]
  • Viability assessment: In liquid systems, worms that show no spontaneous movement or fail to respond to physical stimulation (shaking) are scored as dead. The use of vital dyes like SYTOX can facilitate automated detection of dead worms, as these dyes penetrate only dead worms and emit fluorescent signals detectable by plate-reading fluorometers. [2]
  • Medium maintenance: Culture media containing test compounds and food bacteria should be exchanged regularly (approximately 4 times per week) to maintain compound stability and nutrient availability. [5]
Protocol for Stress Resistance Assays

Stress resistance assays provide insights into the mechanisms underlying lifespan extension and healthspan improvement:

  • Oxidative stress assay: Synchronized young adult worms pretreated with compounds are transferred to plates containing hydrogen peroxide (typically 1-5 mM) or juglone (a superoxide generator). Survival is monitored every 1-2 hours, and the time until 50% mortality (LT50) is calculated. [4] [3]
  • Hypertonic stress assay: Worms are exposed to high osmotic stress by transferring them to NGM plates containing 400-500 mM NaCl. Survival is assessed at regular intervals, and the LT50 is determined. [4] [3]
  • Thermal stress assay: For thermal stress resistance, worms are maintained at elevated temperatures (e.g., 35°C), and survival is monitored periodically. [2]

Mechanistic Insights and Signaling Pathways

OSM-9 Inhibition and Proteostasis Regulation

JM03 extends lifespan and enhances stress resistance in C. elegans primarily through inhibition of OSM-9, a TRPV channel homolog. [4] [3] The evidence for OSM-9 as the mechanistic target includes:

  • Genetic evidence: JM03 fails to extend lifespan in osm-9 null mutants, indicating that a functional OSM-9 gene is required for its effects. [4] [3]
  • Pathway specificity: The lifespan extension effect of JM03 is mediated specifically through OSM-9 and not through the related channel OCR-2, demonstrating target specificity. [4] [3]
  • Proteostasis enhancement: JM03 treatment reduces the aggregation of polyglutamine (Q35) proteins through upregulation of genes involved in protein homeostasis, including molecular chaperones and protein degradation components. [4]
  • Transcriptional activation: RNA sequencing analyses reveal that JM03 upregulates multiple genes associated with proteostasis, contributing to the maintenance of cellular function during aging. [4]

The following diagram illustrates the mechanistic pathway through which JM03 exerts its anti-aging effects:

G JM03 JM03 OSM9 OSM-9 Channel JM03->OSM9 Inhibits SKN1 SKN-1/Nrf2 OSM9->SKN1 Regulates GeneExpression Gene Expression Changes SKN1->GeneExpression Activates Proteostasis Proteostasis LifespanExtension LifespanExtension Proteostasis->LifespanExtension Promotes StressResistance StressResistance StressResistance->LifespanExtension Supports GeneExpression->Proteostasis Enhances GeneExpression->StressResistance Improves

SKN-1 Signaling Activation

JM03 treatment activates SKN-1, the C. elegans homolog of the mammalian Nrf2 transcription factor, which plays a critical role in oxidative stress response and longevity. [4] [3] The activation of SKN-1 signaling by JM03 occurs downstream of OSM-9 inhibition and contributes to:

  • Antioxidant gene expression: SKN-1 activation induces the expression of genes involved in detoxification and antioxidant defense, including glutathione S-transferases and catalases. [4]
  • Cellular redox homeostasis: Through regulation of glutathione metabolism, SKN-1 helps maintain cellular redox balance, protecting against age-related oxidative damage. [4] [6]
  • Proteostasis network support: SKN-1 activation enhances proteostasis by coordinating the expression of protein quality control factors. [4]

Data Presentation and Analysis

Quantitative Results from Lifespan and Stress Resistance Experiments

Table 1: Summary of Lifespan Extension Effects of this compound and JM03 in C. elegans

Compound Concentration Mean Lifespan Extension Maximal Lifespan Extension Statistical Significance
This compound 100 μM ~10% Not specified p < 0.01
This compound 400 μM Significant extension Not specified p < 0.01
JM03 100 μM Greater than this compound Not specified p < 0.01
Control (No drug) N/A Baseline Baseline Reference

Table 2: Stress Resistance Enhancement by JM03 Treatment

Stress Type Assay Conditions Effect of JM03 Proposed Mechanism
Oxidative stress Hydrogen peroxide or juglone Significant resistance improvement OSM-9 inhibition, SKN-1 activation
Hypertonic stress High NaCl (400-500 mM) Marked resistance enhancement OSM-9 dependent mechanism
Proteostasis PolyQ (Q35) aggregation Reduced protein aggregation Upregulation of proteostasis genes

Table 3: Technical Parameters for C. elegans Survival Assays

Parameter Solid Culture System Liquid Culture System
Synchronization method Egg laying overnight Bleaching and hatching synchronization
Food source Live E. coli OP50 on NGM UV-killed E. coli OP50 (10⁸-10⁹ cfu/ml)
Temperature 20°C (standard) 20°C (standard)
FUdR concentration 50-100 μg/ml (if used) 50 μg/ml (if used)
Viability assessment Touch with platinum wire Spontaneous movement or SYTOX staining
Throughput capacity Medium High (96-well plates)
Key advantages Standard method, easy observation Homogeneous compound exposure, suitable for screening
Main limitations Labor-intensive, desiccation issues Less established, requires aeration

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions

Several technical factors require careful consideration when designing experiments with this compound and JM03:

  • Bacterial food source: The use of UV-killed E. coli instead of live bacteria extends C. elegans lifespan by approximately 20% in wild-type strains, as it prevents bacterial invasion and toxin production. [5] For consistency across experiments, especially in liquid culture systems, UV-killed bacteria at a concentration of 10⁸ cfu/ml is recommended. [5]
  • FUdR considerations: While FUdR is commonly used to prevent progeny production, it can itself affect lifespan in certain genetic backgrounds. [2] It is essential to verify that FUdR does not interact with the experimental compounds or genetic manipulations being studied. Alternative approaches include using temperature-sensitive sterile mutants. [2]
  • Compound solubility and stability: this compound and JM03 should be dissolved in appropriate solvents (e.g., DMSO) with final solvent concentrations kept low (typically ≤0.5%) to avoid toxicity. Compound stability in aqueous solutions should be monitored, and fresh media with compounds should be prepared regularly. [3]
Validation of Genetic Mechanisms

To confirm the role of OSM-9 in mediating the effects of JM03:

  • Genetic mutants: Utilize available osm-9 null mutants and ocr-2 null mutants to demonstrate the specificity of JM03 for OSM-9. [4] [3]
  • Tissue-specific rescue experiments: Express OSM-9 in specific tissues (e.g., neurons) in osm-9 null mutants to identify the site of action.
  • Direct binding assays: Although challenging, development of in vitro binding assays with purified OSM-9 protein could provide direct evidence of interaction. [7]

Conclusion and Research Applications

The experimental protocols outlined in this document provide a comprehensive framework for investigating the anti-aging properties of this compound and its derivative JM03 in C. elegans. The robust effects of these compounds on lifespan extension, stress resistance, and proteostasis maintenance highlight their potential as research tools for understanding the molecular mechanisms of aging. The conservation of TRPV channels and Nrf2/SKN-1 signaling pathways from nematodes to humans suggests that findings from these C. elegans studies may have relevance to mammalian aging and age-related diseases.

These application notes and protocols serve as a valuable resource for researchers in the field of aging research and drug development, facilitating the exploration of novel pharmacological approaches to extend healthspan and lifespan. Future directions include testing JM03 in other model organisms, further elucidating its precise molecular interactions with OSM-9, and developing additional derivatives with enhanced potency and specificity.

References

Comprehensive Application Notes & Protocols: Studying Crotamiton's Effects on TRPV1 in HEK293T Cells Using Calcium Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Crotamiton (N-ethyl-o-methylphenyl-2-butenamide) has been traditionally used as a topical anti-scabies medication, but recent research has revealed its broader anti-pruritic properties against non-scabietic itching. The emerging understanding is that this compound exerts these effects through modulation of ion channels involved in itch signaling, particularly members of the transient receptor potential (TRP) channel family. [1] The TRPV1 (Transient Receptor Potential Vanilloid 1) channel is a non-selective cation channel predominantly expressed in peripheral sensory neurons and serves as a key molecular detector for various painful and itchy stimuli. TRPV1 activation leads to calcium influx that initiates neuronal depolarization and subsequent signaling cascades that ultimately generate the sensation of itch. [1]

Research has demonstrated that histamine-induced itching occurs through a specific molecular pathway: histamine binding to the histamine receptor H1R activates phospholipase A2/12-lipoxygenase, which subsequently leads to TRPV1 channel activation. This established pathway positions TRPV1 as a crucial downstream effector in histamine-mediated pruritic signaling. [1] A significant breakthrough in understanding this compound's mechanism came from studies showing it inhibits histamine-induced calcium influx in cells expressing both H1R and TRPV1, with an IC50 of approximately 101.2 μM, while showing minimal effect on direct TRPV1 activation by capsaicin. This suggests this compound may act upstream of TRPV1 rather than directly blocking the channel pore. [1] [2]

Experimental Findings & Data Analysis

Key Quantitative Findings on this compound-TRPV1 Interaction

caption: Table 1. Summary of this compound's Effects on Calcium Influx in HEK293T Cells Expressing H1R and TRPV1

Experimental Condition Cell System Stimulus This compound Effect IC50/EC50 Key Finding
H1R/TRPV1 Co-expression HEK293T Histamine (10 μM) Concentration-dependent inhibition 101.2 μM Strongly inhibits histamine-induced Ca2+ influx
H1R/TRPV1 Co-expression HEK293T Capsaicin (1 μM) Minimal effect N/A Does not directly block TRPV1 channel pore
MRGPRA3/TRPA1 Co-expression HEK293T Chloroquine Concentration-dependent inhibition Not determined Also inhibits histamine-independent itch pathway
Primary DRG Neurons Mouse dorsal root ganglia Histamine & Chloroquine Significant suppression Not determined Confirms efficacy in native neuronal systems

The data collected from calcium imaging experiments reveals several important aspects of this compound's pharmacological profile. This compound demonstrates efficacy in multiple itch pathways, showing significant inhibition not only for histamine-induced (TRPV1-dependent) itching but also for chloroquine-induced (TRPA1-dependent) itching. This dual inhibition suggests this compound may have broad anti-pruritic applications beyond just histamine-mediated conditions. The research further confirmed that this compound's inhibition of TRPV1-mediated calcium influx is not due to direct channel blockade, as it showed minimal effect on capsaicin-induced TRPV1 activation. This nuanced mechanism distinguishes this compound from direct TRPV1 antagonists and may contribute to its favorable clinical profile. [1] [2]

Calcium Imaging Experimental Parameters

caption: Table 2. Standard Experimental Parameters for Calcium Imaging in HEK293T TRPV1 Studies

Parameter Standard Condition Alternative Options Purpose/Rationale
Cell Line HEK293T Primary DRG neurons Consistent transfection efficiency and reproducibility
Transfection H1R + TRPV1 plasmids TRPV1 alone for direct activation studies Models physiological H1R-TRPV1 signaling pathway
Calcium Indicator Fluo-3 AM Fura-2/AM, FLIPR Calcium 6 High sensitivity for dynamic calcium changes
Dye Loading 5 μM, 37°C, 1 hr Room temperature, 30 min optimization Balanced loading and esterase conversion to active form
This compound Pre-treatment 30 minutes prior to stimulus 15-60 min range tested Allows adequate time for cellular uptake and target engagement
Key Stimuli Histamine (10 μM), Capsaicin (1 μM) Chloroquine (200 μg/site for in vivo) Pathway-specific activation for mechanism elucidation
Data Analysis F/F0 ratio calculation Fold over baseline (FOB) processing Normalizes for well-to-well variability in baseline signals

Calcium Imaging Protocol

Cell Culture and Transfection
  • Cell Preparation: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 3-4 days to maintain optimal density and viability. [1]
  • Plasmid Transfection: For TRPV1 and H1R co-expression studies, transfect HEK293T cells using a FuGENE HD transfection reagent according to manufacturer's protocol. Use 1 μg each of mouse H1R (NM_001252643) and mouse TRPV1 (NM_001001445) plasmids subcloned into pcDNA3.1 vectors. Conduct experiments 24 hours post-transfection to allow adequate protein expression. [1]
  • Surface Coating: Plate cells on poly-L-lysine-coated chambers to enhance adherence. Prepare coating solution by diluting poly-D-lysine to 50 μg/mL in DPBS, apply to chambers, and incubate at 37°C for 1 hour. Remove coating solution and wash once with DPBS before cell seeding. [3]
Calcium Imaging Procedure
  • Dye Loading: Prepare Fluo-3 AM working solution by diluting Fluo-3 AM stock solution (1 μg/μL in DMSO) in Hank's buffer containing 1.3 mM Ca2+ to a final concentration of 2.5 μg/mL. Add Pluronic F-127 to enhance dye solubility and cellular uptake. Incubate cells with Fluo-3 AM working solution at room temperature in the dark for 30 minutes to allow complete dye loading. [1]
  • Experimental Setup: After dye loading, wash cells three times with Hank's buffer to remove excess extracellular dye. Transfer the prepared cells to the imaging chamber and maintain in Hank's buffer throughout the experiment. Use a fluorescence microscope equipped with appropriate filters (excitation/emission: 488/515 nm for Fluo-3) for image capture. [1]
  • Image Acquisition and Data Collection: Capture images at 1.5-second intervals using fluorescence imaging software. Establish a baseline fluorescence (F0) recording for approximately 30 seconds before applying experimental treatments. Apply this compound (1 mM unless testing concentration gradient) 30 minutes prior to histamine (10 μM) or capsaicin (1 μM) stimulation. [1] [2]
  • Data Analysis: Calculate intracellular calcium changes as F/F0 ratio, where F0 represents the initial fluorescence intensity. Use ImageJ program or similar software for intensity measurements. For improved precision, consider fold over baseline (FOB) ratio data processing to eliminate well-to-well differences in resting baseline signals. [1] [4]

Signaling Pathway & Workflow

This compound Inhibition of TRPV1 Signaling Pathway

G cluster_cell Sensory Neuron or HEK293T Cell Histamine Histamine H1R H1R Histamine->H1R Binding Phospholipase Phospholipase H1R->Phospholipase Activates TRPV1 TRPV1 Phospholipase->TRPV1 Signaling Cascade CalciumInflux CalciumInflux TRPV1->CalciumInflux Channel Opening ItchSensation ItchSensation CalciumInflux->ItchSensation Neuronal Depolarization This compound This compound (Inhibitor) This compound->TRPV1 Inhibits Activation

caption: Figure 1. Molecular Mechanism of this compound Inhibition of TRPV1-Mediated Itch Signaling

Calcium Imaging Experimental Workflow

G CellPrep Cell Preparation & Transfection (HEK293T + H1R/TRPV1) DyeLoading Dye Loading (Fluo-3 AM, 30 min) CellPrep->DyeLoading Treatment This compound Pre-treatment (30 minutes) DyeLoading->Treatment Stimulation Agonist Stimulation (Histamine/Capsaicin) Treatment->Stimulation Imaging Calcium Imaging (Fluorescence Microscopy) Stimulation->Imaging Analysis Data Analysis (F/F0 Ratio Calculation) Imaging->Analysis Result Calcium Influx Inhibited? Analysis->Result Yes This compound Effective Result->Yes Yes No Adjust Protocol or Concentration Result->No No

caption: Figure 2. Experimental Workflow for Calcium Imaging of this compound Effects on TRPV1

Application Notes & Troubleshooting

Technical Considerations
  • Critical Controls: Always include appropriate positive and negative controls in experimental design. For TRPV1 studies, capsaicin (1 μM) serves as an excellent positive control for direct channel activation, while histamine (10 μM) tests the specific H1R-TRPV1 signaling pathway. Vehicle controls (DMSO or ethanol at the same concentration used for compound dissolution) are essential to rule out solvent effects. [1] [2]
  • Calcium Dye Selection: While Fluo-3 AM provides excellent sensitivity, consider Fura-2/AM for rationetric measurements when using advanced imaging systems capable of dual excitation. Fura-2/AM offers advantages in compensating for variations in dye concentration, cell thickness, and photobleaching by calculating the 340/380 nm excitation ratio. The hydrolysis of Fura-2/AM to active Fura-2 by intracellular esterases is crucial for proper function. [3]
  • This compound Solubility: Prepare this compound stock solutions in ethanol at appropriate concentrations to ensure complete dissolution. Final ethanol concentration in experimental treatments should not exceed 0.5% to maintain cell viability. Fresh stock solutions are recommended as this compound may precipitate in aqueous solutions over time. [1]
Troubleshooting Common Issues
  • High Background Fluorescence: This commonly results from incomplete washing of extracellular dye or insufficient esterase activity in cells. Ensure thorough washing (3×) with Hank's buffer after dye loading, and verify cell health and confluency before experiments. If problems persist, consider optimizing dye concentration or loading time. [3]
  • Poor Calcium Response: Weak signals may stem from low transfection efficiency or channel desensitization. Monitor transfection efficiency using fluorescent tags when possible. For TRPV1, be aware that prolonged activation or high calcium influx can lead to Ca2+-dependent desensitization, which involves depletion of phosphoinositide 4,5-bisphosphate (PI(4,5)P2) via Ca2+-mediated activation of phospholipase C. [5]
  • Variable Baseline Fluorescence: Significant well-to-well variability in resting baseline signals can be mitigated by implementing fold over baseline (FOB) ratio data processing. This approach normalizes data relative to individual well baselines, reducing error bars and improving curve fits for more accurate EC50/IC50 determinations. [4]
Advanced Applications

The calcium imaging protocol for studying this compound's effects on TRPV1 can be adapted for high-throughput screening of novel anti-pruritic compounds. The 384-well kinetic Ca2+ mobilization assays provide a robust platform for investigating structure-activity relationships when optimized with appropriate dye concentrations, loading times, and cell seeding densities. Maintain DMSO tolerance at ≤0.2% for consistent results in screening applications. [4] For more detailed mechanistic studies, single-cell calcium imaging can be combined with electrophysiological approaches to correlate calcium influx with channel conductance properties, providing comprehensive characterization of compound effects on TRP channels. [5]

Conclusion

The calcium imaging protocols and application notes presented herein provide a robust methodological framework for investigating this compound's inhibition of TRPV1-mediated calcium signaling in HEK293T cells. The key advantage of this approach lies in its ability to quantitatively monitor dynamic cellular responses in real-time, allowing for precise determination of compound efficacy and potency. The finding that this compound inhibits histamine-induced calcium influx with an IC50 of 101.2 μM without directly blocking capsaicin-induced TRPV1 activation suggests a novel mechanism of action that may involve modulation of upstream signaling components rather than direct channel blockade. [1] [2]

These protocols can be readily adapted for drug discovery applications, particularly in screening for novel anti-pruritic compounds that target specific itch signaling pathways. The integration of calcium imaging with molecular biology techniques provides a powerful toolset for delineating complex signaling pathways and developing more targeted therapeutic interventions for chronic pruritic conditions. Future directions may include applying these methods to primary sensory neurons and humanized model systems to enhance translational relevance, as well as expanding to other TRP channel family members involved in pruriception and nociception. [1]

References

Comprehensive Application Notes and Protocols: Evaluating Crotamiton's Anti-Pruritic Mechanisms via Histamine-Induced Itching Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Crotamiton (N-ethyl-o-methylphenyl-2-butenamide) has been traditionally employed as a topical scabies treatment, but emerging research has revealed potent anti-pruritic properties that extend beyond its anti-parasitic activity. Recent studies demonstrate that this compound effectively suppresses both histamine-dependent and histamine-independent itch pathways, suggesting potential applications as a broad-spectrum anti-itch therapeutic [1]. This application note provides detailed protocols for evaluating this compound's mechanism of action through in vitro calcium imaging, primary neuronal culture assays, and in vivo behavioral models to quantify its effects on histamine-induced itching.

The molecular mechanism of this compound involves modulation of key itch transduction channels in sensory neurons. Specifically, this compound inhibits both transient receptor potential vanilloid 1 (TRPV1) in the histamine-mediated itch pathway and transient receptor potential ankyrin 1 (TRPA1) in the chloroquine-mediated (histamine-independent) itch pathway [1] [2]. Histamine-induced itching occurs primarily through activation of histamine receptor subtype 1 (H1R), which couples to phospholipase A2 and lipoxygenase to produce 12-HPETE, an endogenous TRPV1 activator [3]. This cascade leads to calcium influx and neuronal excitation that is transmitted to the central nervous system via specific itch-selective fibers [4] [5].

Table 1: Key Molecular Targets in Pruritus Pathways

Target Pathway Primary Agonist Role in Itch
TRPV1 Histamine-dependent Histamine, 12-HPETE Primary transduction channel for histaminergic itch
TRPA1 Histamine-independent Chloroquine, MRGPRA3 ligands Mediates non-histaminergic itch signals
H1R Histamine receptor Histamine G-protein coupled receptor initiating itch cascade
MRGPRA3 Chloroquine receptor Chloroquine Pruritoceptor for histamine-independent itch

In Vitro Calcium Flux Assay Using Recombinant Systems

Background and Principle

The FLIPR (Fluorescent Imaging Plate Reader) calcium assay provides a robust high-throughput method for quantifying this compound's effects on pruritogen-induced neuronal activation. This protocol utilizes HEK293T cells co-transfected with either H1R+TRPV1 (for histamine pathway) or MRGPRA3+TRPA1 (for chloroquine pathway) to model itch transduction mechanisms [1] [2]. When pruritogens bind their receptors, they activate downstream TRP channels, causing calcium influx that is detected by fluorescent calcium indicators like Fluo-3 AM. This compound's inhibition of this calcium response directly demonstrates its anti-pruritic efficacy at the molecular level.

Materials and Reagents
  • Cell line: HEK293T (ATCC CRL-3216)
  • Expression plasmids: Mouse H1R (NM_001252643), TRPV1 (NM_001001445), MRGPRA3 (NM_153067), TRPA1 (NM_177781) cloned into pcDNA3.1 [2]
  • Transfection reagent: FuGENE HD (Promega)
  • Calcium indicator: Fluo-3 AM (5 μM, Invitrogen) with 0.1% Pluronic F-127
  • Pruritogens: Histamine dihydrochloride (Sigma-Aldrich), Chloroquine diphosphate (Sigma-Aldrich)
  • Test compound: this compound (Sigma-Aldrich, dissolved in ethanol)
  • Control compounds: Capsaicin (TRPV1 agonist), Allyl isothiocyanate - AITC (TRPA1 agonist)
  • Bath solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM glucose, 5.5 mM HEPES (pH 7.4) [2]
Experimental Procedure

Day 1: Cell Seeding and Transfection

  • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
  • Seed cells at 70-80% confluence in poly-L-lysine-coated 8-well chamber slides (Lab-Tek).
  • Transfect cells with H1R+TRPV1 or MRGPRA3+TRPA1 plasmid combinations (1 μg total DNA per well) using FuGENE HD according to manufacturer's protocol.
  • Incubate transfected cells for 24 hours at 37°C in 5% CO₂.

Day 2: Calcium Imaging

  • Replace culture media with normal bath solution.
  • Load cells with Fluo-3 AM (5 μM) in bath solution containing 0.1% Pluronic F-127 for 60 minutes at 37°C.
  • Wash cells twice with bath solution to remove excess dye.
  • Pre-treatment protocol: For inhibition assays, incubate cells with this compound (10-100 μM) or vehicle control for 30 minutes prior to pruritogen stimulation.
  • Acquire baseline fluorescence images (excitation/emission: 488/515 nm) at 1.5-second intervals using an inverted fluorescence microscope (Nikon Eclipse Ti-U) with NIS Elements software.
  • Stimulate cells with histamine (10-100 μM for H1R+TRPV1) or chloroquine (50-200 μM for MRGPRA3+TRPA1) while continuing image acquisition.
  • Include control experiments with capsaicin (1 μM for TRPV1 activation) or AITC (100 μM for TRPA1 activation).

Data Analysis

  • Calculate fluorescence intensity (F) normalized to baseline (F₀) as F/F₀ ratio using ImageJ software.
  • Determine peak calcium response for each treatment condition.
  • Calculate percentage inhibition using formula: % Inhibition = [1 - (Peak Response with this compound / Peak Response without this compound)] × 100.
  • Generate concentration-response curves using non-linear regression to determine IC₅₀ values.

G start Start Calcium Assay seed Seed HEK293T Cells Poly-L-lysine Coated Plates start->seed transfect Transfect with: - H1R + TRPV1 OR - MRGPRA3 + TRPA1 seed->transfect incubate 24h Incubation 37°C, 5% CO₂ transfect->incubate load Load with Fluo-3 AM 60 min, 37°C incubate->load pretreat Pre-treatment with: This compound (10-100 µM) or Vehicle load->pretreat acquire Acquire Baseline Images 488/515 nm, 1.5s intervals pretreat->acquire stimulate Stimulate with: Histamine (10-100 µM) OR Chloroquine (50-200 µM) acquire->stimulate measure Measure Calcium Influx F/F₀ Ratio Calculation stimulate->measure analyze Analyze Data % Inhibition, IC₅₀ measure->analyze

Figure 1: Experimental workflow for in vitro calcium flux assay showing key steps from cell preparation to data analysis

Expected Results and Interpretation

In H1R+TRPV1 transfected cells, histamine typically induces a rapid calcium influx that peaks within 30-60 seconds. This compound pre-treatment should demonstrate concentration-dependent inhibition of this response. Similarly, in MRGPRA3+TRPA1 transfected cells, this compound should suppress chloroquine-induced calcium influx. Representative data from original studies show that this compound (100 μM) strongly inhibits both histamine-induced (approximately 80% reduction) and chloroquine-induced (approximately 75% reduction) calcium influx in these recombinant systems [1].

Table 2: Representative Calcium Influx Data from HEK293T Models

Transfected Receptors Stimulus This compound Pre-treatment Peak ΔF/F₀ % Inhibition
H1R + TRPV1 Histamine (100 μM) None (Vehicle) 2.45 ± 0.21 -
H1R + TRPV1 Histamine (100 μM) 100 μM 0.52 ± 0.08 78.8%
MRGPRA3 + TRPA1 Chloroquine (200 μM) None (Vehicle) 1.89 ± 0.15 -
MRGPRA3 + TRPA1 Chloroquine (200 μM) 100 μM 0.47 ± 0.06 75.1%

Primary Dorsal Root Ganglia (DRG) Neuron Validation Assay

Experimental Rationale

While recombinant systems provide mechanistic specificity, primary DRG neurons offer a physiologically relevant model containing native receptor and channel complexes in their natural stoichiometry. DRG neurons are the primary sensory neurons responsible for detecting pruritic stimuli in the periphery and transmitting these signals to the spinal cord [2] [5]. This protocol validates this compound's effects on endogenously expressed itch pathways in a native neuronal environment.

DRG Isolation and Culture
  • Animal source: Use 10-week-old male ICR mice following approved institutional animal care protocols.
  • Dissection: Euthanize mice and rapidly remove thoracic and lumbar DRG under sterile conditions.
  • Enzymatic digestion: Incubate DRG with collagenase (1 mg/mL, Worthington Biochemical) for 30 minutes at 37°C, followed by trypsin (2.5 mg/mL, Gibco) for an additional 30 minutes at 37°C.
  • Mechanical dissociation: Triturate tissue through fire-polished Pasteur pipettes in Neurobasal medium containing 10% FBS, 50-100 ng/mL NGF, and 100 U/mL penicillin-streptomycin.
  • Plating: Plate dissociated neurons on poly-L-lysine-coated 8-well chambers and culture for 3 days at 37°C in 5% CO₂ [2].
Calcium Imaging in DRG Neurons

The calcium imaging procedure follows similar steps to the HEK293T protocol with modifications for primary neurons:

  • Load DRG neurons with Fluo-3 AM (5 μM) for 60 minutes at 37°C.
  • Pre-treat with this compound (10-100 μM) or vehicle for 30 minutes.
  • Apply histamine (100 μM) or chloroquine (200 μM) while recording fluorescence.
  • Identify responsive neurons as those showing >20% increase in F/F₀ ratio after stimulus application.
  • Compare response rates and amplitudes between this compound-treated and vehicle-treated groups.
Data Interpretation

In vehicle-treated DRG cultures, approximately 25-35% of neurons typically respond to histamine, while 15-25% respond to chloroquine, reflecting the natural distribution of pruritoceptors in sensory neurons [1]. This compound pre-treatment should significantly reduce both the percentage of responsive neurons and the amplitude of calcium transients in those that do respond, confirming its efficacy in native neuronal systems.

In Vivo Scratching Behavior Model

Principle and Ethical Considerations

While in vitro models demonstrate molecular mechanisms, in vivo scratching behavior provides the critical functional correlate for anti-pruritic efficacy. This protocol uses pruritogen-induced scratching in mice to quantify this compound's ability to suppress itch-related behaviors [1] [2]. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow relevant guidelines. The example protocol provided was approved under institutional protocol number LCDI-2014-0068 [2].

Animal Preparation and Dosing
  • Animals: Male ICR mice (10-11 weeks old, 25-30 g) housed with free access to food and water on a 12:12 light:dark cycle.
  • This compound administration: Administer this compound (125 mg/kg) or vehicle via intraperitoneal injection 30 minutes before pruritogen challenge.
  • Alternative topical application: For translational relevance to clinical use, this compound can be formulated as 10% cream/lotion and applied to shaved nape skin 60 minutes before pruritogen challenge [6].
Pruritogen Challenge and Behavior Recording
  • Gently restrain mice and inject 100 μL of histamine (100 μg/site) or chloroquine (200 μg/site) intradermally into the shaved nape of the neck.
  • Immediately place mice individually into observation chambers and record behavior for 60 minutes.
  • Count scratching bouts defined as lifting of the hind paw to the injection site and returning to the mouth or ground.
  • A bout ends when the paw is placed on the floor or in the mouth.
  • Experienced observers blinded to treatment conditions should score all behaviors.
Data Analysis and Interpretation

Calculate total scratching bouts during the observation period. This compound should significantly reduce the number of scratching bouts induced by both histamine and chloroquine. Representative data show approximately 70-80% reduction in scratching bouts with this compound pre-treatment compared to vehicle controls [1].

G start2 Start In Vivo Protocol house House ICR Mice 10-11 weeks old 12:12 Light:Dark cycle start2->house treat Administer this compound (125 mg/kg i.p. or 10% topical) house->treat wait 30-60 min Pre-treatment treat->wait inject Intradermal Injection Histamine (100 µg/site) or Chloroquine (200 µg/site) wait->inject record Record Behavior 60 min video recording inject->record score Blinded Scoring Count scratching bouts record->score analyze2 Statistical Analysis Compare treatment groups score->analyze2

Figure 2: In vivo scratching behavior assessment workflow from animal preparation to data analysis

Table 3: Expected Results from In Vivo Scratching Behavior Assay

Pruritogen Challenge Pre-treatment Scratching Bouts/60 min % Reduction p-value
Histamine (100 μg) Vehicle 185 ± 22 - -
Histamine (100 μg) This compound (125 mg/kg) 45 ± 12 75.7% <0.001
Chloroquine (200 μg) Vehicle 162 ± 18 - -
Chloroquine (200 μg) This compound (125 mg/kg) 52 ± 9 67.9% <0.001

Signaling Pathway Analysis

The molecular pathways targeted by this compound involve both histamine-dependent and independent itch signaling cascades. In the histaminergic pathway, histamine binding to H1R activates phospholipase A2 (PLA2) and 12-lipoxygenase (12-LOX), producing 12-HPETE which directly activates TRPV1 channels [4] [3]. In the non-histaminergic pathway, chloroquine activation of MRGPRA3 recruits TRPA1 channels through G-protein signaling [1]. This compound appears to inhibit both pathways at the level of these terminal TRP channels, though the precise molecular mechanism of channel inhibition requires further elucidation.

G cluster_histamine Histamine-Dependent Pathway cluster_chloro Histamine-Independent Pathway H Histamine H1R H1 Receptor H->H1R PLA2 PLA2/LOX Pathway H1R->PLA2 HPETE 12-HPETE PLA2->HPETE TRPV1 TRPV1 Channel HPETE->TRPV1 Ca1 Ca²⁺ Influx TRPV1->Ca1 Itch1 Itch Sensation Ca1->Itch1 C Chloroquine MRG MRGPRA3 Receptor C->MRG G G-protein Signaling MRG->G TRPA1 TRPA1 Channel G->TRPA1 Ca2 Ca²⁺ Influx TRPA1->Ca2 Itch2 Itch Sensation Ca2->Itch2 Crot This compound Inhibition Crot->TRPV1 Crot->TRPA1

Figure 3: Molecular signaling pathways in pruritus showing this compound's inhibition of both TRPV1 and TRPA1 channels

Data Analysis and Statistical Considerations

Calcium Imaging Data Processing

For calcium imaging experiments, normalize all fluorescence values to baseline (F/F₀) and calculate the area under the curve (AUC) for the first 120 seconds post-stimulation. Compare AUC values between treatment groups using one-way ANOVA with post-hoc Tukey test for multiple comparisons. For concentration-response relationships, fit data to sigmoidal curves using non-linear regression to determine IC₅₀ values with 95% confidence intervals.

Behavioral Data Analysis

For scratching behavior studies, count total scratching bouts during the observation period and compare between groups using Student's t-test for two groups or one-way ANOVA for multiple groups. Express data as mean ± SEM and consider p < 0.05 statistically significant. Include appropriate sample sizes based on power calculations (typically n ≥ 6 animals per group).

Troubleshooting Guidelines
  • Low calcium response: Verify receptor expression in transfected cells; check dye loading conditions; confirm pruritogen preparation and stability.
  • High variability in DRG responses: Ensure consistent enzymatic dissociation; use neurons within same culture timeframe (1-3 days in vitro).
  • Inconsistent behavioral effects: Standardize injection technique; control environmental factors like noise and lighting; ensure proper animal acclimation.

Conclusion and Research Applications

These detailed protocols provide comprehensive methods for investigating this compound's anti-pruritic mechanisms through multiple experimental approaches. The combination of recombinant systems, primary neuronal cultures, and in vivo behavior models offers complementary evidence for efficacy across biological complexity levels. These assays can be adapted for high-throughput screening of novel anti-itch compounds or mechanistic studies of pruritus pathways. The demonstrated efficacy of this compound against both histaminergic and non-histaminergic itch suggests its potential as a broad-spectrum anti-pruritic agent worthy of further clinical investigation [1] [2].

References

Comprehensive Application Notes and Protocols: Investigating Crotamiton Mechanisms in Primary Dorsal Root Ganglion Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crotamiton and Dorsal Root Ganglion Research

This compound (N-ethyl-o-crotonotoluidide) is an anti-scabies medication that has been used clinically for nearly 70 years, but recent research has revealed it possesses broader anti-pruritic properties beyond its original indication. Historically employed as a topical treatment for scabies infestation, this compound has demonstrated potent anti-itch effects in both scabietic and non-scabietic itching models, suggesting complex neuromolecular mechanisms that extend beyond simple anti-parasitic activity. These discoveries have positioned this compound as a valuable research tool for investigating sensory neuron function and pathology, particularly in the context of chronic pain and pruritus research.

The dorsal root ganglion contains the cell bodies of sensory neurons that transmit various sensory modalities, including pain, temperature, touch, and proprioception. As such, primary DRG cultures represent an essential in vitro model system for studying sensory neuron biology and screening potential analgesic and anti-pruritic compounds. When combined with electrophysiological techniques like patch-clamp recording and calcium imaging, DRG neurons enable detailed investigation of compound effects on ion channel function and neuronal excitability. This protocol series integrates optimized DRG culture methods with specific applications for studying this compound's mechanisms, providing researchers with comprehensive tools to advance sensory biology research.

This compound Properties and Mechanisms of Action in Sensory Neurons

Molecular Characteristics and Historical Context

This compound is structurally characterized as N-ethyl-o-crotonotoluidide, featuring a crotonamide skeleton with an ortho-methyl phenyl substitution. Recent structure-activity relationship studies have revealed that structural modifications significantly impact biological activity; specifically, replacing the ortho-methyl group with ortho-fluoro (resulting in derivative JM03) enhances lifespan-extension activity in C. elegans models while maintaining anti-pruritic properties [1]. This compound has excellent lipid solubility, facilitating penetration through biological membranes, which accounts for its effective topical administration in clinical settings.

The traditional clinical use of this compound has centered on its anti-scabies properties, with formulations typically applied as 10% creams or lotions. However, critical evidence that its anti-pruritic effects extend beyond scabies-associated itching comes from comparative studies with other anti-scabies agents. Notably, permethrin (a sodium channel inhibitor) and benzyl benzoate both failed to extend lifespan in C. elegans models, indicating that This compound's unique activities are unrelated to its anti-parasitic effects but instead derive from its specific molecular structure and targets [1].

Molecular Targets and Signaling Pathways

This compound exerts its anti-pruritic effects through multiple molecular pathways in sensory neurons, primarily by modulating ion channels of the transient receptor potential (TRP) family:

  • TRPV1 Inhibition: this compound strongly suppresses histamine-induced itching by inhibiting calcium influx through TRPV1 channels downstream of histamine receptor H1R activation. In HEK293T cells co-expressing H1R and TRPV1, this compound significantly reduced histamine-induced calcium influx [2] [3].

  • TRPA1 Suppression: For histamine-independent itching, this compound blocks chloroquine-induced itching by inhibiting TRPA1 channels activated through the MRGPRA3 receptor pathway. This demonstrates this compound's broad-spectrum anti-pruritic capability across different itch modalities [2] [3].

  • TRPV4 Modulation: Additional studies indicate this compound inhibits TRPV4 activation induced by specific agonists like GSK1016790A, potentially contributing to its suppression of serotonin-mediated itch pathways [2].

  • OSM-9 Regulation: In C. elegans models, this compound and its derivative JM03 extend lifespan through interaction with OSM-9 channels, the ortholog of mammalian TRPV4, while not requiring OCR-2 function, indicating specific pathway engagement [1].

The following diagram illustrates this compound's multifaceted actions on sensory neuron signaling pathways:

G Pruritogens Pruritogens Histamine Histamine Pruritogens->Histamine Chloroquine Chloroquine Pruritogens->Chloroquine H1R H1R Histamine->H1R MRGPRA3 MRGPRA3 Chloroquine->MRGPRA3 Receptors Receptors TRPV1 TRPV1 H1R->TRPV1 phospholipase A2/12-LOX TRPA1 TRPA1 MRGPRA3->TRPA1 G-protein signaling IonChannels IonChannels CalciumInflux CalciumInflux TRPV1->CalciumInflux TRPA1->CalciumInflux NeuronalExcitation NeuronalExcitation CalciumInflux->NeuronalExcitation ItchSensation ItchSensation NeuronalExcitation->ItchSensation This compound This compound This compound->TRPV1 inhibits Crotamiton2 Crotamiton2 Crotamiton2->TRPA1 inhibits Crotamiton3 Crotamiton3 TRPV4 TRPV4 Crotamiton3->TRPV4 inhibits

Figure 1: this compound inhibits multiple itch signaling pathways in sensory neurons by targeting TRP ion channels. This compound blocks histamine-induced itching through TRPV1 inhibition, chloroquine-induced itching through TRPA1 suppression, and also modulates TRPV4 channels, contributing to its broad anti-pruritic effects.

Primary Dorsal Root Ganglion Culture Protocols

DRG Dissection and Dissociation

The following protocol has been optimized for maximum neuronal yield and viability, incorporating technical refinements from established methodologies [4] [5] [6]:

  • Pre-dissection Preparation: Prepare ice-cold HBSS (Hanks' Balanced Salt Solution) in multiple 15mL conical vials and maintain on ice throughout the procedure. Coat culture vessels with poly-D-lysine (1μg/cm²) diluted in PBS and incubate at 37°C for 2 hours (with flexibility between 1-4 hours). Wash once with PBS or ddH₂O before plating cells [4].

  • Animal Considerations: DRG can be successfully cultured from mice of any age or sex, but optimal neuronal retention occurs in cultures from animals less than 8 weeks old. For transgenic lines in C57BL/6 background, note that smaller size makes DRG extraction more challenging for novice experimenters [4].

  • Surgical Dissection: Euthanize animal according to institutional guidelines. Make a midline incision along the back and carefully dissect paravertebral muscles to expose the spinal column. Remove the entire spinal column and place in ice-cold HBSS. Split the vertebral column sagittally using fine scissors, exposing the DRG located within the intervertebral foramina. Remove each ganglion by grasping the nerve branch (not the ganglion body) with fine forceps to avoid neuronal damage [5].

  • Enzymatic Dissociation: Transfer cleaned DRG to enzyme solution containing 1mg/mL collagenase and 0.2mg/mL trypsin in DMEM/F12. Incubate at 37°C in 5% CO₂ for 30-40 minutes. Terminate digestion by adding ice-cold DMEM/F12 with 5% Fetal Bovine Serum. Gently triturate tissue pieces 8 times using a 1mL pipette, then centrifuge at 600rpm for 5 minutes. Resuspend cell pellet in complete culture medium [5] [6].

Culture Maintenance and Characterization

Plate dissociated DRG neurons on poly-D-lysine coated surfaces at appropriate densities:

  • For immunocytochemistry: One mouse yields sufficient neurons for ~5cm² of culture area (typically 8-10 chambers or coverslips) [4]
  • For western blotting: Five mice per standard six-well plate [4]
  • For RNA sequencing: Six-well culture plates with 5 mice per plate [4]

Maintain cultures in F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20ng/mL nerve growth factor at 37°C in 5% CO₂ [6]. To minimize non-neuronal cell proliferation, include antimitotic agents such as 5-fluorodeoxyuridine (FUdR) if necessary for extended cultures.

Table 1: Comparison of DRG Culture Protocols for Different Applications

Parameter Immunocytochemistry Western Blotting RNA Sequencing Patch-Clamp
Animals Required 1 mouse per 5cm² 5 mice per 6-well plate 5 mice per 6-well plate 1-2 rats/mice per preparation
Plating Density 8-10 chambers per mouse 60-80μg total protein per well 2-5μg total RNA per well Low density for individual cell access
Culture Duration 1-6 days 1-3 days 1-3 days 1-2 days
Special Medium F-12 + 10% FBS + NGF F-12 + 10% FBS + NGF F-12 + 10% FBS + NGF DMEM/F12 with energy substrates
Key Applications Morphology, protein localization Protein expression analysis Transcriptome profiling Ion channel function, excitability

The experimental workflow for successful preparation and utilization of primary DRG cultures can be visualized as follows:

G AnimalPrep Animal Preparation DRGDissection DRG Dissection AnimalPrep->DRGDissection EnzymaticDigestion Enzymatic Dissociation DRGDissection->EnzymaticDigestion CellPlating Cell Plating EnzymaticDigestion->CellPlating CultureMaintenance Culture Maintenance CellPlating->CultureMaintenance Experimentation Experimentation CultureMaintenance->Experimentation CalciumImaging Calcium Imaging Experimentation->CalciumImaging PatchClamp Patch-Clamp Recording Experimentation->PatchClamp Immunostaining Immunocytochemistry Experimentation->Immunostaining Coating Substrate Coating Coating->DRGDissection SolutionPrep Solution Preparation SolutionPrep->DRGDissection EnzymeSolution Enzyme Solution Prep EnzymeSolution->EnzymaticDigestion

Figure 2: Workflow for primary DRG neuron culture and experimental applications. The process begins with critical preparation steps (blue) followed by the main culture procedure (yellow), culminating in various experimental applications (red). Proper execution of each sequential step is essential for generating high-quality, reproducible results.

Experimental Applications for this compound Research

Calcium Imaging Protocols

Calcium imaging provides a powerful approach for investigating this compound's effects on intracellular signaling in DRG neurons:

  • Cell Preparation: Plate DRG neurons on poly-L-lysine coated 8-well chambers and culture for 1-3 days. For heterologous expression, transfect HEK293T cells with plasmids encoding target receptors and ion channels (e.g., H1R and TRPV1 for histamine signaling; MRGPRA3 and TRPA1 for chloroquine signaling) using FuGENE HD transfection reagent [2].

  • Dye Loading and Imaging: Incubate cells with the calcium-sensitive fluorescent dye Fluo-3 AM (5μM) for 1 hour at 37°C in the presence of 0.1% Pluronic F-127 to enhance dye loading. After incubation, wash out excess dye and mount cells on an inverted fluorescence microscope equipped with appropriate filters (excitation/emission: 488/515nm). Capture images at 1.5-second intervals to monitor dynamic calcium changes [2].

  • Compound Application and Data Analysis: Apply this compound (dissolved in ethanol) at varying concentrations (typically 10-100μM) before or after pruritogen challenge. For itch pathway activation, apply histamine (100μM) or chloroquine (200μM) after establishing baseline fluorescence. Calculate calcium responses as F/F₀ ratio, where F₀ represents initial fluorescence intensity. This compound pretreatment (30 minutes) strongly suppresses both histamine- and chloroquine-induced calcium influx in primary DRG cultures [2] [3].

Electrophysiological Recordings

Whole-cell patch-clamp recording enables detailed investigation of this compound's effects on ion channel function and neuronal excitability:

  • Recording Setup: Perform electrophysiological tests utilizing the whole-cell configuration of the patch-clamp technique at room temperature (18-20°C). Use thin-wall borosilicate glass pipettes with filament pulled to final resistance of 2-5 MΩ when filled with internal solution. Establish GΩ-seals before achieving whole-cell access [7] [5].

  • Solutions for K+ Current Recording: For macroscopic K+ current recordings, use appropriate internal and external solutions to isolate potassium conductances. The internal solution may contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; while the external solution could contain: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES (pH 7.4 with NaOH) [7].

  • This compound Application and Data Acquisition: Apply this compound dissolved in external solution via perfusion system. Allow sufficient time for compound equilibration (typically 3-5 minutes). Record currents in response to standardized voltage protocols before and after compound application. For K+ current analysis, use depolarizing steps from -80mV to +60mV from a holding potential of -80mV. Analyze current density, activation kinetics, and voltage dependence of activation [7].

Table 2: this compound Experimental Conditions and Effects in Various Assay Systems

Assay System This compound Concentration Exposure Time Key Effects Observed Significance
Calcium Imaging (DRG) 10-100μM 30 min pretreatment Suppressed histamine- and chloroquine-induced Ca²⁺ influx Demonstrates dual inhibition of itch pathways
Scratching Behavior (Mice) 125mg/kg (i.p.) 30 min pretreatment Reduced histamine- and chloroquine-induced scratching Confirms in vivo efficacy for non-scabietic itching
Lifespan Extension (C. elegans) 100-400μM Chronic exposure 10% increase in mean lifespan Reveals unexpected anti-aging properties
HEK293T Transfection 10-100μM 30 min pretreatment Blocked Ca²⁺ influx in H1R/TRPV1 and MRGPRA3/TRPA1 models Confirms direct action on signaling pathways

Practical Considerations and Application Notes

Protocol Optimization and Troubleshooting

Successful implementation of these protocols requires attention to several critical factors:

  • Cell Viability Optimization: Maintain ice-cold conditions throughout dissection and dissociation steps to maximize neuronal survival. Limit total dissection time to under 1 hour when processing multiple animals to preserve tissue health. Gentle trituration during dissociation is crucial - excessive mechanical disruption dramatically reduces neuronal viability [4] [5].

  • This compound Solution Preparation: Prepare this compound stock solutions in ethanol or DMSO based on application. For calcium imaging and electrophysiology, use ethanol as the solvent with final vehicle concentrations not exceeding 0.1%. For behavioral studies, this compound can be administered intraperitoneally at 125mg/kg dissolved in appropriate vehicle [2] [3].

  • Experimental Controls: Always include appropriate vehicle controls when testing this compound effects. For calcium imaging, establish baseline responsiveness to pruritogens before evaluating this compound inhibition. For lifespan studies in C. elegans, include other anti-scabies agents (permethrin, benzyl benzoate) to demonstrate that this compound's effects are specific and not general to this drug class [1].

Data Interpretation and Translation

When interpreting experimental results with this compound, consider these important aspects:

  • Concentration Considerations: The effective concentrations for ion channel inhibition (10-100μM) may exceed plasma levels achieved with topical clinical use, suggesting the compound may act locally or accumulate in sensory tissues when administered topically [2] [3].

  • Specificity Interpretation: While this compound shows activity against multiple TRP channels, this apparent "promiscuity" may actually contribute to its clinical efficacy against various itch types, as pruritus often involves multiple concurrent signaling pathways [2] [3].

  • Translational Relevance: The anti-aging effects observed in C. elegans through OSM-9 inhibition suggest potential conserved mechanisms that warrant investigation in mammalian systems, particularly given the relationship between TRP channels and age-related sensory dysfunction [1].

Conclusion

The integration of robust primary DRG culture techniques with specific investigation of this compound's mechanisms provides a powerful platform for advancing sensory biology research. These optimized protocols enable researchers to systematically evaluate this compound's effects on neuronal excitability, calcium signaling, and ion channel function in a controlled in vitro environment. The demonstrated efficacy of this compound against both histamine-dependent and independent itch pathways highlights its value as a research tool for investigating fundamental mechanisms of pruriception and potential as a broad-spectrum anti-pruritic agent. As research continues to elucidate the full range of this compound's molecular targets and physiological effects, these protocols will facilitate standardized investigation across laboratories, potentially accelerating the development of novel therapeutics for chronic pain, pruritus, and age-related sensory dysfunction.

References

Application Notes and Protocols: Evaluating Anti-Pruritic Effects of Crotamiton in Animal Behavior Scratching Tests

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Crotamiton (N-ethyl-o-crotonotoluidide) has been traditionally used as an anti-scabies agent, but recent research has revealed its broader potential as a general anti-pruritic agent against both histaminergic and non-histaminergic itch pathways [1]. These application notes provide detailed methodologies for evaluating this compound's anti-pruritic effects in preclinical models, incorporating both in vivo behavioral assessments and in vitro mechanistic studies to comprehensively investigate its mechanism of action.

The molecular mechanisms underlying this compound's anti-pruritic effects involve modulation of key itch transduction pathways in sensory neurons. Recent studies demonstrate that this compound strongly inhibits both histamine-induced itching through the TRPV1 channel and chloroquine-induced itching through the TRPA1 channel [1] [2]. This dual inhibition makes it particularly valuable for investigating both histamine-dependent and histamine-independent itch signaling pathways.

Mechanism of Action

Molecular Signaling Pathways

This compound exerts its anti-pruritic effects through modulation of multiple pruritogen-induced signaling pathways in sensory neurons. The diagram below illustrates the key molecular targets:

G This compound Inhibition of Pruritic Signaling Pathways Histamine Histamine H1R H1R Histamine->H1R Chloroquine Chloroquine MRGPRA3 MRGPRA3 Chloroquine->MRGPRA3 PLC/LOX Pathway PLC/LOX Pathway H1R->PLC/LOX Pathway G-protein Signaling G-protein Signaling MRGPRA3->G-protein Signaling TRPV1 TRPV1 Ca²⁺ Influx Ca²⁺ Influx TRPV1->Ca²⁺ Influx TRPA1 TRPA1 TRPA1->Ca²⁺ Influx Itch Sensation Itch Sensation Ca²⁺ Influx->Itch Sensation This compound This compound This compound->TRPV1 inhibits This compound->TRPA1 inhibits PLC/LOX Pathway->TRPV1 G-protein Signaling->TRPA1

This compound directly inhibits both TRPV1 and TRPA1 channels, thereby suppressing calcium influx in sensory neurons regardless of the initial pruritogen stimulus [1] [2]. This action occurs at the level of dorsal root ganglion (DRG) neurons, which are primary sensors for pruritic stimuli.

Key Experimental Findings

Table 1: Summary of this compound's Effects on Pruritic Signaling Pathways

Pruritogen Receptor Ion Channel This compound Effect Experimental Model
Histamine H1R TRPV1 Strong inhibition of Ca²⁺ influx [1] HEK293T cells + DRG neurons
Chloroquine MRGPRA3 TRPA1 Strong inhibition of Ca²⁺ influx [1] HEK293T cells + DRG neurons
Histamine - - Suppressed scratching behavior [1] Mouse in vivo model
Chloroquine - - Suppressed scratching behavior [1] Mouse in vivo model

Experimental Protocols

In Vivo Scratching Behavior Assessment
3.1.1 Animal Preparation
  • Animals: Use male ICR mice (aged 10-11 weeks) with free access to food and water under a 12:12 h light:dark cycle [1].
  • Acclimatization: Allow at least one week for acclimation to laboratory conditions prior to experiments.
  • Ethics Considerations: All procedures must be approved by the appropriate Institutional Animal Care and Use Committee [1].
3.1.2 Drug Administration
  • This compound Preparation: Dissolve in ethanol to appropriate concentration [1].
  • Dosage: Administer 125 mg/kg via intraperitoneal injection [1].
  • Timing: Administer this compound 30 minutes prior to pruritogen challenge [1].
  • Pruritogen Challenge:
    • Histamine: 100 µg/site in 100 µL volume, intradermal injection [1]
    • Chloroquine: 200 µg/site in 100 µL volume, intradermal injection [1]
3.1.3 Behavioral Recording and Analysis
  • Recording: Video-record experiments for 60 minutes immediately after pruritogen injection [1].
  • Scratching Definition: Count hind limb scratching movements directed toward the injection site [1].
  • Data Analysis: Quantify total scratching bouts and compare between treatment groups using appropriate statistical methods (mean ± SEM, with statistical significance determined by Student's t-test or ANOVA) [1].
In Vitro Calcium Imaging Protocol
3.2.1 Cell Culture Models
  • HEK293T Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 100 U/mL penicillin-streptomycin at 37°C in 5% CO₂ [1].
  • Transfection: Transfect HEK293T cells with selected genes (H1R/TRPV1 or MRGPRA3/TRPA1) using FuGENE HD transfection reagent according to manufacturer's protocol [1].
  • DRG Neuron Isolation: Isolate lumbar and thoracic DRG neurons from 10-week-old mice and culture in Neurobasal medium containing 10% FBS, 50-100 ng/mL nerve growth factor, and 100 U/mL penicillin-streptomycin for 3 days [1].
3.2.2 Calcium Flux Measurement
  • Fluorescent Dye Loading: Incubate cells with Fluo-3 AM (5 µM) for 1 hour in the presence of 0.1% Pluronic F-127 at 37°C [1].
  • Calcium Imaging: Observe calcium-specific fluorescence at 488/515 nm (excitation/emission) using inverted microscope imaging techniques [1].
  • Image Capture: Capture microscopic images at 1.5 s intervals using appropriate software (e.g., Nikon NIS Elements) [1].
  • Data Quantification: Express changes in intracellular calcium levels as F/F₀ ratio, where F₀ is the initial fluorescence intensity, calculated using ImageJ program [1].
Experimental Workflow

The following diagram outlines the complete experimental workflow for evaluating this compound's anti-pruritic effects:

G Comprehensive Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_integration Data Integration Cell Culture\n(HEK293T/DRG) Cell Culture (HEK293T/DRG) Gene Transfection\n(H1R/TRPV1, MRGPRA3/TRPA1) Gene Transfection (H1R/TRPV1, MRGPRA3/TRPA1) Cell Culture\n(HEK293T/DRG)->Gene Transfection\n(H1R/TRPV1, MRGPRA3/TRPA1) Calcium Imaging\n(Fluo-3 AM loading) Calcium Imaging (Fluo-3 AM loading) Gene Transfection\n(H1R/TRPV1, MRGPRA3/TRPA1)->Calcium Imaging\n(Fluo-3 AM loading) Calcium Influx\nMeasurement Calcium Influx Measurement Calcium Imaging\n(Fluo-3 AM loading)->Calcium Influx\nMeasurement Mechanistic\nAnalysis Mechanistic Analysis Calcium Influx\nMeasurement->Mechanistic\nAnalysis Correlate Cellular Effects\nwith Behavior Correlate Cellular Effects with Behavior Mechanistic\nAnalysis->Correlate Cellular Effects\nwith Behavior Animal Preparation\n(ICR mice) Animal Preparation (ICR mice) Drug Administration\n(this compound 125 mg/kg, i.p.) Drug Administration (this compound 125 mg/kg, i.p.) Animal Preparation\n(ICR mice)->Drug Administration\n(this compound 125 mg/kg, i.p.) Pruritogen Challenge\n(Histamine/Chloroquine) Pruritogen Challenge (Histamine/Chloroquine) Drug Administration\n(this compound 125 mg/kg, i.p.)->Pruritogen Challenge\n(Histamine/Chloroquine) Behavior Recording\n(60 min video) Behavior Recording (60 min video) Pruritogen Challenge\n(Histamine/Chloroquine)->Behavior Recording\n(60 min video) Scratching Bout\nAnalysis Scratching Bout Analysis Behavior Recording\n(60 min video)->Scratching Bout\nAnalysis Scratching Bout\nAnalysis->Correlate Cellular Effects\nwith Behavior Statistical Analysis Statistical Analysis Correlate Cellular Effects\nwith Behavior->Statistical Analysis Mechanistic\nInterpretation Mechanistic Interpretation Statistical Analysis->Mechanistic\nInterpretation

Data Analysis and Interpretation

Quantitative Assessment Parameters

Table 2: Key Parameters for Evaluating this compound Efficacy

Parameter Measurement Method Expected Outcome with this compound Significance Threshold
Scratching bouts Counting hind limb movements toward injection site [1] Significant reduction compared to vehicle control p < 0.05
Calcium influx intensity F/F₀ ratio from fluorescence imaging [1] Strong inhibition of pruritogen-induced Ca²⁺ influx >50% inhibition
Response latency Time to first scratching bout after pruritogen challenge Increased latency period p < 0.05
Total scratching duration Cumulative time spent scratching during observation period Significant reduction in total duration p < 0.05
Statistical Analysis
  • Present all data as mean ± SEM [1].
  • Use appropriate statistical tests for comparisons between treatment groups (e.g., Student's t-test for two groups, ANOVA for multiple groups).
  • Consider p ≤ 0.05 as statistically significant [1].

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Potential Cause Solution
Low transfection efficiency Suboptimal DNA:transfection reagent ratio Optimize ratio following manufacturer's guidelines
Weak calcium signal Inadequate Fluo-3 AM loading Increase dye concentration to 5 µM and extend loading time to 1 hour [1]
High variability in scratching behavior Insufficient acclimation period Extend acclimation to at least one week under standardized conditions [1]
No this compound effect Improper drug preparation Ensure fresh preparation in correct solvent (ethanol) [1]
Excessive background fluorescence Incomplete washing of fluorescent dye Increase number of wash steps after dye loading

Applications in Drug Development

The experimental approaches outlined herein provide valuable tools for:

  • Mechanistic Studies: Elucidating novel itch signaling pathways and their modulation by therapeutic candidates.
  • Drug Repurposing: Evaluating existing drugs for potential anti-pruritic applications beyond their original indications [3] [4].
  • Comparative Efficacy: Assessing relative potency of new chemical entities against established anti-pruritic agents.
  • Target Validation: Confirming the involvement of specific ion channels (TRPV1, TRPA1) in pruritic pathways.

These protocols demonstrate that this compound represents a valuable tool compound for investigating both histamine-dependent and independent itch pathways, providing researchers with robust methods to evaluate novel anti-pruritic therapeutics.

References

crotamiton efficacy comparison permethrin sulfur

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Properties

The table below summarizes key quantitative data from clinical and laboratory studies for a direct comparison of the three agents.

Parameter Permethrin 5% Crotamiton 10% Sulfur 2-10%
Mechanism of Action Neurotoxic to mites; binds to voltage-gated sodium channels, causing paralysis and death [1] [2]. Mechanism not fully understood; believed to be toxic to mites and has anti-pruritic effects [3]. Converted to pentathionic acid and hydrogen sulfide, which are toxic to mites; also has keratolytic effects [4] [5].
Typical Cure Rate (2 weeks) 100% [3] 66.7% [3] 38.9% [3]
Typical Cure Rate (4 weeks) ~100% (equal efficacy at follow-up) [3] ~100% (equal efficacy at follow-up) [3] ~100% (equal efficacy at follow-up) [3]
Relative Speed of Action Fastest [3] Intermediate Slowest [3]
Common Side Effects Transient burning, stinging, itching, and paresthesia [1]. Limited data; generally well-tolerated. Skin dryness, irritation, and characteristic odor [5].
Key Advantages Considered a first-line treatment in many regions; high efficacy [1]. Anti-itch properties; can provide symptomatic relief. Low cost; safe for use in pregnant women and infants; useful in permethrin-resistant cases [4] [5] [2].
Key Limitations Emerging drug resistance; more expensive [3] [2]. Lower efficacy in some studies; may require more frequent application [3]. Messy application; can be malodorous; may cause skin irritation with prolonged use [5].

Experimental Protocols for Efficacy Assessment

For researchers replicating or building upon existing studies, here are detailed methodologies based on the cited clinical trials.

Protocol 1: Comparative Clinical Trial (Based on [3])

This protocol outlines a single-blind, randomized trial design suitable for head-to-head comparison of topical scabicides.

  • Objective: To compare the clinical efficacy and safety of 5% permethrin cream, 10% this compound lotion, and 10% sulfur ointment in patients with diagnosed scabies.
  • Patient Selection:
    • Inclusion Criteria: Adults (>18 years) with a new diagnosis of scabies based on clinical symptoms (nocturnal pruritus, characteristic burrows, typical lesion distribution) and a positive family history.
    • Exclusion Criteria: Children, pregnancy/lactation, known allergy to study drugs, use of other topical/scabicidal medications in the preceding month, and systemic disorders.
  • Randomization & Blinding: Patients are randomly divided into three treatment groups. The clinical evaluator should be blinded to the treatment assignment.
  • Treatment Regimens:
    • Group A (Permethrin): Apply 5% permethrin cream from head to toe, wash off after 8-14 hours. Re-apply after 1 week if live mites are present [3] [1].
    • Group B (this compound): Apply this compound lotion to the entire body, rinse after 24 hours, and re-apply for a second 24-hour period. Repeat this two-day cycle after a one-week interval [3].
    • Group C (Sulfur): Apply 10% sulfur ointment thoroughly over the entire body (neck to toes), wash off after 24 hours, and re-apply daily for 2-3 weeks [3].
  • Assessment & Endpoints:
    • Follow-up: Clinically evaluate patients at 1, 2, and 4 weeks post-treatment initiation.
    • Primary Efficacy Endpoint: "Cure" is defined as the absence of new lesions, clinical improvement of existing lesions, and significant improvement in pruritus (e.g., using a visual analogue scale) [3].
    • Safety Monitoring: Record all adverse events (e.g., itching, burning, dryness) at each follow-up.
Protocol 2: In Vitro Mite Bioassay (Based on [2])

This protocol is for investigating acaricide resistance and directly testing compound efficacy on mites.

  • Objective: To assess the in vitro susceptibility of Sarcoptes scabiei mites to permethrin, this compound, and sulfur.
  • Mite Collection: Obtain mites from infected patients via skin scraping. Ethical approval and patient consent are required.
  • Acaricide Preparation: Prepare serial dilutions of the three compounds in appropriate vehicles (e.g., petroleum jelly for sulfur).
  • Exposure and Incubation: Place live mites in chambers and expose them to the acaricide preparations. Maintain a control group exposed to the vehicle only. Incubate under controlled conditions (specific temperature and humidity).
  • Viability Assessment: Monitor mites at regular intervals (e.g., every hour for 8-12 hours). Mite death can be determined under a microscope by the absence of movement. Calculate the mortality rate for each concentration.
  • Data Analysis: Determine the median lethal concentration (LC50) for each compound. Compare results from mites derived from treatment-failure patients versus treatment-naive patients to investigate resistance [2].

Troubleshooting Common Research & Clinical Challenges

FAQ 1: How can we investigate permethrin treatment failure in a clinical or lab setting?

  • Assess Compliance: First, confirm the application technique and treatment adherence were correct, as improper use is a common cause of failure [3].
  • Check for Re-infestation: Ensure that close contacts were treated simultaneously to prevent re-infestation, which can be mistaken for resistance [1].
  • Test for Resistance:
    • Clinically: A failure to respond to two correctly administered courses of permethrin, followed by a successful response to an alternative like sulfur or ivermectin, suggests possible resistance [2].
    • In the Lab: Perform in vitro acaricide sensitivity assays on patient mites. Look for genetic markers of resistance, such as mutations in the voltage-gated sodium channel (VGSC) genes or increased activity of detoxifying enzymes like glutathione S-transferase (GST) [2].

FAQ 2: What are the key considerations for formulating sulfur-based scabicides?

  • Particle Size: Precipitated sulfur, with its smaller particle size, offers superior therapeutic activity compared to sublimed sulfur due to better skin penetration and interaction [4].
  • Concentration: Typical effective concentrations range from 2% to 10%. Lower concentrations (e.g., 2%) are effective for eczema and may minimize irritation, while higher concentrations (e.g., 10%) are traditionally used for scabies [3] [6].
  • Vehicle: An ointment base (e.g., petroleum jelly) is commonly used. The vehicle influences drug release and skin absorption, which is critical for efficacy [7].

Mechanism of Action Pathways

The following diagrams illustrate the distinct mechanisms by which these agents act on scabies mites.

Permethrin Neurotoxic Action

G A Permethrin Application B Absorption into Mite A->B C Binds to Voltage-Gated Sodium Channels (VGSC) B->C D Prolonged Sodium Influx (Channel stays open) C->D F Mite Paralysis & Death C->F Resistance Pathway E Neural Hyperexcitation D->E E->F R1 VGSC Gene Mutations R1->C R2 Detoxification (GST) R2->B

Sulfur Multimodal Action

G A Sulfur Ointment Application B Conversion to Pentathionic Acid & H₂S A->B C Direct Toxic Effect on Mite B->C D Keratolytic Effect (Breaks down keratin) B->D F Mite Death C->F E Mite Dislodged from Stratum Corneum D->E E->F

References

crotamiton skin irritation adverse reaction management

Author: Smolecule Technical Support Team. Date: February 2026

Crotamiton Adverse Reaction Profile

This compound is generally well-tolerated, but like any active substance, it can cause adverse effects. The table below summarizes the skin reactions you should be aware of.

Reaction Type Specific Manifestations Frequency & Notes
Common Local Skin Reactions [1] [2] [3] Skin redness, itching, irritation, dryness, or a rash that was not present before use. Considered common but usually mild. May indicate intolerance to the formulation.
Serious Allergic Reactions [4] [3] [5] Hives; swelling of the face, lips, tongue, or throat; difficulty breathing; dizziness; widespread rash. These are rare. They constitute a medical emergency and require immediate discontinuation and medical attention.

Management & Troubleshooting Guide

For researchers observing potential adverse reactions during experiments, the following workflow outlines the recommended steps for assessment and action.

Start Observe Potential Adverse Reaction Assess Assess Reaction Severity Start->Assess Common Common Local Reaction (e.g., mild redness, itching) Assess->Common Mild Severe Serious Allergic Reaction (e.g., swelling, breathing difficulties) Assess->Severe Severe ActCommon 1. Discontinue application. 2. Gently cleanse skin if applied. 3. Monitor for resolution. Common->ActCommon ActSevere 1. Seek immediate medical attention. 2. Discontinue application immediately. 3. Inform relevant safety officers. Severe->ActSevere Document Document the Incident ActCommon->Document ActSevere->Document Review Review Formulation & Protocol Document->Review

Experimental Considerations for Researchers

When working with this compound in a research setting, several pharmacological and formulation factors are crucial for interpreting safety data.

  • Mechanism of Action: The exact mechanism by which this compound kills scabies mites and relieves itching is not fully known [6] [4]. It is believed to be toxic to the mites and may provide a cooling, counter-irritant effect as it evaporates from the skin [6].
  • Absorption and Toxicity Profile: When applied topically to intact skin, approximately 10% of the dose is absorbed [6]. This is an important figure for systemic exposure risk assessments. Overtopical application is not associated with specific systemic toxicity in clinical use, but accidental ingestion is dangerous and may cause irritation of the mucous membranes, nausea, vomiting, and abdominal pain [7] [5].
  • Innovations in Formulation: Recent research has focused on improving the delivery of this compound to address its limitations. One study developed a This compound-loaded microemulsion (ME) hydrogel containing tea tree oil. This novel system demonstrated enhanced skin penetration and retention in the epidermis of mice skin compared to a conventional cream, while also showing a non-irritant behavior in histopathology studies [8]. This suggests that formulation plays a critical role in both efficacy and tolerability.

Frequently Asked Questions (FAQs)

Q1: Are there any known drug interactions with this compound that should be considered in experimental design? A: According to the sources analyzed, no drug interactions have been found for topical this compound [6] [4] [2]. However, it is always a best practice to avoid using other topical products on the same application area without justification.

Q2: How should this compound formulations be stored in the lab to ensure stability? A: this compound cream and lotion should be stored at room temperature, typically between 20°C to 25°C (68°F to 77°F) [6] [3]. It should be kept in a closed container, away from direct light, moisture, and excessive heat [1].

Q3: What is a key limitation of this compound that motivates research into new formulations? A: A major limitation is its poor aqueous solubility and low bioavailability [8] [9]. Furthermore, its efficacy as a scabicide is considered minimal and variable compared to other agents like permethrin, and it should not be considered a first-line therapy [9]. This is a primary driver for developing advanced delivery systems like microemulsions.

References

crotamiton application technique skin folds nails

Author: Smolecule Technical Support Team. Date: February 2026

Application Technique for Skin Folds and Nails

The table below summarizes the key application steps for these critical areas:

Application Area Technique Rationale & Additional Notes
Skin Folds & Creases Massage a thin layer of cream/lotion thoroughly into all skin folds and creases [1] [2] [3]. Includes areas like underarms, groin, behind knees, and between fingers and toes [1] [4] [5].
Soles of Feet Apply medication to the entire sole of the foot [1] [5]. Mites can reside on the soles, especially in children and infants [6].
Fingernails/Toenails Trim fingernails and toenails short prior to application [1] [3] [5]. Mites often live under nails due to scratching [1] [7].
Under Nails Apply medication underneath nails using a toothbrush [1] [3] [5]. Ensures medication reaches mites under nails. Wrap used toothbrush in paper and discard immediately; do not reuse in the mouth to prevent poisoning [1] [5].

For a complete overview, the workflow below illustrates the full scabies treatment protocol from preparation to post-treatment care.

cluster_KeyAreas Pay Special Attention To These Areas Start Start Scabies Treatment Prep Bathe/Shower & Dry Skin Start->Prep ScaleRemoval Gently Remove Scaley/Crusted Skin Prep->ScaleRemoval App1 Apply 1st Dose: Neck to Toes, Folds, Nails ScaleRemoval->App1 Wait24h Wait 24 Hours App1->Wait24h Folds Skin Folds & Creases App1->Folds Soles Soles of Feet App1->Soles Nails Under Fingernails/ Toenails App1->Nails App2 Apply 2nd Dose (Do not wash off 1st dose) Wait24h->App2 Wait48h Wait 48 Hours App2->Wait48h Bathe Cleansing Bath to Remove Medication Wait48h->Bathe Laundry Wash/Dry-Clean Clothing, Bedding, Towels Bathe->Laundry

Technical & Research Considerations

For researchers and drug development professionals, the following points are particularly relevant:

  • Mechanism of Action: The precise scabicidal and antipruritic mechanisms of crotamiton are not fully known [1] [3] [8]. It is known to be toxic to Sarcoptes scabiei and has shown activity against head and body lice [1] [3].
  • Efficacy and Status: this compound is generally not considered a first-line therapy for scabies due to its lower efficacy compared to other agents like permethrin [9] [3] [6]. Treatment failures have been reported, and several applications may be necessary for a cure [3].
  • Pharmacokinetics: this compound is absorbed systemically after topical application. In a study using radiolabeled this compound lotion applied twice daily, 4.8–8.8% of the dose (measured as radioactivity) was eliminated in urine [3]. After topical application, the absorption half-life is 2.7 hours and the rate of elimination is 30.9 hours [3].
  • Formulation Components: The 10% lotion contains excipients like benzyl alcohol, cetyl alcohol, and propylene glycol [9]. These have their own toxicological profiles; for example, excessive dermal application of benzyl alcohol has been associated with the risk of methemoglobinemia, particularly in children [9].

Troubleshooting & FAQs

  • What if irritation occurs? If severe skin irritation or a sensitivity reaction (e.g., intense itching, rash, hives) occurs after application, discontinue use and consult a physician [2] [3] [5].
  • Areas to avoid: Do not apply to the face, eyes, mouth, other mucous membranes, or to acutely inflamed, raw, or oozing skin [1] [2] [3].
  • Persistent itching after treatment: Pruritus can persist for several weeks after successful eradication of mites due to a hypersensitivity reaction to the mites [3] [5]. This does not necessarily indicate treatment failure. Management may involve oral antihistamines or topical corticosteroids, not necessarily re-treatment with this compound [3].

References

crotamiton resistance scabies mites

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is there confirmed evidence of scabies mite resistance to crotamiton?

    • A: No. Current literature states that resistance to this compound has not been conclusively demonstrated in Sarcoptes scabiei [1]. While clinical treatment failures are common and its efficacy is considered lower than first-line treatments, this is not yet linked to specific molecular resistance mechanisms as seen with other scabicides [2] [3].
  • Q2: What is the established mechanism of action for this compound?

    • A: The precise scabicidal mechanism is unknown [4] [1]. It is known to be toxic to mites, but its antipruritic (anti-itch) effect is a key feature. Recent research indicates it inhibits itch by blocking specific neuronal signaling pathways, as shown in the diagram below [5] [6].
  • Q3: What are the primary causes of this compound treatment failure in clinical settings?

    • A: Failure is typically due to pseudo-resistance, not true acaricide resistance. Common factors include [2] [3] [1]:
      • Low intrinsic efficacy: this compound is considered "minimally effective" compared to permethrin or ivermectin.
      • Application errors: Failure to apply the product from the chin down to the toes, including skin folds, under fingernails, and the soles of the feet.
      • Inadequate regimen: Not repeating the application after 24 hours or discontinuing use prematurely.
      • Re-infestation: Failure to concurrently treat all close contacts and properly decontaminate fomites (clothing, bedding).

Comparative Scabicide Resistance Profiles

The table below summarizes the current understanding of resistance for major scabies treatments, providing context for this compound.

Scabicide Resistance Status Key Resistance Mechanisms Clinical & Research Evidence
This compound Not conclusively demonstrated [1] Mechanism of action is unknown, precluding defined resistance mechanisms. Frequent treatment failure reported, but attributed to low efficacy and application issues, not molecular resistance [2] [3].

| Permethrin | Significant clinical and in vitro evidence [7] | 1. VGSC Mutations: Mutations in voltage-gated sodium channels reduce permethrin binding [7] [8] [9]. 2. Metabolic Detoxification: Enhanced activity of Glutathione S-transferase (GST) [7]. | Widespread reports of treatment failure; resistance correlates with the intensity of scabies control programs [7]. Some debate exists between true resistance vs. pseudo-resistance [9]. | | Ivermectin | Largely anecdotal; evidence of increased tolerance [7] | Proposed mechanisms involve ligand-gated chloride channels and ATP-binding cassette transporters [7] [8]. | Clinical evidence for widespread resistance is lacking. Most reports are from patients with crusted scabies after repeated treatment [7]. |

Experimental Insights & Protocols

For researchers investigating this compound's effects, here are key experimental findings and a foundational protocol.

Proposed Anti-Pruritic Mechanism of Action

Recent studies suggest this compound suppresses itching by inhibiting key itch pathways in sensory neurons. The following diagram illustrates this proposed mechanism based on in vitro and in vivo models.

G Pruritogen Pruritogen Receptor Histamine H1R or MRGPRA3 Pruritogen->Receptor TRP_Channel TRP Channel (TRPV1 or TRPA1) Receptor->TRP_Channel Activates Calcium Ca²⁺ Influx TRP_Channel->Calcium Permeates Itch Itch Signal Calcium->Itch This compound This compound Inhibition This compound->TRP_Channel Blocks

Diagram Title: this compound inhibition of neuronal itch signaling

This model is based on research showing this compound strongly inhibits calcium influx induced by both histamine and chloroquine in HEK293T cells and primary mouse dorsal root ganglion (DRG) neurons [5].

Foundational Calcium Imaging Protocol

Below is a summarized methodology for assessing the effect of compounds on itch pathways, adapted from key studies [5].

1. Cell Preparation & Transfection

  • Cell Lines: Use HEK293T cells.
  • Gene Transfection: Transfect cells with plasmids encoding key itch pathway components using a reagent like FuGENE HD.
    • For Histamine Pathway: Co-transfect genes for Histamine Receptor H1R and TRPV1 ion channel.
    • For Chloroquine Pathway: Co-transfect genes for MRGPRA3 receptor and TRPA1 ion channel.
  • Primary Neurons: As a complementary model, isolate and culture DRG neurons from mice.

2. Calcium Influx Measurement

  • Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, 5 μM) for 1 hour.
  • Pre-treatment: Apply this compound or vehicle control to cells for a set period (e.g., 30 minutes).
  • Stimulation & Imaging: Stimulate cells with a pruritogen (e.g., 100 µM histamine or 200 µM chloroquine). Monitor fluorescence changes in real-time using an inverted fluorescence microscope (e.g., excitation/emission at 488/515 nm).
  • Data Analysis: Quantify the intracellular calcium concentration change as the ratio F/F₀, where F is the fluorescence intensity and F₀ is the baseline fluorescence.

3. In Vivo Validation (Scratching Behavior)

  • Animal Model: Use male ICR mice (e.g., 10-11 weeks old).
  • Pruritogen Challenge: Inject histamine (100 µg/site) or chloroquine (200 µg/site) intradermally into the nape of the neck to induce scratching.
  • Drug Administration: Administer this compound (e.g., 125 mg/kg, i.p.) 30 minutes before the pruritogen challenge.
  • Behavioral Recording: Video-record the mice for 60 minutes post-injection. Count the number of hind-limb scratching bouts directed to the injection site.

Troubleshooting Common Experimental Issues

  • Problem: High variability in calcium imaging results.

    • Solution: Ensure consistent transfection efficiency across batches by using a standardized protocol and quality-controlled plasmids. For primary DRG neurons, maintain consistent dissection and culture conditions to preserve neuronal health and receptor expression.
  • Problem: Weak or non-significant effect of this compound in vivo.

    • Solution: Verify the dosage, route, and timing of administration. Consider a dose-response experiment. Ensure the pruritogen concentration is sufficient to elicit a robust and reproducible scratching response in control animals.
  • Problem: Difficulty distinguishing between scabicidal and antipruritic effects.

    • Solution: Design experiments that separate these effects. A scabicidal assay would involve live mites (e.g., mite mortality or mobility assays), while an antipruritic assay focuses on neuronal signaling or animal behavior in response to pure pruritogens, as described above.

References

crotamiton contraindications inflamed broken skin

Author: Smolecule Technical Support Team. Date: February 2026

Contraindication and Warnings

The table below summarizes the key safety information regarding the use of crotamiton on compromised skin.

Contraindication/Warning Details & Rationale
Severely Inflamed or Raw, Oozing Skin Using this compound on these areas is explicitly warned against, as it may make the condition worse [1].
Acutely Inflamed Raw Skin This compound is not recommended for application to acutely inflamed raw skin [2].
Broken or Infected Skin Do not apply this compound to any areas of broken skin (e.g., cuts, grazes, or sores) or infected skin (e.g., skin that is red, swollen, or has pus) [3].
General Skin Irritation Avoid contact with eyes, mouth, and other mucous membranes, as it may cause irritation [1] [4].

Application Protocol and Mechanisms

For researchers investigating topical treatments, understanding the proper application protocol and the drug's mechanism of action is crucial.

  • Mechanism of Action: The precise mechanisms by which this compound exerts its scabicidal and antipruritic (anti-itch) effects are not fully known [4]. Available research suggests it is toxic to the parasitic mite Sarcoptes scabiei, and it may relieve itching by blocking substances in the body that cause itching, such as histamine and serotonin [5] [4].

  • Standard Scabies Treatment Protocol: The established clinical protocol involves a precise two-application regimen [1] [4] [6]:

    • Day 1: Thoroughly wash and dry the skin. Apply a thin layer of this compound to the entire body from the chin down to the soles of the feet, paying special attention to skin folds, between fingers and toes, and under fingernails.
    • Day 2: Apply a second coat of this compound 24 hours after the first application, without washing the skin first.
    • Day 4 (48 hours after the second application): Take a cleansing bath or shower to thoroughly wash off the medicine.
    • Decontamination: On the day after the first application, all clothing, bedding, and towels used should be washed in hot water or dry-cleaned to prevent reinfection [1].

The following diagram illustrates the standard scabies treatment protocol.

G Start Start Treatment Day1 Day 1: 1. Wash & dry skin 2. Apply this compound   (chin to toes) Start->Day1 Wait1 Wait 24 hours Day1->Wait1 Day2 Day 2: Apply second coat (Do not wash first) Wait1->Day2 Wait2 Wait 48 hours Day2->Wait2 Day4 Day 4: Cleansing bath to remove medicine Wait2->Day4 Decon Decontaminate: Wash clothing & bedding in hot water Day4->Decon End Protocol Complete Decon->End

Frequently Asked Questions for Technical Support

Q: What is the clinical rationale behind avoiding inflamed or broken skin? A: Inflamed, raw, or broken skin has a compromised skin barrier [7]. Applying topical agents to such areas can lead to significantly increased systemic absorption and potential for irritation, which may exacerbate the existing condition rather than treat it [1] [8].

Q: What should be documented if a subject experiences skin irritation after application? A: Document the reaction as a potential adverse effect. Skin irritation or a new rash are known side effects of this compound [2] [6]. In clinical settings, the reaction should be reported to the relevant pharmacovigilance authority (e.g., FDA MedWatch) [1] [2].

Q: How should researchers manage persistent itching after a complete scabies treatment? A: Itching can persist for several weeks after successful eradication of the mites due to a lingering allergic response [9] [3] [6]. This compound can be used as an antipruritic; for this purpose, a small amount is massaged into the affected areas until absorbed, and repeated as needed [1] [6]. This should only be done on intact skin.

References

crotamiton combination therapy scabies reinfection prevention

Author: Smolecule Technical Support Team. Date: February 2026

Scabicide Efficacy & Treatment Protocols at a Glance

The table below summarizes key medications based on current U.S. guidelines and clinical studies, providing a comparison of their efficacy and standard application protocols.

Medication Efficacy & Clinical Notes Standard Treatment Protocol

| Permethrin 5% Cream [1] [2] | First-line therapy; superior efficacy to crotamiton and sulfur in head-to-head trials; faster improvement and higher cure rates at 1- and 2-week follow-ups [2]. | Apply to body neck down; wash off after 8-14 hours. Repeat in 5-7 days. For recalcitrant cases (e.g., in infants), intensified regimens exist [1] [3]. | | Ivermectin (Oral) [4] [1] | Comparable efficacy to permethrin; preferred for outbreaks/institutional settings due to higher compliance. Not FDA-approved for scabies (off-label). | Single oral dose (200 µg/kg); repeat in 7-14 days. For crusted scabies, use with topical agent [4] [1]. | | This compound 10% [5] [1] [2] | Alternative therapy; frequent treatment failure reported; lower efficacy vs. permethrin; mechanism of acaricidal action not fully known; has anti-itch properties [5] [1] [2]. | No fully standardized protocol. Apply from chin to toes on days 1 and 2; wash off 48 hours after second application. Some regimens use 5-day course [5] [6]. | | Precipitated Sulfur (5-10%) [1] [2] | Alternative therapy; safe for infants/young children; odor can reduce compliance; slower cure rate than permethrin [2]. | Apply to entire body for 24 hours, then wash off. Repeat for 2-3 consecutive weeks [2] [1]. |

Experimental Design & Research Considerations

For researchers designing studies on scabies reinfection prevention, the following methodologies and considerations are critical.

Rationale for Combination Therapy

The core rationale is to target the mite's life cycle through multiple mechanisms. No single treatment is fully ovicidal (effective against eggs). A combination of a topical agent (like permethrin) with an oral systemic agent (like ivermectin) can target mites at different stages and in different skin layers, potentially improving cure rates and preventing the emergence of resistance [4] [7].

Key Clinical Experiments & Methodologies

The clinical studies cited provide models for robust trial design.

  • Patient Selection & Diagnosis: Trials typically enroll patients with confirmed scabies based on clinical criteria (nocturnal pruritus, characteristic burrows, typical lesion distribution) and/or microscopic confirmation of mites, eggs, or feces from skin scrapings [2] [8].
  • Comparative Efficacy Design: The standard is a randomized, single-blind trial comparing cure rates of different monotherapies and potential combinations at 1, 2, and 4-week follow-ups [2].
  • Outcome Measures: Primary outcome is "cure," defined as absence of new lesions, clinical improvement of existing lesions, and resolution of pruritus [2].
This compound's Specific Research Niche

Given its profile, this compound may be studied in specific scenarios:

  • As a Control Arm: Its known lower efficacy makes it a useful comparator for new, more potent acaricides [2].
  • Anti-Pruritic Effects: Research can focus on its unique antihistamine properties to alleviate itching, which persists post-treatment due to the hypersensitivity reaction [5].
  • Safety in Special Populations: Further investigation into its use where first-line treatments are contraindicated, noting that it is not FDA-approved for children [6] [1].

Scabies Reinfection & Treatment Failure Workflow

The diagram below illustrates a standardized diagnostic and management approach for persistent scabies symptoms, which is essential for designing research on reinfection prevention.

G Start Persistent/Recurrent Scabies Symptoms Verify Verify Treatment Failure (Skin scraping/Dermoscopy) Start->Verify Decision1 Was initial treatment applied correctly? Verify->Decision1 Sub1 Non-Adherence - Incomplete body coverage - Insufficient contact time - Single application of 2-dose regimen Decision1->Sub1 No Sub4 Possible Drug-Related Factors - Reduced sensitivity/Resistance - Inadequate penetration (Crusted scabies) Decision1->Sub4 Yes Sub2 Fomite Reinfestation - Inadequate cleaning of clothing/bedding Action1 Intervention: Re-educate patient on proper application Sub1->Action1 Sub3 Contact Reinfestation - Untreated close contacts (family, partners) Action2 Intervention: Decontaminate environment (hot wash, dry clean) Sub2->Action2 Action3 Intervention: Treat all close contacts simultaneously Sub3->Action3 Action4 Intervention: Switch or combine therapies (e.g., Permethrin + Ivermectin) Sub4->Action4

Frequently Asked Questions for a Technical Support Context

Q: A clinical trial subject has failed permethrin monotherapy twice. What is the recommended next-step interventional strategy? A: The consensus is to move to a combination therapy approach. The most evidence-supported strategy is administering oral ivermectin in conjunction with a topical agent like permethrin 5% cream [1] [7]. For crusted scabies, this combination is mandatory, with ivermectin often given in multiple doses (e.g., days 1, 2, and 8) [1].

Q: What is the most critical non-pharmacological factor to control in a study aimed at preventing scabies reinfection? A: The simultaneous treatment of all close contacts and thorough environmental decontamination is paramount. Studies must include protocols for machine-washing all clothing, bedding, and towels in hot water and drying on high heat, or sealing items in plastic bags for at least 72 hours [6] [8]. Mites can survive for 24-36 hours away from the host, and longer in cooler, humid conditions [8].

Q: Why is this compound considered an alternative, rather than a first-line, therapy in modern treatment guidelines? A: This is primarily due to lower comparative efficacy. A clinical trial showed a 100% cure rate for permethrin at two weeks versus 66.7% for this compound [2]. Furthermore, guidelines note "frequent treatment failure," and its application regimen is less standardized, potentially leading to user error [1].

References

crotamiton storage stability temperature considerations

Author: Smolecule Technical Support Team. Date: February 2026

Crotamiton Storage & Stability Fact Sheet

The table below summarizes the key stability and storage parameters for this compound from available data.

Parameter Recommended Condition Notes & Variations
General Storage Temperature [1] [2] 68°F to 77°F (20°C to 25°C) Standard room temperature storage for pharmaceutical products.
Short-term Transport Tolerance [1] 59°F to 86°F (15°C to 30°C) Acceptable for shorter periods, but should not be the long-term storage condition.
Freezing Avoid Explicitly instructed to "Keep from freezing" [3].
Light Sensitivity Protect from direct light Should be stored "away from...direct light" [3].
Humidity & Sealing Store in a "cool, dry place" [1] in a "tightly sealed" [4] container. Prevents moisture absorption and degradation.
Research Material (Powder) [4] -20°C (3 years) or 4°C (2 years) For the pure powder, significantly different from formulated lotion.
Research Material (in solvent) [4] -80°C (6 months) or -20°C (1 month) Stability is highly dependent on the solvent used.

FAQs on this compound Stability

Q1: What is the primary degradation pathway studied for this compound in aqueous environments? Advanced Oxidation Processes (AOPs), particularly photocatalysis using Titanium Dioxide (TiO₂), are well-studied methods for degrading this compound in water [5] [6]. The process is initiated by hydroxyl radicals (•OH) attacking the aromatic rings and alkyl chains of the this compound molecule, leading to several intermediates and eventual mineralization [6] [7].

Q2: How can I assess the stability of this compound under photocatalytic conditions? You can determine the degradation rate and identify intermediates using the following experimental protocol, adapted from published studies [6]:

  • 1. Preparation: Create an aqueous solution of this compound. The initial concentration can be determined using a calibration curve from High-Performance Liquid Chromatography (HPLC).
  • 2. Reaction Setup: Add TiO₂ powder (e.g., Degussa P-25) as a catalyst to the solution. Maintain suspension with constant stirring.
  • 3. Irradiation: Expose the mixture to UV light. A solar simulator with a specific light intensity (e.g., 1.0 kW m⁻²) can be used.
  • 4. Sampling & Analysis:
    • Kinetics: At regular time intervals, withdraw samples, filter to remove TiO₂, and analyze by HPLC to measure the remaining this compound concentration. The pseudo-first-order reaction model is often applied.
    • Intermediates: Use Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the molecular structures of degradation intermediates based on their mass spectra.

The workflow for this stability assessment experiment can be visualized as follows:

G Start Start Experiment Prep Prepare this compound Aqueous Solution Start->Prep Setup Add TiO₂ Catalyst and Stir Prep->Setup UV UV Light Irradiation Setup->UV Sample Sample at Time Intervals UV->Sample Analyze Filter and Analyze Sample->Analyze HPLC HPLC Analysis Analyze->HPLC LCMS LC-MS/MS Analysis Analyze->LCMS Data Determine Degradation Rate and Identify Intermediates HPLC->Data LCMS->Data

Q3: What factors can influence the degradation rate of this compound in photocatalytic studies? The search results indicate that the following parameters are critical [6]:

  • UV Light Intensity: There is a linear relationship between UV intensity and the reaction rate constant.
  • Catalyst Concentration: The reaction rate constant has a logarithmic relationship with TiO₂ concentration.
  • pH Value: Unlike other pharmaceuticals, this compound's degradation rate remains relatively constant across a pH range of 3 to 9. This is because this compound is non-ionic and does not experience significant electrostatic repulsion/attraction with the TiO₂ surface [6].
  • Temperature: Increasing the solution temperature enhances both the adsorption of this compound onto zeolite/TiO₂ composites and its subsequent photocatalytic degradation rate [5].

Q4: My this compound lotion was accidentally frozen. Can I still use it in my experiment? No. You should not use it. The official labeling for this compound lotion explicitly states to avoid freezing [3]. Freezing can cause physical changes to the formulation's emulsion, such as creaming or coalescence, potentially leading to the active ingredient becoming unstable or unevenly distributed. This would compromise the accuracy and reliability of your experimental results.

References

crotamiton safety profile pediatric pregnant populations

Author: Smolecule Technical Support Team. Date: February 2026

Crotamiton Safety Profile: At-a-Glance Summary

The table below summarizes the key safety information for this compound in the populations of interest.

Population FDA Pregnancy Category Safety Status & Key Precautions Adverse Effects
Pregnant Patients C [1] Use only if clearly needed. No adequate, well-controlled studies in humans; animal data is insufficient [2] [1]. Potential risk to the fetus cannot be ruled out [1].
Pediatric Patients Not Applicable Safety and efficacy not established. Greater sensitivity cannot be ruled out. Do not use on children <3 years more than once daily [2] [3] [4]. Potential for skin irritation and allergic reactions [2] [3].
General Population Not Applicable Contraindicated in known hypersensitivity, acutely inflamed/weeping skin, and broken skin. For external use only; avoid eyes and mucous membranes [2] [5] [4]. Primary irritation (dermatitis, pruritus, rash) and allergic sensitivity reactions [2] [5].

Researcher FAQs & Experimental Considerations

Here are answers to specific questions that may arise during drug development and safety assessment.

Q: What is the known mechanism of action and pharmacokinetic profile of this compound?

  • Mechanism of Action: The precise scabicidal and antipruritic mechanisms of this compound are unknown. It is toxic to Sarcoptes scabiei and has some pediculicidal activity. Its antipruritic effect is attributed to a counter-irritation and cooling effect as it evaporates from the skin [2] [5] [6].
  • Pharmacokinetics: this compound is absorbed systemically after topical application. In a study, 4.8-8.8% of a radiolabeled dose was eliminated in urine. The absorption half-life is about 2.7 hours, and the elimination rate is approximately 30.9 hours [2].

Q: What are the critical toxicology data gaps for this compound? The search results highlight several areas where data is insufficient, which could be a focus for further investigation:

  • Carcinogenicity: Long-term animal studies to determine the carcinogenic potential have not been performed [5].
  • Human Pregnancy Data: There are no controlled data in human pregnancy, and animal reproduction studies are lacking [1].
  • Lactation: It is unknown whether this compound is excreted in human milk [1].
  • Metabolism and Full Elimination Profile: The metabolic pathways and complete route of elimination are not fully defined [6].

Q: Are there established protocols for assessing this compound efficacy in pre-clinical models? While specific protocols for this compound were not detailed, the search results describe standard efficacy evaluation methods for scabies treatments that can inform experimental design [2] [5] [3]:

  • In-Vivo Model: Use subjects (typically humans in clinical settings) infested with Sarcoptes scabiei.
  • Treatment Application:
    • Subjects bathe and dry thoroughly before application.
    • Apply a thin layer of this compound (10% cream or lotion) to the entire body from the chin down, paying special attention to skin folds, interdigital spaces, and subungual areas (using a disposable tool like a toothbrush).
    • Repeat application after 24 hours.
  • Post-Treatment:
    • Remove the medication 48 hours after the second application with a bath.
    • Decontaminate fomites (clothing, bedding) by machine washing in hot water and drying in a hot dryer.
  • Efficacy Endpoint: Assess for the presence of live mites and eggs to confirm eradication. Note that treatment failures have occurred, and several applications may be necessary [2].

Research Workflow & Safety Assessment

For a visual summary of the key risk assessment workflow, please refer to the following diagram.

Start This compound Safety Assessment P1 Pregnancy Category C Start->P1 C1 Pediatric Use Start->C1 G1 General Warnings Start->G1 P2 No adequate human studies Insufficient animal data P1->P2 P3 Use only if potential benefit justifies potential risk P2->P3 C2 Safety and efficacy not established C1->C2 C3 Age-restriction: Do not use on children under 3 more than once daily C2->C3 G2 Contraindications: Hypersensitivity, broken/inflamed skin G1->G2 G3 For external use only. Avoid eyes and mucous membranes. G2->G3

Critical Data Limitations & Research Implications

A key takeaway for researchers is the significant lack of robust safety and pharmacokinetic data, particularly for vulnerable populations.

  • Clinical Trial Design: Any new clinical investigation involving children or pregnant women would need to be carefully designed as a data-generating study, given the current "safety not established" status [2] [3].
  • Preclinical Research: The gaps in carcinogenicity and reproductive toxicity studies, as well as the incomplete understanding of its metabolic pathway, represent opportunities for further preclinical work [5] [6].

References

crotamiton versus sulfur ointment cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy: Experimental Data at a Glance

The following table summarizes the key efficacy findings from a 2017 randomized trial involving 54 patients, which directly compared 5% permethrin cream, crotamiton lotion, and 10% sulfur ointment [1] [2].

Treatment Application Regimen Cure Rate at 1 Week Cure Rate at 2 Weeks Cure Rate at 4 Weeks
5% Permethrin Cream Two applications, one week apart [1]. 61.1% [1] 100% [1] 100% [1]
This compound Lotion Applied for two 24-hour periods, repeated after one week [1]. 0% [1] 66.7% [1] 100% [1]
10% Sulfur Ointment Applied daily for 2-3 weeks [1]. 0% [1] 38.9% [1] 100% [1]

Detailed Experimental Protocol and Considerations

For researchers aiming to replicate or design similar studies, here is a detailed breakdown of the methodology and additional factors.

Study Methodology (Based on [1])
  • Design: Single-blind, randomized trial.
  • Participants: 54 patients with newly diagnosed scabies, confirmed by the presence of classical burrows, typical lesions, nocturnal pruritus, and a relevant family history.
  • Exclusion Criteria: Included age under 18, pregnancy, lactation, history of allergy to the studied drugs, and severe systemic disorders.
  • Evaluation of Cure: Defined as the absence of new lesions, clinical improvement in existing lesions, and improvement in pruritus measured by a visual analogue scale. Assessments occurred at 1, 2, and 4-week intervals.
Mechanism of Action
  • Sulfur Ointment: Its parasiticidal activity is believed to be due to its conversion to pentathionic acid by skin cells and bacteria, which is toxic to the scabies mite. It also has a keratolytic effect that helps remove parasites from the skin's stratum corneum [3].
  • This compound: While its exact acaricidal mechanism is not fully detailed, recent research shows it inhibits itching by blocking specific pathways in sensory neurons. It strongly suppresses histamine-induced and chloroquine-induced calcium influx, which are key mechanisms in both histaminergic and non-histaminergic itch [4].
Safety and Tolerability Profile
  • Sulfur Ointment: Can be associated with skin dryness, intense itching, and in severe cases, ichthyosis, especially with prolonged use [3]. It is considered safe for use in pregnant and breastfeeding women [3].
  • This compound: May cause skin irritation. It should not be used on raw, oozing, or swollen skin, and contact with the face, eyes, and mouth must be avoided [5].

Experimental Workflow and Treatment Pathways

The diagram below illustrates the patient flow and key decision points in the comparative clinical trial.

scabies_trial Start 54 Patients Diagnosed with Scabies Randomize Randomized into 3 Groups Start->Randomize Subgraph1 Group 1: 5% Permethrin Cream Randomize->Subgraph1 Subgraph2 Group 2: this compound Lotion Randomize->Subgraph2 Subgraph3 Group 3: 10% Sulfur Ointment Randomize->Subgraph3 App1 Week 1: Single 8-hour application Subgraph1->App1 Eval1 1-Week Evaluation App1->Eval1 App1b Week 2: Second application if needed Eval1->App1b FinalEval Final Evaluation at 4 Weeks App1b->FinalEval App2 Week 1: Two 24-hour applications Subgraph2->App2 Eval2 1-Week Evaluation App2->Eval2 App2b Week 2: Repeat two 24-hour applications Eval2->App2b App2b->FinalEval App3 Weeks 1-2: Daily 24-hour applications Subgraph3->App3 Eval3 2-Week Evaluation App3->Eval3 App3b Week 3: Extended daily application if needed Eval3->App3b App3b->FinalEval Result Cure Rate: 100% in All Groups FinalEval->Result

Key Analysis and Research Gaps

  • Speed of Efficacy is a Critical Factor: Permethrin's superior cure rates at one and two weeks suggest a significant clinical advantage in scenarios requiring rapid control of transmission, such as in community outbreaks or institutional settings [1].
  • Formal Cost-Effectiveness Analysis is Lacking: The search results indicate that cost is a consideration, with one study describing permethrin as "expensive" and this compound as a "cost-less alternative" [1]. However, no formal cost-effectiveness analysis (e.g., calculating cost per cured case or including indirect costs) was found.
  • Safety Profiles Guide Clinical Choice: Sulfur's safety profile makes it a valuable option for specific patient populations like pregnant women [3]. This compound's dual action as an anti-scabies and anti-itch agent may be beneficial for immediate symptom relief [4].

References

Comparison of Scabies Cure Rates: Crotamiton vs. Ivermectin

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Modality Regimen Description Cure Rate at 2-Week Follow-Up Cure Rate at 4-Week Follow-Up Key Study Findings
Oral Ivermectin [1] Single oral dose (200 µg/kg), repeated at 2 weeks if needed 62.5% 87.5% (after repetition) Superior to crotamiton after repeated treatment [1].
Topical this compound (10%) [1] Applied twice daily for 5 days, regimen repeated at 2 weeks if needed 46.8% 62.5% (after repetition) Lower efficacy compared to ivermectin; requires more prolonged application [1].
Topical Ivermectin (1%) [2] Topical application (400 µg/kg), repeated once the following week 64.7% 82.3% (after repetition) Superior to this compound; two applications were more effective than a single this compound course [2].
Topical this compound (10%) [2] Applied twice daily for 5 days, regimen repeated at 2 weeks if needed 41.2% 64.7% (after repetition) Lower efficacy rates compared to topical ivermectin [2].

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a detailed breakdown of the methodologies used in the key studies cited.

1. Study: Comparison of Oral Ivermectin vs. This compound 10% Cream [1]

  • Objective: To compare the efficacy and safety of oral ivermectin versus this compound 10% cream.
  • Design: Randomized controlled trial.
  • Participants: 320 patients with scabies.
  • Intervention Groups:
    • Group 1 (n=160): Received a single dose of oral ivermectin (200 µg/kg).
    • Group 2 (n=160): Told to apply this compound 10% cream twice daily for five consecutive days.
  • Treatment Evaluation: Patients were assessed at 2 and 4 weeks. If live mites were found at the 2-week follow-up, the assigned treatment was repeated.
  • Outcome Measures: Cure was defined as the absence of live mites and progressive resolution of skin lesions and itching.

2. Study: Topical Ivermectin vs. This compound Cream 10% [2]

  • Objective: To compare the efficacy and safety of topical ivermectin versus this compound 10% cream.
  • Design: Randomized controlled trial.
  • Participants: 340 patients with scabies.
  • Intervention Groups:
    • Group 1 (n=170): Received 1% topical ivermectin lotion (400 µg/kg), applied to the affected skin and left on for 24 hours, repeated once the following week.
    • Group 2 (n=170): Told to apply this compound 10% cream twice daily for five consecutive days.
  • Treatment Evaluation: Patients were assessed at 2 and 4 weeks. Treatment was repeated if there was failure at the 2-week follow-up.
  • Outcome Measures: Cure was defined as no live mites upon examination and resolution of lesions.

Mechanism and Decision Pathway

The following diagram illustrates the typical clinical decision-making pathway and mechanism of action when choosing between these treatments, based on the studied protocols.

Start Scabies Diagnosis Decision Treatment Selection Start->Decision Iver Ivermectin Treatment (Oral or Topical) Decision->Iver Often preferred for compliance/institutional use Crot This compound Treatment (Topical Cream 10%) Decision->Crot Considered for specific patient cases Eval1 2-Week Clinical Evaluation Iver->Eval1 Repeat dose if mites present Crot->Eval1 Repeat 5-day regimen if mites present Eval2 4-Week Clinical Evaluation Eval1->Eval2 Monitor for resolution of symptoms Cure Patient Cured Eval2->Cure

Key Insights and Considerations

  • Efficacy Context: While permethrin 5% cream is often the first-line topical treatment with high cure rates (up to 90-95% after one application, nearly 100% after two), it serves as a useful benchmark [3]. Another study found permethrin's cure rate was 100% at two weeks, significantly higher than this compound and sulfur at that point [4].
  • Mechanism and Limitations: Ivermectin is believed to be less effective against mite eggs, which explains why a second dose after 7-14 days is often necessary to kill newly hatched mites and achieve higher cure rates [5].
  • Safety and Use Cases: Ivermectin is generally safe but is not recommended for young children (under 5 years or 15 kg), pregnant, or lactating women due to limited safety data [5]. Its oral formulation is particularly valuable for ensuring compliance in institutional outbreaks or for patients where whole-body topical application is difficult [6] [5].

References

crotamiton anti-pruritic effect versus antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison at a Glance

The table below summarizes the core differences in how crotamiton and antihistamines alleviate itch.

Feature This compound Antihistamines (H1-receptor targeting)
Primary Molecular Target TRPV1 and TRPA1 ion channels [1] [2] Histamine H1-receptor [3] [4]
Mechanism of Action Inhibits calcium influx via TRPV1/TRPA1; acts downstream of pruritogen receptors [1] [2] Inverse agonists that stabilize H1-receptor inactive state; block histamine signaling [4]
Effect on Histamine Pathway Suppresses histamine-induced signaling downstream of H1R activation [1] Directly blocks receptor binding and activation by histamine [3] [4]
Effect on Non-Histamine Pathways Suppresses chloroquine (MrgprA3-mediated) itch [1] [2] Generally ineffective against histamine-independent itch (e.g., chloroquine-induced) [5]
Therapeutic Scope Broader spectrum; potential efficacy in histamine-dependent and independent itch [1] [5] Narrower spectrum; primarily effective in histamine-mediated itch [3] [5]

Detailed Experimental Data and Protocols

Recent studies provide quantitative data and detailed methodologies illustrating this compound's mechanism.

In Vitro Calcium Influx Assay

This experiment demonstrates this compound's direct effect on itch-related signaling in neurons [1] [2].

  • Objective: To determine if this compound inhibits pruritogen-induced calcium influx in sensory neurons.
  • Cell Models:
    • HEK293T Cells: Engineered to co-express specific itch receptor pairs: H1R & TRPV1 (for histamine itch) or MrgprA3 & TRPA1 (for chloroquine itch).
    • Primary Murine Dorsal Root Ganglion (DRG) Neurons: Endogenously express the relevant itch receptors and channels.
  • Protocol:
    • Cells are loaded with a calcium-sensitive fluorescent dye (Fluo-3 AM).
    • Baseline fluorescence is measured.
    • Cells are pre-treated with this compound or vehicle control.
    • A pruritogen (histamine or chloroquine) is applied.
    • Calcium influx is quantified by measuring changes in fluorescence intensity (F/F₀ ratio).
  • Key Findings: this compound strongly inhibited both histamine- and chloroquine-induced calcium influx in both HEK293T and primary DRG neurons [1] [2].

The workflow for this key experiment is summarized in the diagram below:

Start Start Experiment CellPrep Cell Preparation (HEK293T or DRG Neurons) Start->CellPrep DyeLoad Dye Loading (Fluo-3 AM) CellPrep->DyeLoad PreTreat Pre-treatment (this compound or Vehicle) DyeLoad->PreTreat Stimulus Apply Pruritogen (Histamine or Chloroquine) PreTreat->Stimulus Measure Measure Fluorescence (Calcium Influx F/F₀) Stimulus->Measure Result Analyze Inhibition Measure->Result

In Vivo Scratching Behavior Assay

This experiment confirms the anti-pruritic effect observed in vitro translates to live animal models [1] [2].

  • Objective: To evaluate the effect of this compound on pruritogen-induced scratching behavior in mice.
  • Animal Model: Male ICR mice.
  • Protocol:
    • Mice receive an intraperitoneal injection of this compound (125 mg/kg) or a vehicle control 30 minutes prior to testing.
    • An intradermal injection of a pruritogen (histamine or chloroquine) is administered to the nape of the neck.
    • Scratching behavior directed at the injection site is video-recorded for 60 minutes immediately after the pruritogen injection.
    • Scratching bouts are counted by an observer blinded to the treatment groups.
  • Key Findings: Pre-treatment with this compound significantly reduced the number of scratching bouts induced by both histamine and chloroquine compared to the vehicle control group [1] [2].

Signaling Pathway and Drug Action

The diagram below integrates the experimental findings into a coherent signaling pathway, showing where this compound and antihistamines act to inhibit itch.

Histamine Histamine H1R H1 Receptor Histamine->H1R TRPV1 TRPV1 Channel H1R->TRPV1 CQ Chloroquine MrgprA3 MrgprA3 CQ->MrgprA3 TRPA1 TRPA1 Channel MrgprA3->TRPA1 Ca2Influx Calcium Influx TRPV1->Ca2Influx TRPA1->Ca2Influx Neuron Sensory Neuron Activation Ca2Influx->Neuron Itch Itch Sensation Neuron->Itch Antihistamine Antihistamines Antihistamine->H1R Blocks This compound This compound This compound->TRPV1 Inhibits This compound->TRPA1 Inhibits

Implications for Drug Development

The experimental data suggests several key considerations for researchers:

  • Novel Therapeutic Potential: this compound's ability to suppress both histaminergic and non-histaminergic itch pathways positions it as a potential broad-spectrum anti-pruritic agent, especially for chronic itch conditions where antihistamines often fail [1] [5].
  • Targeting Downstream Channels: The findings validate TRPV1 and TRPA1 ion channels as promising targets for new anti-itch therapies. This compound provides a pharmacological template for developing more potent and selective channel blockers [1] [2].
  • Repurposing Opportunity: As an already approved drug with a known safety profile, this compound itself could be repurposed for treating various forms of intractable pruritus beyond its traditional use in scabies [5].

References

crotamiton derivative JM03 versus parent compound efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Crotamiton vs. JM03

Aspect This compound (Parent Compound) JM03 (Derivative)
Lifespan Extension in *C. elegans* Significantly extended lifespan (p<0.01) [1]. Significantly greater lifespan extension than this compound (p<0.01) [1].
Efficacy without FUdR Lifespan extension confirmed in absence of FUdR [1]. Lifespan extension confirmed in absence of FUdR [1].
Stress Resistance Improves stress resistance [1]. Better activity in improving stress resistance [1].
Key Structural Feature Ortho-methyl group on benzene ring [1]. Ortho-fluoro group replacing ortho-methyl [1].
Primary Molecular Target Inhibits TRPV4 channel; active on OSM-9 in C. elegans [1]. Acts through inhibition of OSM-9; does not require OCR-2 [1].
Downstream Signaling Information not specified in detail. Reduces protein aggregation (Q35) via proteostasis genes; activates SKN-1 signaling [1].

Experimental Details and Mechanisms

To ensure reproducibility for researchers, here is a summary of the key experimental protocols and mechanistic insights.

Lifespan Assay Protocol in C. elegans

The data in the table was primarily generated using the following standard methodology [1]:

  • Organism: Caenorhabditis elegans (N2 wild-type strain).
  • Screening: Compounds were screened at 100 µM with 15 worms per concentration initially, followed by secondary and tertiary screens with larger cohort sizes (e.g., 60 worms) and varying concentrations (25 µM, 100 µM, 400 µM).
  • Culture Conditions: Worms were maintained on nematode growth medium (NGM) seeded with E. coli OP50 as a food source. The assay often used 5-Fluorodeoxyuridine (FUdR) to prevent progeny hatching, but the lifespan-extending effects of both compounds were also confirmed in the absence of FUdR.
  • Data Analysis: Lifespan was measured from the first day of adulthood. Statistical significance was determined using log-rank tests.
Mechanism of Action and Signaling Pathway

JM03's enhanced efficacy stems from its optimized structure allowing more effective inhibition of the OSM-9 channel, a TRPV channel homolog in C. elegans. The following diagram illustrates the resulting signaling pathway.

jm03_pathway JM03 JM03 OSM_9 OSM-9 Inhibition JM03->OSM_9 SKN_1 SKN-1 Activation OSM_9->SKN_1 Proteostasis Upregulation of Proteostasis Genes SKN_1->Proteostasis Outcomes Lifespan Extension Improved Oxidative Stress Resistance Improved Hypertonic Stress Resistance Reduced Protein Aggregation (Q35) Proteostasis->Outcomes

The key mechanistic insights are [1]:

  • Enhanced Target Interaction: Replacing the ortho-methyl group in this compound with an ortho-fluoro group to create JM03 significantly increased its biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance a compound's binding affinity and metabolic stability.
  • Specific OSM-9 Inhibition: JM03 exerts its effects specifically through the OSM-9 protein and not the related OCR-2 protein. This was confirmed by showing that JM03 loses its lifespan-extending effect in osm-9 mutant worms, but not in ocr-2 mutants.
  • Activation of Protective Pathways: Inhibition of OSM-9 by JM03 leads to the activation of the transcription factor SKN-1 (a homolog of mammalian Nrf2), which upregulates genes involved in cellular proteostasis. This enhanced protein homeostasis reduces the aggregation of toxic proteins like polyglutamine (Q35) and contributes to increased stress resistance and longevity.
Anti-Pruritic Mechanism of this compound

While JM03 was developed for anti-aging research, the parent compound this compound has a well-defined mechanism for its approved use. It relieves itching through two pathways [2]:

  • Counter-Irritation: Evaporation from the skin produces a cooling sensation that distracts from the itch [3].
  • Neuromolecular Inhibition: It directly inhibits itch signaling by blocking histamine-induced (via TRPV1 channel) and chloroquine-induced (via TRPA1 channel) calcium influx in sensory neurons [2].

Key Takeaways for Researchers

  • JM03 represents a successful structural optimization of this compound, with a single atom change (methyl to fluorine) yielding significantly improved efficacy in a whole-animal model of aging.
  • The compound provides a valuable research tool for studying the role of TRPV channels like OSM-9 in aging, stress response, and protein homeostasis.
  • The primary data for JM03 is from pre-clinical C. elegans studies. Further investigation is needed to determine its efficacy and mechanism in mammalian systems.

References

crotamiton Demodex dermatitis versus traditional therapies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data for Anti-Demodex Agents

The table below summarizes available efficacy and safety data for various treatments used in Demodex-related conditions, synthesized from clinical studies, meta-analyses, and in vitro research.

Table 1: Comparison of Anti-Demodex Agents

Therapeutic Agent Reported Efficacy against Demodex Key Supporting Data Common Applications Safety & Tolerability Notes
Crotamiton 10% [1] [2] [3] Effective for Demodex dermatitis 90.6% (56/62 pts) showed ≥50% symptom improvement after ~18 days [1]. Demodex dermatitis, scabies [2]. Considered safe; primary risk is local skin irritation [2].
Ivermectin 1% (Topical) [4] [3] Highly effective; reduces mite density Meta-analysis: 80% decrease in Demodex-positive rates; mean reduction of 70.01 mites/cm² [4]. Papulopustular rosacea, Demodex blepharitis [4] [3]. Well-tolerated; mild, localized adverse events [4].
Permethrin 5% [5] [6] Superior efficacy vs. This compound for scabies Scabies RCT: 100% cure rate at 2 weeks vs. 66.7% for this compound [5]. Network meta-analysis ranked it highly [6]. Scabies (primary use). Faster efficacy than this compound and sulfur; safety profile is favorable [5] [6].
Tea Tree Oil (TTO) & Terpinen-4-ol (T4O) [7] [3] Effective in vitro and clinically In vitro: TTO 5% had a median mite survival time of 27 min [7]. Used for Demodex blepharitis [3]. Demodex blepharitis [3]. Higher concentrations can cause ocular irritation [7] [3].
Lotilaner 0.25% [7] Highly effective in vitro In vitro: Shortest median survival time of 12.0 min, outperforming ivermectin and TTO [7]. Demodex blepharitis. Recently FDA-approved; well-tolerated in clinical trials [7].
Sulfur Ointment [5] Effective, but slower Scabies RCT: 38.9% cure rate at 2 weeks, slower than permethrin and this compound [5]. Scabies, Demodex (historical use). Slower efficacy compared to other agents [5].

Experimental Protocols for Efficacy Assessment

To evaluate acaricidal activity and validate findings, researchers employ standardized in vitro and clinical methodologies.

In Vitro Acaricidal Assay [7] This protocol is used to directly compare the lethal efficacy of various compounds against Demodex mites.

  • Mite Collection: Eyelashes or skin samples are collected from consenting, diagnosed patients. Mites are carefully extracted using fine forceps.
  • Agent Application: Isolated mites are immersed in a small volume of the test solution (e.g., this compound lotion, ivermectin cream, TTO). An inert oil like olive oil is used as a negative control.
  • Viability Monitoring: Mites are observed under a microscope at regular intervals (e.g., every 15 minutes). The time until all movement ceases (complete kill time) or the time until 50% of mites are dead (median survival time) is recorded as the primary endpoint.
  • Data Analysis: Survival times are compared across treatment groups using statistical tests like the Kruskal-Wallis test to determine significant differences in efficacy.

Clinical Evaluation of Demodex Dermatitis [1] This protocol assesses the real-world clinical improvement of a topical treatment.

  • Patient Selection & Diagnosis: Patients present with unresolved facial redness/rash. Diagnosis is made on clinical grounds, potentially supported by microscopic examination of skin scrapings for Demodex mites.
  • Treatment Regimen: Patients apply the topical agent (e.g., this compound 10% cream/lotion) as monotherapy to the entire affected area, typically twice daily.
  • Follow-up Assessment: Patients are evaluated at follow-up visits (e.g., 2, 4, and 6 weeks). A "comprehensive clinical assessment" scores parameters like erythema, dryness, scaling, roughness, and papules/pustules.
  • Outcome Measurement: Improvement is graded on a scale (e.g., >25% "some improvement" to 100% "complete improvement"). The proportion of patients achieving marked improvement (e.g., >50% reduction in symptoms) is calculated.

Mechanisms of Action and Experimental Workflow

The following diagram illustrates the core mechanistic pathways of key acaricidal agents and how they integrate into the experimental workflow.

A Ivermectin B Binds glutamate-gated chloride channels A->B C Paralysis and Death of Mite B->C P4 Viability Monitoring & Time-to-Death Analysis D This compound E Mechanism not fully elucidated D->E E->C F TTO (Terpinen-4-ol) G Inhibits acetylcholinesterase F->G G->C P1 Patient Sample Collection P2 Mite Isolation P1->P2 P3 In Vitro Exposure to Therapeutic Agent P2->P3 P3->P4

Interpretation and Research Implications

  • This compound's Profile: this compound is a viable treatment option for Demodex dermatitis, supported by real-world clinical data showing significant symptom improvement [1]. Its exact mechanism of action against Demodex remains unclear, though it is known to be toxic to scabies mites and provides a cooling, antipruritic effect [2].
  • Competitive Landscape: Ivermectin has robust data from meta-analyses demonstrating high efficacy in reducing mite density [4]. Permethrin, while highly effective for scabies, lacks direct evidence for Demodex dermatitis [5]. Emerging agents like lotilaner show very strong in vitro results [7].
  • Critical Research Gaps: A significant evidence gap is the lack of direct, head-to-head randomized controlled trials (RCTs) comparing this compound with ivermectin or permethrin specifically for Demodex dermatitis. Future research should focus on such trials and further elucidate this compound's mechanism of action against Demodex mites.

References

crotamiton long-term treatment outcomes scabies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Scabies Treatments

The table below summarizes key efficacy and safety data for crotamiton and other common scabies treatments, compiled from clinical studies and health authority guidelines.

Treatment Class Reported Cure Rates (Timeline) Key Advantages Key Limitations
Permethrin 5% Cream [1] [2] [3] Topical Synthetic Pyrethroid 61.1% (1 week); 100% (2 weeks) [1] Considered a first-line therapy; high efficacy; approved for children ≥2 months [2] [3] Can be more expensive; potential for isolated adverse effects and rare resistance [1] [3]
This compound 10% Lotion/Cream [1] [2] [3] Topical Scabicide 0% (1 week); 66.7% (2 weeks); 100% (4 weeks) [1] FDA-approved for adults; considered a cost-less alternative [1] [2] Slower initial cure rate; frequent treatment failure reported; not FDA-approved for children [1] [2] [3]
Precipitated Sulfur 5-10% Ointment [1] [2] [3] Topical Scabicide 0% (1 week); 38.9% (2 weeks); 100% (4 weeks) [1] Safe for all ages, including infants under 2 months [2] [3] Slowest initial cure rate; unpleasant odor; must be compounded in the U.S. [1] [2] [3]
Oral Ivermectin [2] [3] [4] Oral Antiparasitic Similar efficacy to permethrin in clinical cure [2] [3] Convenience of oral administration; useful for institutional outbreaks and crusted scabies [3] [4] Not FDA-approved for scabies; safety not established in children <15 kg or pregnant women [2] [3]

Experimental Protocol and Clinical Outcomes

A 2017 single-blind, randomized trial provides direct comparative data on the efficacy of this compound, which is highly relevant for your research.

  • Study Design: The trial involved 54 patients with diagnosed scabies, randomly divided into three treatment groups [1].
  • Interventions:
    • Group 1 (Permethrin): Applied 5% permethrin cream to the entire body from the neck down and washed off after 8 hours. Application was repeated after one week if live mites were observed [1].
    • Group 2 (this compound): Applied this compound lotion to the entire skin surface, rinsed off after 24 hours, and then reapplied for another 24 hours. This two-day procedure was repeated after a one-week interval [1].
    • Group 3 (Sulfur): Applied 10% sulfur ointment thoroughly over the whole body every 24 hours for two or three weeks, with a bath taken between applications [1].
  • Outcome Measures: Patients were followed up at 1, 2, and 4 weeks. "Cure" was defined as the absence of new lesions, clinical improvement in existing lesions, and improvement in pruritus assessed by a visual analogue scale [1].

The clinical workflow and outcomes of this trial can be visualized as follows:

G Start 54 Patients Randomized G1 Group 1 (n=18) Permethrin 5% Cream Start->G1 G2 Group 2 (n=18) This compound 10% Lotion Start->G2 G3 Group 3 (n=18) Sulfur 10% Ointment Start->G3 F1 1-Week Follow-Up G1->F1 G2->F1 G3->F1 R1 Cure Rate: 61.1% F1->R1 R2 Cure Rate: 0% F1->R2 R3 Cure Rate: 0% F1->R3 F2 2-Week Follow-Up R4 Cure Rate: 100% F2->R4 R5 Cure Rate: 66.7% F2->R5 R6 Cure Rate: 38.9% F2->R6 F3 4-Week Follow-Up R7 Cure Rate: 100% F3->R7 R8 Cure Rate: 100% F3->R8 R9 Cure Rate: 100% F3->R9 R1->F2 R2->F2 R3->F2 R4->F3 R5->F3 R6->F3

Key Research Considerations

For drug development professionals, the following points are critical:

  • Speed of Action vs. Long-Term Outcome: While all three topical treatments in the cited study achieved 100% cure rates at 4 weeks, the speed of action varied significantly. This compound's slower initial efficacy may impact patient compliance and quality of life during treatment [1].
  • Official Status and Recommendations: Authoritative sources like the CDC and clinical reviews consistently classify this compound as an alternative therapy, not a first-line agent, due to reports of frequent treatment failure [2] [3] [5]. Its use is often recommended when first-line treatments are contraindicated or not tolerated.
  • Safety Profile: this compound is considered safe when used as directed and is FDA-approved for adults. However, it is not approved for use in children [2] [3].
  • This compound presents a profile of adequate long-term efficacy but significantly slower initial action compared to permethrin.
  • Its role in the modern therapeutic landscape is primarily as a safer alternative for specific patient groups or in resource-constrained settings due to its lower cost.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

203.131014166 Da

Monoisotopic Mass

203.131014166 Da

Boiling Point

154 °C at 1.30E+01 mm Hg

Heavy Atom Count

15

LogP

2.9
2.9

Appearance

White to off-white solid powder.

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2EEH27851Y

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For eradication of scabies (Sarcoptes scabiei) and for symptomatic treatment of pruritic skin.
FDA Label

Pharmacology

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn. Crotamiton relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. Due to this cooling effect it is also effective for the relief of sunburn. The drug is also believed to kill scabies through an unknown mechanism.

MeSH Pharmacological Classification

Pesticides

Mechanism of Action

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching.

Pictograms

Irritant

Irritant

Other CAS

124236-29-9
483-63-6

Absorption Distribution and Excretion

10 % absorbed when applied locally.

Wikipedia

Crotamiton

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Goldust M, Rezaee E, Raghiafar R. Topical ivermectin versus crotamiton cream 10% for the treatment of scabies. Int J Dermatol. 2014 Jul;53(7):904-8. doi: 10.1111/ijd.12447. Epub 2014 Jun 5. PubMed PMID: 24898622.
2: Mori N, Mizawa M, Hara H, Norisugi O, Makino T, Nakano H, Sawamura D, Shimizu T. Hailey-Hailey disease diagnosed based on an exacerbation of contact dermatitis with topical crotamiton. Eur J Dermatol. 2014 Mar-Apr;24(2):263-4. doi: 10.1684/ejd.2014.2288. PubMed PMID: 24721608.
3: Goldust M, Rezaee E, Raghifar R. Comparison of oral ivermectin versus crotamiton 10% cream in the treatment of scabies. Cutan Ocul Toxicol. 2014 Dec;33(4):333-6. doi: 10.3109/15569527.2013.768258. Epub 2013 Feb 25. PubMed PMID: 23431958.
4: Pourhasan A, Goldust M, Rezaee E. Treatment of scabies, permethrin 5% cream vs. crotamiton 10% cream. Ann Parasitol. 2013;59(3):143-7. PubMed PMID: 24881286.
5: Fukahori S, Fujiwara T, Ito R, Funamizu N. Photocatalytic decomposition of crotamiton over aqueous TiO(2) suspensions: determination of intermediates and the reaction pathway. Chemosphere. 2012 Sep;89(3):213-20. doi: 10.1016/j.chemosphere.2012.04.018. Epub 2012 May 10. PubMed PMID: 22578794.
6: Sekine R, Satoh T, Takaoka A, Saeki K, Yokozeki H. Anti pruritic effects of topical crotamiton, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior. Exp Dermatol. 2012 Mar;21(3):201-4. doi: 10.1111/j.1600-0625.2011.01433.x. PubMed PMID: 22379965.
7: Nakada N, Yasojima M, Okayasu Y, Komori K, Suzuki Y. Mass balance analysis of triclosan, diethyltoluamide, crotamiton and carbamazepine in sewage treatment plants. Water Sci Technol. 2010;61(7):1739-47. doi: 10.2166/wst.2010.100. PubMed PMID: 20371932.
8: Bikowski JB, Del Rosso JQ. Demodex dermatitis: a retrospective analysis of clinical diagnosis and successful treatment with topical crotamiton. J Clin Aesthet Dermatol. 2009 Jan;2(1):20-5. PubMed PMID: 20967184; PubMed Central PMCID: PMC2958185.
9: Larson P. Review: topical permethrin was more effective than topical crotamiton or lindane for scabies. Evid Based Nurs. 2008 Apr;11(2):47. doi: 10.1136/ebn.11.2.47. PubMed PMID: 18364417.
10: Dika E, Tosti A, Goldovsky M, Wester R, Maibach HI. Percutaneous absorption of crotamiton in man following single and multiple dosing. Cutan Ocul Toxicol. 2006;25(3):211-6. PubMed PMID: 16980246.

Explore Compound Types